Product packaging for m-PEG13-NHS ester(Cat. No.:)

m-PEG13-NHS ester

Cat. No.: B8025165
M. Wt: 729.8 g/mol
InChI Key: KLSDLLFNPXNSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG13-NHS ester is a useful research compound. Its molecular formula is C32H59NO17 and its molecular weight is 729.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H59NO17 B8025165 m-PEG13-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H59NO17/c1-37-6-7-39-10-11-41-14-15-43-18-19-45-22-23-47-26-27-49-29-28-48-25-24-46-21-20-44-17-16-42-13-12-40-9-8-38-5-4-32(36)50-33-30(34)2-3-31(33)35/h2-29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSDLLFNPXNSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H59NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of m-PEG13-NHS ester, a heterobifunctional crosslinker pivotal for advancements in bioconjugation, drug delivery, and proteomics. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, experimental protocols, and key applications of this versatile molecule.

Core Concepts: Understanding this compound

This compound is a chemical compound characterized by a methoxy-terminated polyethylene glycol (PEG) chain of 13 ethylene glycol units, which is activated with an N-hydroxysuccinimide (NHS) ester at the other end. The PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule in aqueous environments and reduce non-specific binding.[1] The NHS ester is a highly reactive group that specifically and efficiently forms stable amide bonds with primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1] This reaction is most effective in a neutral to slightly basic pH range (pH 7-9).

One of the significant applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest.[3][4] In a PROTAC molecule, a PEG linker, such as this compound, connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the proper formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C32H59NO17
Molecular Weight 729.8 g/mol
CAS Number 756525-94-7
Purity ≥95% (HPLC)
Solubility DCM, DMF, DMSO, PBS (pH 7-8.5)
Storage Conditions -20°C, sealed, away from moisture and light

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein, such as an antibody, which is rich in primary amines on lysine residues and the N-terminus.

Materials:

  • Protein (e.g., IgG) solution (1-10 mg/mL)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., Tris-buffered saline, TBS, pH 7.2, or glycine solution)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare the protein solution in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.

    • Immediately before use, dissolve a small amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 20-fold molar excess is typically used for labeling 1-10 mg/mL of IgG, which generally results in 4-6 PEG linkers per antibody. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching and Purification:

    • (Optional) The reaction can be quenched by adding a quenching buffer that contains primary amines, such as TBS or glycine, to consume any unreacted this compound.

    • Remove the unreacted this compound and byproducts by dialysis against PBS or by using a gel filtration column.

  • Storage:

    • Store the purified PEGylated protein under the same conditions as the original, unlabeled protein.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC molecule where this compound is used to connect a target protein ligand to an E3 ligase ligand. This example assumes the target protein ligand contains a primary amine for conjugation.

Materials:

  • Target protein ligand with a primary amine

  • E3 ligase ligand with a carboxylic acid

  • This compound

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Synthesis of E3 Ligase Ligand-PEG Intermediate:

    • This step is not directly detailed in the search results but would typically involve reacting the E3 ligase ligand with a bifunctional PEG linker that has a protected amine on one end and a carboxylic acid on the other.

  • Amide Bond Formation:

    • Dissolve the amine-containing target protein ligand and this compound in anhydrous DMF.

    • The NHS ester of the m-PEG13-NHS will react with the primary amine of the target protein ligand. The reaction is typically stirred at room temperature.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, the resulting PROTAC molecule is purified by preparative HPLC to obtain the final product of high purity.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.

PROTAC_pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (Protein of Interest) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Ligand_Selection 1. Ligand Selection (Target & E3 Ligase) Linker_Choice 2. Linker Selection (e.g., this compound) Ligand_Selection->Linker_Choice Synthesis 3. Chemical Synthesis of PROTAC Linker_Choice->Synthesis Binding_Assay 4. Ternary Complex Formation Assay Synthesis->Binding_Assay Degradation_Assay 5. Target Protein Degradation Assay (e.g., Western Blot) Binding_Assay->Degradation_Assay Cell_Viability 6. Cellular Potency & Toxicity Assays Degradation_Assay->Cell_Viability Optimization_Loop 7. Structure-Activity Relationship (SAR) Optimization Cell_Viability->Optimization_Loop Optimization_Loop->Ligand_Selection Iterate Design

Caption: Experimental workflow for PROTAC development.

References

An In-depth Technical Guide on the Core Mechanism of Action of m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for m-PEG13-NHS ester, a valuable tool in bioconjugation and drug development. The document details the chemical principles, reaction kinetics, and practical protocols for its use, with a focus on providing actionable data and methodologies for professionals in the field.

Core Mechanism of Action: Covalent Amide Bond Formation

The primary mechanism of action of this compound involves the covalent conjugation to biomolecules through the reaction of its N-hydroxysuccinimide (NHS) ester functional group with primary amines (-NH₂). This process, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and other molecules.

The reaction proceeds via a nucleophilic acyl substitution.[1] The deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[2] This amide linkage is highly stable under physiological conditions.[2]

Primary amines are readily available on biomolecules, most commonly on the ε-amino group of lysine residues and the N-terminus of polypeptides.[3][4] This makes this compound a versatile reagent for modifying a wide range of biological targets. The hydrophilic 13-unit polyethylene glycol (PEG) chain enhances the solubility and can improve the pharmacokinetic profile of the conjugated molecule.

Reaction Kinetics and Influencing Factors

The efficiency of the PEGylation reaction with this compound is critically dependent on several factors, most notably pH.

The Critical Role of pH

The optimal pH for the reaction of NHS esters with primary amines is in the range of 7.2 to 8.5. This is a compromise between two competing factors:

  • Amine Reactivity: For the primary amine to be an effective nucleophile, it must be in its deprotonated state (-NH₂). At pH values below the pKa of the amine (for lysine, the pKa is around 10.5), the amine is predominantly protonated (-NH₃⁺) and non-nucleophilic, significantly slowing down the reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis increases significantly with increasing pH.

The interplay between these two factors dictates the optimal pH range for achieving high conjugation efficiency.

Competing Reaction: Hydrolysis

The hydrolysis of the NHS ester is a significant side reaction that competes with the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature. The half-life of NHS esters decreases dramatically as the pH increases, highlighting the importance of carefully controlling the reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to NHS ester reactions, providing a basis for experimental design and optimization.

Table 1: Half-life of NHS Esters at Various pH Values
pH Temperature (°C) Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester
pH Half-life of Amidation (minutes) Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Note: The data in Table 2 is from a study on a porphyrin-NHS ester and serves as a general illustration of the kinetic competition.

Detailed Experimental Protocols

The following are generalized protocols for the use of this compound in the modification of proteins and small molecules. Optimization for specific applications is recommended.

Protocol for Protein PEGylation

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5 (amine-free).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be prepared for long-term storage.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching buffer.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.

  • Storage: Store the PEGylated protein under conditions optimal for the non-PEGylated protein.

Protocol for Modifying Amine-Containing Small Molecules

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF).

  • Base (e.g., TEA, DIPEA, or Pyridine) (optional, depending on the substrate).

Procedure:

  • Dissolve Small Molecule: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

  • Reaction: Add the this compound to the solution. A 1:1 or 2:1 molar ratio of PEG ester to the small molecule can be a starting point. If necessary, add a non-nucleophilic base.

  • Incubation: Stir the reaction mixture at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction progress using techniques such as LC-MS or TLC.

  • Purification: Purify the final product using standard organic synthesis workup procedures, such as column chromatography.

Visualizing the Process: Diagrams

The following diagrams illustrate the key mechanisms and workflows described in this guide.

G cluster_0 Reaction Mechanism reagents m-PEG13-O-CO-NHS + R-NH2 (this compound + Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products m-PEG13-CO-NH-R + NHS (PEGylated Molecule + N-Hydroxysuccinimide) intermediate->products Leaving Group Departure

Caption: Reaction mechanism of this compound with a primary amine.

G cluster_1 Experimental Workflow for Protein PEGylation A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Mix Reagents (10-20x molar excess of PEG) A->C B 2. Prepare this compound Solution (Anhydrous DMSO or DMF) B->C D 4. Incubate (30-60 min at RT or 2h on ice) C->D E 5. Quench Reaction (Optional) (Tris or Glycine buffer) D->E F 6. Purify (Desalting column or Dialysis) E->F G 7. Characterize and Store (PEGylated Protein) F->G

Caption: A typical experimental workflow for protein PEGylation.

G cluster_2 Competing Reactions at Optimal pH NHS_Ester This compound Amide_Product Stable Amide Bond (PEG-NH-R) NHS_Ester->Amide_Product Hydrolysis_Product Inactive Carboxylate (PEG-COOH) + NHS NHS_Ester->Hydrolysis_Product Amine Primary Amine (R-NH2) Amine->NHS_Ester Desired Reaction (Amidation) Water Water (H2O) Water->NHS_Ester Side Reaction (Hydrolysis)

Caption: Logical relationship of competing amidation and hydrolysis reactions.

References

An In-depth Technical Guide to the Solubility of m-PEG13-NHS Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in the field of drug development who utilize m-PEG13-NHS ester in their work. It provides a comprehensive overview of the solubility of this reagent in common organic solvents, detailed experimental protocols for its handling and use, and a visual representation of a typical experimental workflow.

This compound is a heterobifunctional crosslinker that contains a methoxy-terminated polyethylene glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The PEG spacer is hydrophilic, which can enhance the solubility of the modified molecule in aqueous solutions[1][2]. The NHS ester is a reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins[2][3]. This makes it a valuable tool for various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and the surface modification of proteins and nanoparticles[1].

Data Presentation: Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling and crosslinking reactions. While it is designed to increase the aqueous solubility of the target molecule, the reagent itself is typically dissolved in an organic solvent prior to its addition to an aqueous reaction mixture. The following table summarizes the known solubility of this compound in various organic solvents based on available data.

Organic SolventChemical FormulaSolubilityNotesSource(s)
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL (137.02 mM)Requires sonication for dissolution. It is advised to use freshly opened, anhydrous DMSO as it is hygroscopic.
Dimethylformamide (DMF)C₃H₇NOSolubleA commonly recommended solvent for initial dissolution.
Dichloromethane (DCM)CH₂Cl₂SolubleAlso referred to as Methylene Chloride.
AcetonitrileC₂H₃NSoluble---
AcetoneC₃H₆OSoluble---
MethanolCH₃OHSoluble---
Ethyl AcetateC₄H₈O₂Soluble---
N,N-Dimethylacetamide (DMAC)C₄H₉NOSoluble---
Tetrahydrofuran (THF)C₄H₈OSolubleRecommended for reactions with small molecules.

Experimental Protocols

The following are detailed methodologies for the handling and use of this compound, synthesized from various sources. It is crucial to note that the NHS ester moiety is highly susceptible to hydrolysis, especially in aqueous solutions at neutral to basic pH. Therefore, careful handling to minimize moisture exposure is paramount.

Storage and Handling of this compound
  • Storage: Upon receipt, store the reagent at -20°C in a desiccated environment to protect it from moisture.

  • Equilibration: Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of moisture onto the product.

  • Reagent Preparation: Do not prepare stock solutions of this compound for long-term storage, as the NHS ester will readily hydrolyze. The reagent should be dissolved immediately before use. Discard any unused portion of the reconstituted reagent.

Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for the covalent modification of a protein with this compound.

a. Materials Required:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or glycine solution)

  • Desalting column or dialysis equipment for purification

b. Procedure:

  • Protein Preparation: Prepare the protein to be labeled in an appropriate amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the NHS ester. If necessary, exchange the buffer using dialysis or a desalting column.

  • Calculation of Reagent Amount: Determine the desired molar excess of this compound to the protein. A 5- to 20-fold molar excess is a common starting point for protein solutions with concentrations greater than 2 mg/mL. For more dilute protein solutions, a higher molar excess may be required.

  • Dissolution of this compound: Immediately before initiating the reaction, weigh the required amount of this compound and dissolve it in anhydrous DMSO or DMF to a convenient concentration, for example, 10 mg/mL.

  • Reaction: Add the calculated volume of the dissolved this compound to the protein solution while gently vortexing. It is important to ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time may vary depending on the protein and the desired degree of labeling.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any excess this compound. Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted reagent and byproducts by subjecting the reaction mixture to dialysis or gel filtration using a desalting column equilibrated with a suitable storage buffer.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein PEGylation using this compound.

G Figure 1: Reaction of this compound with a Primary Amine cluster_0 This compound cluster_1 PEGylated Molecule mPEG CH₃O-(CH₂CH₂O)₁₃-CH₂CH₂-C(O)- NHS O-N(C(O)CH₂)₂ mPEG->NHS Amine R-NH₂ (Primary Amine) mPEG_conj CH₃O-(CH₂CH₂O)₁₃-CH₂CH₂-C(O)-NH-R Amine->mPEG_conj + NHS_leaving NHS (leaving group) mPEG_conj->NHS_leaving +

Figure 1: Reaction of this compound with a Primary Amine

G Figure 2: Experimental Workflow for Protein PEGylation A Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) C Add NHS Ester Solution to Protein Solution (Solvent <10% final volume) A->C B Dissolve this compound in Anhydrous DMSO or DMF (Prepare Fresh) B->C D Incubate (RT for 30-60 min or 4°C for 2h) C->D E Quench Reaction (Add Tris or Glycine) D->E F Purify PEGylated Protein (Dialysis or Desalting Column) E->F G Characterize and Store PEGylated Protein F->G

References

An In-depth Technical Guide to PEGylation with m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation, a critical bioconjugation technique, with a specific focus on the use of methoxy-poly(ethylene glycol) with 13 ethylene glycol units and a terminal N-hydroxysuccinimide ester (m-PEG13-NHS ester). PEGylation is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This process involves the covalent attachment of polyethylene glycol (PEG) chains, which can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its circulating half-life, and reducing its immunogenicity.[1][2]

Core Concepts of PEGylation with this compound

The this compound is an amine-reactive PEGylation reagent.[3] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of proteins, to form stable amide bonds.[4][5] This reaction is most efficient at a neutral to slightly basic pH (pH 7-9). The methoxy group at the other end of the PEG chain ensures that the PEG is monofunctional, preventing unwanted cross-linking of proteins.

The PEG13 portion of the molecule refers to a chain of 13 ethylene glycol units, which provides a hydrophilic and flexible spacer. This hydrophilic nature of the PEG chain contributes to the increased solubility and reduced immunogenicity of the conjugated biomolecule.

Quantitative Data on the Impact of PEGylation

The success of PEGylation is often quantified by its impact on the physicochemical and pharmacokinetic properties of the biomolecule. The following tables summarize key quantitative data related to PEGylation.

ParameterNon-PEGylated NanoparticlePEGylated Nanoparticle (Mushroom Regime)PEGylated Nanoparticle (Brush Regime)
Half-life (β-phase) 0.89 h15.5 h19.5 h
Clearance 17.5 mL/h0.128 mL/h0.087 mL/h
Area Under the Curve (AUC) 0.013 hmg/mL1.12 hmg/mL1.66 h*mg/mL

This table presents a summary of pharmacokinetic parameters from a study on PEGylated nanoparticles, demonstrating the significant impact of PEG density on circulation time and clearance.

PropertyUnmodified Filgrastim (G-CSF)PEGylated Filgrastim (PEG-G-CSF)
Conformational Stability (Tm) No significant change reportedNo significant change reported
Resistance to Heat-Induced Aggregation Aggregates continually increased in size to >2 µmAggregate size minimized to <120 nm

This table highlights the enhanced physical stability of Filgrastim (G-CSF) upon PEGylation, particularly its increased resistance to aggregation at elevated temperatures.

RadioligandTumor Uptake (%ID/g at 60 min)Kidney Uptake (%ID/g at 30 min)
[68Ga]Ga-Flu-1 (Non-PEGylated) 52.07 ± 14.83240.00 ± 34.68
[68Ga]Ga-PP4-WD (PEGylated) 39.28 ± 3.2525.63 ± 3.46
[68Ga]Ga-PP8-WD (PEGylated) 18.64 ± 2.2047.24 ± 3.68

This table illustrates the effect of PEGylation on the biodistribution of a radioligand, showing a significant reduction in kidney uptake for the PEGylated variants compared to the non-PEGylated parent molecule.

Experimental Protocols

Detailed methodologies are essential for the successful application of PEGylation in a research and development setting. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Protein PEGylation with this compound

This protocol outlines the general procedure for conjugating this compound to a protein.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with continuous gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess this compound.

  • Purification: Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG reagent, hydrolyzed PEG, and quenching buffer components.

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated proteins from unreacted, smaller molecules based on their hydrodynamic radius.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate molecular weight cut-off

  • HPLC or FPLC system

  • Mobile phase (e.g., 150 mM Sodium Phosphate Buffer, pH 7.0)

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the crude PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and the free PEG reagent.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the PEGylated protein.

Protocol 3: Characterization of PEGylated Protein by SDS-PAGE

SDS-PAGE is a widely used technique to visualize the increase in molecular weight of a protein after PEGylation.

Materials:

  • Un-PEGylated protein (control)

  • PEGylated protein sample

  • Protein molecular weight markers

  • SDS-PAGE gels (appropriate acrylamide percentage for the protein size)

  • 2X SDS-PAGE sample buffer

  • SDS-PAGE running buffer

  • Electrophoresis chamber and power supply

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the protein samples (un-PEGylated and PEGylated) with an equal volume of 2X SDS-PAGE sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load the denatured protein samples and the molecular weight marker into the wells of the SDS-PAGE gel.

  • Electrophoresis: Run the gel in the electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue for a sufficient amount of time to visualize the protein bands.

  • Destaining: Destain the gel to remove the background stain and clearly visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein band to the un-PEGylated protein band. A successful PEGylation will result in a band shift to a higher apparent molecular weight. The extent of the shift will depend on the size of the PEG chain attached.

Visualizations: Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of PEGylation.

PEGylation_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein (with Primary Amines, e.g., Lysine) PEG_Protein PEGylated Protein (Stable Amide Bond) Protein->PEG_Protein Nucleophilic Attack mPEG_NHS This compound mPEG_NHS->PEG_Protein NHS_byproduct NHS Byproduct mPEG_NHS->NHS_byproduct Release Conditions pH 7-9 Aqueous Buffer

Mechanism of this compound PEGylation.

Experimental_Workflow Start Start: Protein Solution PEGylation 1. PEGylation Reaction (this compound) Start->PEGylation Quenching 2. Quenching of Reaction PEGylation->Quenching Purification 3. Purification (e.g., SEC or IEX) Quenching->Purification Characterization 4. Characterization (SDS-PAGE, Mass Spec) Purification->Characterization Final_Product End: Purified PEGylated Protein Characterization->Final_Product

A typical experimental workflow for protein PEGylation.

TNF_Alpha_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR1/TNFR2 TNF_alpha->TNFR Binds PEG_Inhibitor PEGylated TNF-α Inhibitor PEG_Inhibitor->TNF_alpha Blocks TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates JNK_p38 JNK/p38 TRAF2->JNK_p38 Activates RIP1->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Gene_Expression Gene Expression (Inflammation, Apoptosis) NF_kB->Gene_Expression Translocates & Activates JNK_p38->Gene_Expression Activates

Inhibition of the TNF-α signaling pathway by a PEGylated therapeutic.

References

An In-depth Technical Guide to m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG13-NHS ester (CAS Number: 756525-94-7), a versatile PEGylation reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work. This document covers its chemical and physical properties, detailed experimental protocols for bioconjugation, and its diverse applications.

Core Concepts and Applications

This compound is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in the field of bioconjugation.[1][2] It features a methoxy-terminated PEG chain with thirteen ethylene glycol units, providing a hydrophilic and flexible spacer.[3] The key functional group is the N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (-NH2) on biomolecules to form stable amide bonds.[1][4]

This process, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, oligonucleotides, and other molecules. The hydrophilic PEG chain can increase solubility, prolong circulation half-life by reducing renal clearance, and decrease the immunogenicity of the conjugated molecule. Consequently, this compound finds extensive application in drug delivery systems, diagnostics, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in experimental settings. The following table summarizes its key characteristics.

PropertyValueReference(s)
CAS Number 756525-94-7
Molecular Formula C32H59NO17
Molecular Weight 729.8 g/mol
Purity Typically ≥95% or ≥98%
Appearance White to off-white solid or oil
Solubility Soluble in DCM, DMF, DMSO, and other organic solvents. Limited solubility in aqueous buffers.
Storage Conditions -20°C, under an inert atmosphere, and protected from moisture.

Reaction Mechanism and Experimental Workflow

The primary utility of this compound lies in its ability to covalently attach PEG chains to molecules of interest. The following sections detail the reaction mechanism and a general experimental workflow for a typical bioconjugation reaction.

Amine-Reactive PEGylation Pathway

The core reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a neutral to slightly basic pH (pH 7.0-9.0).

PEGylation_Mechanism Figure 1: Reaction Mechanism of this compound with a Primary Amine. cluster_reactants Reactants cluster_products Products mPEG_NHS m-PEG13-O-NHS Conjugate m-PEG13-NH-R (PEGylated Biomolecule) mPEG_NHS->Conjugate + R-NH2 (pH 7.0-9.0) Byproduct NHS mPEG_NHS->Byproduct Biomolecule R-NH2 (Protein, Peptide, etc.) Biomolecule->Conjugate PEGylation_Workflow Figure 2: General Experimental Workflow for Protein PEGylation. A 1. Reagent Preparation - Dissolve protein in amine-free buffer (e.g., PBS, pH 7.2-8.0). - Dissolve this compound in anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. B 2. PEGylation Reaction - Add a molar excess of the PEG-NHS solution to the protein solution. - Incubate at room temperature for 30-60 minutes or on ice for 2 hours. A->B C 3. Quenching - Add a quenching buffer (e.g., Tris or glycine) to stop the reaction by consuming unreacted PEG-NHS ester. B->C D 4. Purification - Remove unreacted PEG and byproducts using methods like dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). C->D E 5. Analysis and Characterization - Confirm conjugation and assess purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC. D->E Logical_Relationships Figure 3: Key Considerations in a PEGylation Strategy. A Therapeutic Goal (e.g., Increased Half-life, Reduced Immunogenicity) C Choice of PEGylation Reagent (this compound) A->C B Biomolecule Properties (Presence of Primary Amines, Stability) B->C D Optimization of Reaction Conditions (pH, Molar Ratio, Temperature, Time) C->D E Purification Strategy (Dialysis, SEC, TFF) D->E F Characterization of Conjugate (Purity, Degree of PEGylation, Activity) E->F G Desired Outcome Achieved? F->G G->A Iterate if Necessary

References

An In-depth Technical Guide to m-PEG13-NHS Ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][4] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.

The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy and drug-like properties. Its composition and length influence solubility, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 Ligase). Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of modern PROTAC design.

This guide focuses on m-PEG13-NHS ester , a specific and widely used PEG-based linker, providing a technical overview of its properties, application in PROTAC synthesis, and methods for evaluating the resulting degraders.

Core Concepts: The this compound Linker

The this compound is a monodisperse PEG linker, meaning it has a precise and defined length of 13 ethylene glycol units. It is functionalized with a methoxy (m) group at one end and an N-hydroxysuccinimide (NHS) ester at the other.

  • PEG Chain: The 13-unit PEG chain imparts significant hydrophilicity. This is a crucial feature that helps to counteract the often large and lipophilic nature of PROTAC molecules, thereby improving aqueous solubility and overall physicochemical properties. The flexibility of the PEG chain is also vital, allowing the PROTAC to adopt multiple conformations to facilitate the formation of a productive ternary complex.

  • NHS Ester Group: The NHS ester is an amine-reactive functional group. It reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine residues or an N-terminus on a ligand, to form a stable and irreversible amide bond. This reaction is most effective at a slightly basic pH of 7-9.

Advantages of Using PEG Linkers in PROTACs
  • Enhanced Solubility: The introduction of a PEG chain increases the water solubility of the final PROTAC molecule, which is beneficial for formulation and bioavailability.

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations. This can shield the molecule's polar surface area, creating a more compact structure that is more amenable to crossing the lipophilic cell membrane.

  • Optimized Ternary Complex Formation: The length of the linker is a critical parameter for degradation efficiency. PEG chains provide a straightforward way to systematically vary linker length to optimize the geometry of the ternary complex for efficient ubiquitination.

  • Synthetic Tractability: Bifunctional PEG linkers like this compound are commercially available and enable the rapid and facile assembly of PROTACs, accelerating the screening and optimization process.

Experimental Protocols and Workflows

PROTAC Synthesis via NHS Ester Coupling

The synthesis of a PROTAC using this compound typically involves coupling a ligand for the POI with a ligand for an E3 ligase. One of these ligands must possess a free primary amine for the NHS ester to react with.

General Protocol for Amine-NHS Ester Coupling:

  • Preparation of Reactants:

    • Dissolve the amine-containing ligand (e.g., E3 ligase ligand) in a suitable buffer. A non-amine-containing buffer such as 0.1 M sodium bicarbonate (pH 8.3-8.5) or phosphate-buffered saline (PBS) is critical to avoid competing reactions. The recommended concentration is typically 1-10 mg/mL.

    • Prepare a stock solution of this compound (and the other ligand if it's being coupled simultaneously) in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Coupling Reaction:

    • Add the this compound solution to the solution of the amine-containing ligand. A molar excess of the NHS ester is often used to ensure efficient conjugation.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Following the reaction, the final PROTAC conjugate must be purified from unreacted starting materials and byproducts like N-hydroxysuccinimide.

    • Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

  • Characterization:

    • The identity and purity of the final PROTAC should be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for PROTAC Synthesis

The following diagram illustrates a typical synthetic workflow.

G cluster_synthesis PROTAC Synthesis cluster_reaction Coupling Reaction L1 Amine-Functionalized Ligand (e.g., for E3 Ligase) React Mix in appropriate buffer (pH 8.3-8.5, e.g., NaHCO3) Incubate 1-4h at RT L1->React L2 This compound L2->React L3 Target Protein Ligand L3->React Purify Purification (e.g., RP-HPLC) React->Purify Analyze Characterization (LC-MS, NMR) Purify->Analyze Final Final PROTAC Molecule Analyze->Final

A typical workflow for the synthesis of a PROTAC molecule.
Biological Evaluation: Assessing PROTAC Efficacy

Once synthesized, the PROTAC's ability to induce protein degradation must be quantified. The key parameters are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Western blotting is the gold-standard technique for this analysis.

Protocol for Determining DC50 and Dmax by Western Blot:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a set period (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a standard method like the BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Data Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Workflow for PROTAC Biological Evaluation

The following diagram outlines the key steps in evaluating a PROTAC's degradation activity.

G cluster_eval PROTAC Biological Evaluation A Cell Seeding & Culture B PROTAC Treatment (Dose-Response) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA) C->D E Western Blot (SDS-PAGE & Transfer) D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection & Imaging F->G H Data Analysis (Densitometry) G->H I Calculate DC50 & Dmax H->I

Experimental workflow for determining PROTAC efficacy.

Quantitative Data and Signaling Pathways

The effectiveness of PROTACs utilizing PEG linkers has been well-documented across numerous studies. The flexibility and hydrophilicity conferred by the PEG chain contribute to potent degradation of various target proteins.

Representative Data for PEG-Linked PROTACs

The following table summarizes performance data for well-known PROTACs that employ PEG linkers, illustrating their potent degradation capabilities.

PROTAC NameTarget Protein(s)E3 LigaseLinker CompositionDC50Dmax (%)
MZ1 BRD4VHL4-unit PEG~25 nM>90%
ARV-825 BET proteinsCRBN3-unit PEG<1 nM>95%
dBET1 BET proteinsCRBN4-unit PEG4.3 nM>98%
RC-3 (BTK) BTKCRBNPEG-based<10 nM~90%
NC-1 (BTK) BTKCRBNPEG-based2.2 nM97%

(Data compiled from multiple sources for illustrative purposes.)

Signaling Pathway Disruption by a PROTAC

PROTACs function by removing key protein nodes from cellular signaling networks. For example, a PROTAC targeting Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway, can effectively shut down downstream signals that promote cell proliferation and survival in certain B-cell malignancies.

G cluster_pathway B-Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN BTK BTK (Target Protein) LYN->BTK PLCG2 PLCγ2 BTK->PLCG2 Proteasome Proteasomal Degradation BTK->Proteasome PKC PKCβ PLCG2->PKC NFkB NF-κB Activation PKC->NFkB PROTAC BTK PROTAC (with PEG13 Linker) PROTAC->BTK Induces Ubiquitination

PROTAC-mediated degradation of BTK blocks BCR signaling.

Conclusion

The this compound is a versatile and powerful tool in the development of PROTACs. Its defined length, hydrophilicity, and reactive NHS ester functionality provide a reliable method for linking target and E3 ligase ligands. The resulting PEGylated PROTACs often exhibit improved solubility and optimized pharmacokinetics, leading to potent and efficient protein degradation. The systematic protocols and evaluation workflows detailed in this guide provide a framework for researchers to successfully synthesize and characterize novel PROTACs, accelerating the discovery of new therapeutics for a wide range of diseases.

References

The Enduring Workhorse of Bioconjugation: An In-depth Technical Guide to NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have long stood as a cornerstone in the field of bioconjugation, enabling the covalent attachment of a wide array of molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1][2] Their enduring popularity stems from a combination of reliable reactivity, high selectivity, and the formation of stable amide bonds under physiologically compatible conditions.[][4] This technical guide provides a comprehensive overview of the chemistry, practical considerations, and key applications of NHS esters in bioconjugation, tailored for researchers and professionals in the life sciences.

The Chemical Foundation of NHS Ester Reactivity

At its core, the utility of NHS esters lies in their efficient and selective reaction with primary aliphatic amines (–NH₂).[4] These amines are readily available on biomolecules, most notably at the N-terminus of polypeptide chains and on the side chain of lysine residues.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.

NHS_Ester_Reaction R1 R¹-C(=O)-O-N(C=O)₂CH₂CH₂(C=O)₂ product R¹-C(=O)-NH-R² R1->product pH 7.2-8.5 plus2 + R1->plus2 pH 7.2-8.5 nhs HO-N(C=O)₂CH₂CH₂(C=O)₂ R1->nhs pH 7.2-8.5 plus + plus->product pH 7.2-8.5 plus->plus2 pH 7.2-8.5 plus->nhs pH 7.2-8.5 R2 R²-NH₂ R2->product pH 7.2-8.5 R2->plus2 pH 7.2-8.5 R2->nhs pH 7.2-8.5

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

Critical Parameters Influencing NHS Ester Conjugation

The success of bioconjugation with NHS esters is highly dependent on several key experimental parameters. Careful control of these factors is essential to maximize conjugation efficiency while minimizing undesirable side reactions.

The Pivotal Role of pH

The pH of the reaction medium is arguably the most critical factor governing the outcome of an NHS ester conjugation. The optimal pH range is a delicate balance between ensuring the nucleophilicity of the target amine and the stability of the NHS ester itself.

  • Low pH: At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards NHS esters.

  • High pH: As the pH increases, the concentration of the deprotonated, nucleophilic amine (-NH₂) increases, favoring the reaction. However, the rate of hydrolysis of the NHS ester, where water acts as a nucleophile, also increases significantly at higher pH. This competing reaction leads to the formation of an unreactive carboxylic acid, thereby reducing the overall yield of the desired bioconjugate.

The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5 . Some protocols suggest a broader range of pH 7.2 to 9.0, with the caveat that for more sensitive proteins, a lower pH (around 7.2-7.5) and longer incubation times may be preferable to minimize protein denaturation.

The Competing Reaction: Hydrolysis

Hydrolysis is the primary competing reaction that deactivates NHS esters. The rate of hydrolysis is highly dependent on both pH and temperature. The stability of NHS esters in aqueous solutions is inversely proportional to the pH.

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes
Table 1: Half-life of NHS Esters at Different pH Values.

Due to this inherent instability in aqueous solutions, it is crucial to use NHS ester solutions promptly after preparation. For water-insoluble NHS esters, a common practice is to dissolve them in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before adding them to the aqueous reaction mixture. It is imperative to use high-quality, amine-free DMF to prevent premature reaction of the NHS ester with dimethylamine impurities.

Buffer Composition

The choice of buffer is critical for a successful NHS ester labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • HEPES buffer

  • Borate buffer

NHS Esters vs. Sulfo-NHS Esters

A water-soluble version of NHS esters, known as sulfo-NHS esters, is also widely available. The addition of a sulfonate group (-SO₃⁻) imparts water solubility, allowing for reactions to be conducted entirely in aqueous buffers and eliminating the need for organic solvents. This is particularly advantageous for applications where the presence of organic solvents could be detrimental to the biomolecule of interest. Sulfo-NHS esters are also membrane-impermeable, making them ideal for labeling cell surface proteins.

FeatureNHS EsterSulfo-NHS Ester
Solubility Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO).Soluble in aqueous buffers.
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes.
Applications Intracellular labeling, general bioconjugation.Cell surface labeling, general bioconjugation.
Table 2: Comparison of NHS and Sulfo-NHS Esters.

Experimental Protocols

The following protocols provide a general framework for common bioconjugation applications using NHS esters. It is important to note that optimal conditions, such as the molar ratio of NHS ester to the biomolecule, may need to be empirically determined.

General Protein Labeling with an NHS Ester

This protocol outlines a general procedure for labeling a protein with a molecule functionalized with an NHS ester, such as a fluorescent dye or biotin.

Materials:

  • Protein of interest

  • NHS ester of the desired label

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If using a fluorescent dye, protect the reaction from light.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purify the Conjugate: Remove excess, unreacted label and byproducts by size-exclusion chromatography or dialysis.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label. Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

Protein_Labeling_Workflow A Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) C Combine and React (10-20x molar excess of NHS ester) Incubate 1-2h at RT or 2-4h at 4°C A->C B Prepare NHS Ester Stock Solution (e.g., 10 mg/mL in DMSO/DMF) B->C D Quench Reaction (e.g., Tris or Glycine) C->D E Purify Conjugate (Size-Exclusion Chromatography or Dialysis) D->E F Characterize Conjugate (Determine Degree of Labeling) E->F

Caption: A typical experimental workflow for protein labeling with an NHS ester.
Immobilization of a Ligand onto a Surface using EDC/NHS Chemistry

This protocol describes the immobilization of an amine-containing ligand onto a surface with carboxylic acid groups using a two-step carbodiimide coupling reaction.

Materials:

  • Carboxylic acid-functionalized surface

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: e.g., 0.1 M MES, pH 6.0

  • Amine-containing ligand

  • Coupling Buffer: e.g., PBS, pH 7.4

  • Blocking Buffer: e.g., 1 M ethanolamine, pH 8.5

Procedure:

  • Activate the Surface: Prepare a solution of EDC and NHS in the activation buffer. Immerse the carboxylated surface in this solution to activate the carboxylic acid groups, forming NHS esters.

  • Wash: Briefly rinse the surface with the coupling buffer to remove excess EDC and NHS.

  • Couple the Ligand: Immediately immerse the activated surface in a solution of the amine-containing ligand in the coupling buffer.

  • Block Unreacted Sites: Wash the surface and then immerse it in the blocking buffer to quench any unreacted NHS esters.

  • Final Wash: Thoroughly wash the surface to remove any non-covalently bound ligand.

Diverse Applications of NHS Ester Bioconjugation

The versatility of NHS ester chemistry has led to its adoption in a vast range of applications within the life sciences.

  • Fluorescent Labeling: NHS esters of fluorescent dyes are widely used to label proteins and antibodies for use in immunoassays, fluorescence microscopy, and flow cytometry.

  • Antibody-Drug Conjugates (ADCs): NHS esters are instrumental in attaching cytotoxic drugs to antibodies, creating targeted cancer therapies.

  • Biotinylation: Attaching biotin to proteins and other molecules via an NHS ester allows for their detection and purification using streptavidin or avidin.

  • Surface Functionalization and Immobilization: NHS ester chemistry is used to immobilize proteins, antibodies, and other biomolecules onto surfaces for applications such as ELISAs, biosensors, and affinity chromatography.

  • Crosslinking: Homobifunctional NHS esters, containing an NHS ester at both ends of a spacer arm, are used to study protein-protein interactions.

  • Peptide Synthesis: NHS esters were originally developed for and are still used in peptide synthesis to facilitate the formation of amide bonds between amino acids.

NHS_Ester_Applications cluster_conjugate Bioconjugate cluster_application Application Antibody Antibody Drug Drug/Fluorophore Antibody->Drug NHS Ester Linkage Receptor Receptor Drug->Receptor Binding and Internalization Cell Target Cell

Caption: Application of an NHS ester-linked bioconjugate in targeted cell delivery.

Troubleshooting Common Issues

While NHS ester chemistry is robust, several common issues can lead to suboptimal results.

  • Low Labeling Efficiency:

    • Incorrect pH: Verify the pH of the reaction buffer is within the optimal range (7.2-8.5).

    • Hydrolyzed NHS Ester: Ensure the NHS ester reagent is fresh and has been stored properly under desiccated conditions.

    • Amine-Containing Buffers: Confirm that the reaction buffer does not contain primary amines like Tris or glycine.

    • Low Protein Concentration: Low concentrations can favor hydrolysis; if possible, increase the protein concentration.

  • Protein Precipitation:

    • Organic Solvent: If using a water-insoluble NHS ester, minimize the amount of organic solvent added to the reaction mixture.

    • Over-labeling: A high degree of labeling can sometimes lead to protein aggregation. Reduce the molar excess of the NHS ester.

Conclusion

N-hydroxysuccinimide esters remain an indispensable tool in the bioconjugation toolbox for their reliability and versatility. A thorough understanding of the underlying chemistry and the critical parameters that govern the reaction—most notably pH and the competing hydrolysis reaction—is paramount for achieving successful and reproducible results. By carefully controlling the reaction conditions and selecting the appropriate reagents, researchers can continue to leverage the power of NHS ester chemistry to advance a wide range of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to the Stability and Storage of m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for methoxy-poly(ethylene glycol)13-N-hydroxysuccinimidyl ester (m-PEG13-NHS ester). Understanding the chemical stability of this reagent is critical for its successful application in bioconjugation, drug delivery, and proteomics. This document outlines the key factors influencing its stability, provides quantitative data where available, and details experimental protocols for stability assessment.

Core Concepts: Stability of NHS Esters

The utility of this compound as a tool for modifying proteins and other amine-containing molecules hinges on the reactivity of the N-hydroxysuccinimidyl (NHS) ester group. This group reacts with primary amines to form stable amide bonds. However, the NHS ester is susceptible to hydrolysis, a competing reaction that renders the reagent inactive. The rate of this hydrolysis is the primary determinant of the reagent's stability in both storage and reaction conditions.

Key Factors Influencing Stability:

  • Moisture: this compound is highly sensitive to moisture. The presence of water leads to the hydrolysis of the NHS ester, yielding an unreactive carboxylic acid and N-hydroxysuccinimide (NHS).

  • pH: The rate of hydrolysis is significantly influenced by pH. In aqueous solutions, the hydrolysis rate increases with increasing pH.[1][2] Neutral to slightly acidic conditions (pH 6-7.5) are generally favored for minimizing hydrolysis, while alkaline conditions (pH > 8) accelerate it.[2]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[3] Therefore, storage at low temperatures is crucial for maintaining the reagent's activity.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided during conjugation reactions as they will compete with the target molecule for reaction with the NHS ester.

Storage Recommendations

To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C or below.Minimizes the rate of hydrolysis and other potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to moisture and oxygen, which can contribute to degradation.
Form Store as a dry, solid powder.The solid form is significantly more stable than solutions.
Desiccation Store with a desiccant.Absorbs any residual moisture in the storage container, protecting the NHS ester from hydrolysis.

Handling of Stock Solutions:

If preparing a stock solution, it is crucial to use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stock solutions should be prepared fresh for each use whenever possible. If storage is necessary, aliquot the solution into small, tightly sealed vials and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Quantitative Stability Data

Obtaining precise hydrolysis rate data for this compound is challenging as it is not widely published. However, data from related PEG-NHS esters can provide valuable insights into its expected stability. The rate of hydrolysis is typically reported as a half-life (t½), the time it takes for 50% of the active NHS ester to degrade.

Table 1: Estimated Hydrolysis Half-life of Various PEG-NHS Esters at 25°C

PEG-NHS Ester LinkageHalf-life (minutes) at pH 8.0
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Data sourced from Laysan Bio, Inc. and is intended for comparative purposes. The exact half-life of this compound may vary.

pH Dependence of Hydrolysis:

The hydrolysis of NHS esters is highly dependent on pH. As a general rule, the half-life of an NHS ester triples when the pH is lowered by one unit. A study on branched PEG-NHS esters demonstrated this relationship clearly:

  • At pH 7.4 , the hydrolysis half-life was greater than 120 minutes .

  • At pH 9.0 , the hydrolysis half-life was less than 9 minutes .

This dramatic difference underscores the importance of careful pH control during conjugation reactions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by UV-Spectrophotometry

This protocol allows for the determination of the rate of hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance at approximately 260 nm.

Materials:

  • This compound

  • Amine-free buffer of desired pH (e.g., phosphate buffer, borate buffer)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Prepare a stock solution of this compound: Immediately before use, dissolve a known quantity of this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Prepare the reaction buffer: Equilibrate the chosen amine-free buffer to the desired temperature for the stability study.

  • Initiate the hydrolysis reaction: Add a small volume of the this compound stock solution to the pre-warmed buffer in a quartz cuvette to achieve a final concentration suitable for spectrophotometric analysis (e.g., 0.1-1 mM). The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid affecting the reaction kinetics.

  • Monitor the reaction: Immediately begin recording the absorbance at 260 nm at regular time intervals.

  • Data Analysis: The concentration of released NHS can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of NHS at 260 nm (approximately 8,600 M⁻¹cm⁻¹ at neutral pH), b is the path length of the cuvette, and c is the concentration. The rate of hydrolysis can be determined by plotting the concentration of released NHS over time.

Visualizations

Reaction of this compound with a Primary Amine mPEG13_NHS This compound mPEG13 O C=O O-N(C=O)CH2CH2(C=O) AmideBond Stable Amide Bond mPEG13 O C=O NH-R mPEG13_NHS->AmideBond Aminolysis NHS N-Hydroxysuccinimide HO-N(C=O)CH2CH2(C=O) mPEG13_NHS->NHS Hydrolysis Hydrolysis Product mPEG13 O C=O OH mPEG13_NHS->Hydrolysis Hydrolysis (competing reaction) PrimaryAmine Primary Amine R-NH2 PrimaryAmine->AmideBond H2O H2O H2O->Hydrolysis

Caption: Chemical pathways of this compound reaction.

Workflow for Assessing this compound Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_NHS Prepare fresh m-PEG13-NHS stock solution in anhydrous solvent Initiate Initiate hydrolysis by adding NHS ester to buffer Prep_NHS->Initiate Prep_Buffer Equilibrate amine-free buffer to desired temperature Prep_Buffer->Initiate Monitor Monitor absorbance at 260 nm over time Initiate->Monitor Calculate Calculate concentration of released NHS Monitor->Calculate Plot Plot [NHS] vs. time to determine hydrolysis rate Calculate->Plot

Caption: Experimental workflow for stability assessment.

Factors Affecting this compound Stability Stability This compound Stability Moisture Moisture Moisture->Stability Decreases Temperature Temperature Temperature->Stability Decreases with increase pH pH pH->Stability Decreases with increase Buffer Buffer Composition Buffer->Stability Amine buffers decrease

References

Methodological & Application

Application Notes and Protocols for m-PEG13-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique in drug development and research.[1][2][3][4] This process can significantly improve the therapeutic properties of proteins by increasing their solubility, stability, and circulating half-life, while reducing immunogenicity.[3] The m-PEG13-NHS ester is a specific PEGylation reagent that features a methoxy-terminated polyethylene glycol chain of 13 ethylene glycol units, activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester group reacts efficiently and specifically with primary amines, such as the N-terminal amine and the epsilon-amine of lysine residues on the surface of proteins, to form stable amide bonds.

These application notes provide a comprehensive protocol for the labeling of proteins with this compound, including reaction conditions, purification methods, and storage recommendations.

Principle of the Reaction

The core of the labeling protocol is the reaction between the NHS ester of the m-PEG13 reagent and primary amines on the protein. This reaction is highly dependent on pH. The amino group must be in its unprotonated form to act as a nucleophile and attack the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The optimal pH for this reaction is typically between 8.0 and 9.0. At lower pH values, the amine is protonated, rendering it non-reactive. Conversely, at higher pH, the NHS ester is prone to hydrolysis, which reduces the efficiency of the labeling reaction.

Chemical reaction between this compound and a primary amine on a protein.

G A Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 8.0-9.0) C Add this compound to Protein Solution A->C B Prepare this compound Solution (in anhydrous DMF or DMSO) B->C D Incubate Reaction Mixture (1-4 hours at RT or overnight at 4°C) C->D E Quench Reaction (Optional) (Add 1M Tris or Glycine) D->E F Purify PEGylated Protein (Size-Exclusion Chromatography) E->F G Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) F->G

References

Revolutionizing Drug Delivery: Harnessing the Potential of m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery, the strategic modification of therapeutic molecules and their carriers is paramount to enhancing efficacy, improving safety profiles, and overcoming biological barriers. Among the arsenal of bioconjugation reagents, methoxy polyethylene glycol (m-PEG) derivatives have emerged as a cornerstone technology. This application note provides a detailed overview and comprehensive protocols for the utilization of m-PEG13-NHS ester, a discrete PEGylation reagent, in the development of next-generation drug delivery systems.

This compound is a monofunctional PEG reagent with a terminal N-hydroxysuccinimide (NHS) ester. This reactive group readily forms stable amide bonds with primary amines (-NH2) on proteins, peptides, antibodies, and amine-functionalized nanoparticles and liposomes. The hydrophilic and flexible 13-unit polyethylene glycol chain imparts a "stealth" characteristic to the conjugated molecule or carrier, offering a multitude of advantages in a biological environment. These benefits include increased hydrodynamic size, enhanced solubility and stability, reduced immunogenicity and antigenicity, and prolonged systemic circulation time.[1] This document will serve as a practical guide for researchers, providing the necessary information to effectively incorporate this compound into their drug delivery strategies.

Core Principles of this compound Chemistry

The primary application of this compound revolves around its efficient and specific reaction with primary amines. The NHS ester group is highly reactive towards the nucleophilic primary amines present on the N-terminus of proteins and the side chain of lysine residues. This reaction, typically carried out in a slightly basic pH range (7.2-8.5), results in the formation of a stable and irreversible amide linkage, covalently attaching the PEG chain to the target molecule.

It is crucial to perform this reaction in amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the intended target for the NHS ester, thereby reducing conjugation efficiency.

Applications in Drug Delivery

The versatility of this compound allows for its application in various facets of drug delivery system development:

  • Protein and Peptide PEGylation: Covalent attachment of m-PEG13 can significantly improve the pharmacokinetic profile of therapeutic proteins and peptides. The PEG chain shields the protein from proteolytic degradation and reduces renal clearance, leading to a longer half-life in circulation. Furthermore, it can mask antigenic epitopes, reducing the immunogenic response against the therapeutic protein.

  • Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this compound can be used to attach cytotoxic drugs to the antibody. The PEG linker can enhance the solubility of the hydrophobic drug and modulate the overall properties of the conjugate.

  • Liposome Functionalization: The surface of liposomes can be functionalized with this compound to create "stealth" liposomes. The hydrophilic PEG layer provides a steric barrier that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), leading to prolonged circulation times and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • Nanoparticle Surface Modification: Similar to liposomes, the surface of various nanoparticles (e.g., polymeric nanoparticles like PLGA, metallic nanoparticles) can be modified with this compound to improve their biocompatibility and in vivo performance. This surface modification reduces non-specific protein adsorption and cellular uptake by macrophages.[2]

Quantitative Data Summary

Optimizing the degree of PEGylation is critical for achieving the desired therapeutic outcome. The following tables provide a summary of typical reaction conditions and expected outcomes for the conjugation of this compound to various molecules.

Target MoleculeMolar Excess of this compound (PEG:Molecule)Reaction pHTypical Reaction TimeExpected Degree of PEGylationKey Characterization Techniques
Monoclonal Antibody (IgG) 5:1 to 20:17.5 - 8.51-2 hours at RT2-6 PEG chains per antibodySDS-PAGE, SEC-HPLC, MALDI-TOF MS
Lysozyme 5:1 to 10:18.01 hour at RT1-3 PEG chains per proteinSDS-PAGE, IEX-HPLC, MALDI-TOF MS
Amine-Functionalized Liposomes 10:1 to 50:1 (PEG:amine groups)7.4 - 8.02-4 hours at RTHigh surface densityDLS, Zeta Potential, HPLC for unreacted PEG
Amine-Functionalized PLGA Nanoparticles 20:1 to 100:1 (PEG:nanoparticle)7.44-6 hours at RTVariable, dependent on surface amine densityDLS, Zeta Potential, TNBSA Assay for amine quantification

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to proteins, liposomes, and nanoparticles.

Protocol 1: PEGylation of a Therapeutic Protein (e.g., Antibody)

Materials:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system

  • Reaction vessels and standard laboratory equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the antibody at a concentration of 2-10 mg/mL in cold PBS (pH 7.4).

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 20-fold molar excess).[3]

    • Slowly add the calculated volume of the this compound solution to the chilled antibody solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with continuous gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG and byproducts using SEC. Equilibrate the SEC column with PBS (pH 7.4) and load the quenched reaction mixture. Collect fractions corresponding to the high molecular weight PEGylated antibody.

    • Alternatively, use a TFF system with an appropriate molecular weight cut-off (MWCO) membrane to purify the conjugate.

  • Characterization:

    • Confirm PEGylation and assess the degree of labeling using SDS-PAGE (which will show an increase in molecular weight) and MALDI-TOF mass spectrometry.

    • Determine the purity and aggregation state of the final product using SEC-HPLC.

Protocol 2: Functionalization of Pre-formed Liposomes

Materials:

  • This compound

  • Amine-functionalized liposomes (e.g., containing DSPE-PEG-Amine) in a suitable buffer (e.g., HEPES, pH 7.4)

  • Anhydrous DMSO

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) and Zeta Potential measurement instrument

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.

    • Ensure the liposome suspension is at the desired concentration.

  • Conjugation Reaction:

    • Add the this compound solution to the liposome suspension to achieve the desired molar ratio relative to the surface amine groups.

    • Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted this compound by dialyzing the liposome suspension against a suitable buffer (e.g., PBS) using a 10 kDa MWCO dialysis cassette. Perform several buffer changes over 24-48 hours.

  • Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes before and after PEGylation using DLS. A slight increase in size is expected.

    • Determine the zeta potential. A successful PEGylation should lead to a decrease in the positive or an increase in the negative surface charge, trending towards neutral.

Protocol 3: Surface Modification of Amine-Functionalized Nanoparticles

Materials:

  • This compound

  • Amine-functionalized nanoparticles (e.g., PLGA-NH2) suspended in an appropriate buffer (e.g., MES buffer, pH 6.0)

  • Anhydrous DMSO

  • Centrifugation equipment

  • TNBSA (2,4,6-Trinitrobenzenesulfonic acid) solution for amine quantification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Quantification of Surface Amines (Optional but Recommended):

    • Use a TNBSA assay to quantify the number of available primary amine groups on the nanoparticle surface to allow for precise control over the molar ratio of the PEGylating reagent.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension at the desired molar excess relative to the surface amine groups.

    • Incubate the reaction for 4-6 hours at room temperature with continuous mixing.

  • Purification:

    • Pellet the nanoparticles by centrifugation.

    • Remove the supernatant containing unreacted this compound.

    • Wash the nanoparticles by resuspending them in fresh buffer and repeating the centrifugation step 2-3 times.

  • Characterization:

    • Characterize the size and surface charge of the modified nanoparticles using DLS and zeta potential measurements.

    • Confirm the successful PEGylation by techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

    • The degree of PEGylation can be indirectly assessed by quantifying the remaining free amine groups using the TNBSA assay.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanism by which PEGylation enhances drug delivery.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purification Purification cluster_characterization Characterization A This compound Solution (in anhydrous DMSO) C Mix & Incubate (Control Molar Ratio, pH, Time) A->C B Target Molecule Solution (Protein/Liposome/Nanoparticle in Amine-Free Buffer) B->C D Add Quenching Buffer (e.g., Tris or Glycine) C->D E Remove Unreacted PEG (SEC, TFF, Dialysis, or Centrifugation) D->E F Analyze Conjugate (SDS-PAGE, MS, DLS, Zeta Potential) E->F

Figure 1. General experimental workflow for PEGylation using this compound.

signaling_pathway Carrier1 Drug Carrier (Liposome/Nanoparticle) Opsonin Opsonins (e.g., Complement Proteins, Antibodies) Carrier1->Opsonin Binding Macrophage Macrophage/Phagocyte Opsonin->Macrophage Recognition & Phagocytosis Clearance Rapid Clearance from Circulation Carrier2 PEGylated Drug Carrier (Hydrophilic Shield) Opsonin2 Opsonins Carrier2->Opsonin2 Binding Inhibited Carrier2->Macrophage Reduced Recognition & Evades Phagocytosis Circulation Prolonged Circulation & Enhanced Drug Delivery Macrophage->Clearance

Figure 2. Mechanism of PEGylation-mediated "stealth effect" in drug delivery.

Conclusion

This compound is a powerful and versatile tool for the development of advanced drug delivery systems. Its ability to form stable conjugates with a wide range of therapeutic molecules and carriers allows for the precise engineering of their pharmacokinetic and immunological properties. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively leverage the benefits of PEGylation to create safer and more effective therapies. The provided quantitative data and visual workflows serve as a valuable resource for designing and executing successful PEGylation strategies in the pursuit of innovative drug delivery solutions.

References

Application Notes and Protocols for m-PEG13-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG13-NHS ester for the covalent modification of primary amines on biomolecules. This process, known as PEGylation, is a widely employed bioconjugation technique to enhance the therapeutic and diagnostic properties of proteins, peptides, and other molecules. The following sections detail the reaction chemistry, experimental protocols, and expected outcomes.

Introduction to this compound PEGylation

This compound is a monofunctional polyethylene glycol (PEG) derivative with a methoxy-capped PEG chain of 13 ethylene glycol units and a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive functional group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable and irreversible amide bonds.[1][2] The hydrophilic PEG chain imparts several beneficial properties to the modified molecule, including increased solubility, reduced immunogenicity, and extended circulating half-life in vivo.[3]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]

A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which also cleaves the ester but renders it inactive for conjugation. The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions.[5]

G cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction protein Protein-NH₂ (Primary Amine) peg_protein Protein-NH-CO-O-PEG13-m (PEGylated Protein - Stable Amide Bond) protein->peg_protein Nucleophilic Attack peg m-PEG13-O-CO-NHS (this compound) peg->peg_protein nhs NHS (N-hydroxysuccinimide byproduct) peg->nhs releases peg_hydrolysis m-PEG13-O-COOH (Hydrolyzed/Inactive PEG) peg->peg_hydrolysis Hydrolysis

Figure 1. Reaction of this compound with a primary amine.

Experimental Data and Considerations

The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time.

Effect of Molar Ratio on Degree of PEGylation

The degree of PEGylation (the number of PEG molecules attached to a single protein molecule) can be controlled by adjusting the molar excess of this compound relative to the protein. A higher molar excess generally leads to a higher degree of PEGylation.

Molar Ratio (m-PEG13-NHS : Protein)Average Degree of PEGylation (PEG/Protein)
5:11 - 2
10:12 - 4
20:14 - 6
50:1> 6 (potential for aggregation)
Table 1. Representative data on the effect of the molar ratio of this compound to a model protein (e.g., IgG) on the average degree of PEGylation. Actual results may vary depending on the protein and reaction conditions.
Effect of pH on Reaction Efficiency

The pH of the reaction buffer is a critical parameter. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.0 and 8.5. At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. At higher pH, the rate of NHS ester hydrolysis increases, reducing the amount of active PEG reagent available for conjugation.

pHRelative Amine ReactivityNHS Ester Half-lifeOverall Conjugation Efficiency
6.0LowLongLow
7.0Moderate~4-5 hoursModerate
7.5High~2 hoursHigh
8.0Very High~1 hourOptimal
8.5Very High< 30 minutesHigh (hydrolysis is significant)
9.0Very High~10 minutesModerate (hydrolysis dominates)
Table 2. The effect of pH on the relative amine reactivity, NHS ester stability, and overall conjugation efficiency. The optimal pH is a compromise to maximize amine reactivity while minimizing hydrolysis.

Experimental Protocols

The following protocols provide a general framework for the PEGylation of a model protein, such as Bovine Serum Albumin (BSA), with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep 1. Prepare Buffers and Protein Solution (e.g., 10 mg/mL BSA in PBS, pH 7.4) peg_prep 2. Prepare this compound Solution (10 mM in anhydrous DMSO or DMF) reagent_prep->peg_prep reaction_mix 3. Mix Reactants (Add calculated volume of PEG solution to protein solution) peg_prep->reaction_mix incubation 4. Incubate (e.g., 1 hour at room temperature or 2 hours at 4°C) reaction_mix->incubation quenching 5. Quench Reaction (Optional) (Add Tris or glycine buffer) incubation->quenching purification 6. Purify Conjugate (Dialysis or size-exclusion chromatography) quenching->purification analysis 7. Characterize Conjugate (SDS-PAGE, Mass Spectrometry) purification->analysis

Figure 2. General experimental workflow for protein PEGylation.

Materials
  • This compound

  • Protein to be PEGylated (e.g., BSA)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis tubing or size-exclusion chromatography column

  • Reaction tubes

Protocol for Protein PEGylation
  • Prepare Protein Solution: Dissolve the protein in amine-free PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water. Do not prepare stock solutions for long-term storage.

  • Calculate Reagent Volumes: Determine the desired molar ratio of this compound to protein (refer to Table 1). Calculate the volume of the 10 mM this compound solution needed to achieve this ratio. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.

  • Initiate the Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be necessary for less concentrated protein solutions.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining unreacted this compound.

  • Purification: Remove unreacted this compound and the NHS byproduct by dialysis against PBS or by using a size-exclusion chromatography column.

Protocol for Characterization of PEGylated Protein
  • SDS-PAGE Analysis:

    • Prepare an appropriate percentage polyacrylamide gel.

    • Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein.

    • Run the gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue).

    • Successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The extent of the shift and the presence of multiple bands can provide a qualitative assessment of the degree of PEGylation.

  • Mass Spectrometry (MS) Analysis:

    • For a more precise determination of the degree of PEGylation, analyze the purified conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • The mass spectrum will show a distribution of peaks, with each peak corresponding to the protein molecule with a different number of attached PEG chains.

    • The mass difference between adjacent major peaks will correspond to the mass of one m-PEG13 unit.

Troubleshooting

IssuePossible CauseSolution
Low PEGylation efficiency Inactive this compound due to hydrolysis.Use fresh, anhydrous DMSO or DMF. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
Reaction pH is too low.Ensure the reaction buffer pH is between 7.0 and 8.5.
Presence of primary amines in the buffer (e.g., Tris or glycine).Use an amine-free buffer such as PBS or HEPES.
Protein precipitation High degree of PEGylation or high concentration of organic solvent.Reduce the molar excess of this compound. Ensure the final concentration of DMSO or DMF is below 10%.
Broad bands on SDS-PAGE Heterogeneous PEGylation (a wide distribution of PEGylated species).Optimize the molar ratio and reaction time to achieve a more homogenous product. Further purification by ion-exchange chromatography may be necessary.

Storage and Handling

This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Unused reconstituted reagent should be discarded and not stored for later use. PEGylated proteins can typically be stored under the same conditions as the unmodified protein.

References

Application Notes and Protocols for N-Hydroxysuccinimide (NHS) Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a widely employed and robust method for the covalent modification of biomolecules.[1][2] This technique primarily targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4] The efficiency of this conjugation is critically dependent on the selection of an appropriate reaction buffer and optimal pH.[5] These application notes provide a detailed guide to understanding compatible buffers, optimizing reaction conditions, and protocols for successful NHS ester conjugations.

The fundamental principle of an NHS ester reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

The Critical Role of pH

The pH of the reaction buffer is a crucial parameter in NHS ester coupling reactions as it influences two competing processes: amine reactivity and NHS ester hydrolysis.

  • Amine Reactivity: The reactive species in the coupling reaction is the deprotonated primary amine, which acts as a nucleophile. At a pH below the pKa of the amine (for the lysine side chain, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH₃⁺) and thus non-nucleophilic, leading to a significant decrease in the reaction rate. As the pH increases, the concentration of the deprotonated, reactive amine (-NH₂) increases, favoring the coupling reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation. The rate of hydrolysis is significantly accelerated at higher pH values. This degradation of the NHS ester reduces the overall yield of the desired conjugate.

Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. The optimal pH range for NHS ester reactions is generally between 7.2 and 9.0, with a more specific range of 8.3-8.5 often cited as ideal for many applications.

Buffer Selection: Compatible and Incompatible Systems

The choice of buffer is critical for a successful NHS ester conjugation. The buffer must maintain the desired pH without interfering with the reaction.

Compatible Buffers: Amine-free buffers are essential for NHS ester reactions. Commonly used compatible buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Carbonate-Bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Incompatible Buffers and Reagents: Buffers and other reagents containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.

  • Tris (tris(hydroxymethyl)aminomethane): Although some sources suggest Tris can sometimes be used due to the hindered nature of its primary amine, it is generally not recommended as it can still compete with the target amine. However, Tris or glycine can be useful for quenching the reaction.

  • Glycine: Contains a primary amine and will react with the NHS ester. It is often used to quench the reaction.

  • Ammonium salts: Will compete in the reaction.

  • Sodium Azide: While low concentrations (≤ 3 mM) generally do not interfere significantly, higher concentrations can inhibit the reaction.

  • Glycerol: High concentrations (20-50%) can decrease the efficiency of the reaction.

If your protein of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.

Quantitative Data Summary

The stability of the NHS ester is a critical factor in the efficiency of the conjugation reaction. The following tables summarize key quantitative data related to NHS ester reactions.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 9.0Optimal for most protein labeling reactions is pH 8.3-8.5.
Compatible Buffers Phosphate, Carbonate-Bicarbonate, HEPES, BorateBuffers must be free of primary amines.
Incompatible Buffers Tris, GlycineThese contain primary amines that compete with the reaction.
Reaction Time 0.5 - 4 hours at room temperature, or overnight at 4°COptimization may be required based on the specific reactants.
Molar Excess of NHS Ester 5- to 20-fold molar excess over the proteinThis is a common starting point and may require optimization.

Experimental Protocols

The following are detailed protocols for common applications of NHS ester chemistry.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest in a compatible buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4 or 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester of the labeling reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO. The NHS ester should be dissolved at a concentration that allows for easy addition to the protein solution (typically 1-10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Biotinylation of an Amine-Modified Oligonucleotide

This protocol describes the biotinylation of an oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • Biotin-NHS ester

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Ethanol

  • 3 M Sodium Acetate, pH 5.2

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • Prepare the Biotin-NHS Ester Solution: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-NHS ester solution to the oligonucleotide solution. Vortex the mixture gently and incubate for 2-4 hours at room temperature.

  • Purification:

    • Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture to precipitate the oligonucleotide.

    • Gel Filtration: Alternatively, purify the biotinylated oligonucleotide using a gel filtration column equilibrated with nuclease-free water or TE buffer. The larger biotinylated oligonucleotide will elute first.

Visualizations

The following diagrams illustrate the key chemical reaction and a general experimental workflow for NHS ester conjugation.

Caption: NHS ester reaction with a primary amine.

Experimental_Workflow A Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.4-8.3) C Combine Reactants (5-20x molar excess of NHS Ester) A->C B Prepare NHS Ester Solution in Anhydrous DMSO or DMF B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Purify Conjugate (Dialysis or Gel Filtration) E->F G Characterize Conjugate F->G

Caption: General workflow for NHS ester bioconjugation.

References

Application Notes and Protocols for m-PEG13-NHS Ester in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. It imparts "stealth" properties to nanoparticles, enabling them to evade the mononuclear phagocyte system, prolonging systemic circulation time, and improving their stability. The m-PEG13-NHS ester is a specific type of PEGylation reagent that offers a balance between providing a hydrophilic shield and maintaining a relatively small hydrodynamic size. This document provides detailed application notes and protocols for the use of this compound in the functionalization of various nanoparticles, tailored for researchers and professionals in drug development.

The N-hydroxysuccinimide (NHS) ester moiety of this reagent reacts efficiently with primary amines on the surface of nanoparticles or on molecules attached to the nanoparticle surface, forming stable amide bonds. The methoxy-terminated PEG chain, with 13 ethylene glycol units, provides a hydrophilic and flexible spacer.

Data Presentation: The Impact of PEGylation

The functionalization of nanoparticles with this compound or similar short-chain PEG-NHS esters leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed upon PEGylation.

Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential

Nanoparticle TypeInitial Size (nm)Size after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)
Gold Nanoparticles20 ± 235 ± 3-35 ± 4-10 ± 2
PLGA Nanoparticles150 ± 10170 ± 12-25 ± 3-5 ± 1.5
Liposomes100 ± 5115 ± 7-30 ± 5-8 ± 2

Note: The exact changes can vary depending on the initial nanoparticle size, surface charge, and the density of PEGylation.

Table 2: Influence of PEGylation on Drug Loading and In Vitro Release

Nanoparticle & DrugDrug Loading Efficiency (Non-PEGylated) (%)Drug Loading Efficiency (PEGylated) (%)Drug Release at 24h (Non-PEGylated) (%)Drug Release at 24h (PEGylated) (%)
Doxorubicin-PLGA75 ± 572 ± 660 ± 545 ± 4
Curcumin-Liposomes85 ± 783 ± 855 ± 640 ± 5
Cisplatin-Gold60 ± 458 ± 570 ± 755 ± 6

Note: While PEGylation can slightly decrease drug loading due to steric hindrance, it often leads to a more sustained release profile.

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for planning and execution. The following diagrams, generated using Graphviz, illustrate the key workflows in nanoparticle functionalization and evaluation.

Nanoparticle_Functionalization_Workflow cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_purify Purification & Characterization cluster_downstream Downstream Applications NP_prep Nanoparticle Synthesis (e.g., AuNP, PLGA NP, Liposome) NP_char_initial Initial Characterization (Size, Zeta, Morphology) NP_prep->NP_char_initial Conjugation Conjugation Reaction (Nanoparticles + PEG-NHS) NP_char_initial->Conjugation Reagent_prep Prepare this compound Solution (e.g., in DMSO or DMF) Reagent_prep->Conjugation Quenching Quench Reaction (e.g., with Tris or Glycine) Conjugation->Quenching Purification Purification (Centrifugation, Dialysis, or TFF) Quenching->Purification Final_Char Final Characterization (Size, Zeta, PEG Density, Stability) Purification->Final_Char Drug_Loading Drug Loading Final_Char->Drug_Loading In_Vitro In Vitro Studies Drug_Loading->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

General workflow for nanoparticle functionalization.

In_Vitro_In_Vivo_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start PEGylated Nanoparticles (with or without drug) Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) start->Cytotoxicity Cellular_Uptake Cellular Uptake Studies (Flow Cytometry, Confocal Microscopy) start->Cellular_Uptake Drug_Release In Vitro Drug Release (Dialysis Method) start->Drug_Release Pharmacokinetics Pharmacokinetics (PK) Study (Blood Circulation Time) Cellular_Uptake->Pharmacokinetics Proceed to in vivo if in vitro results are promising Biodistribution Biodistribution Study (Organ Accumulation) Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy Study (Tumor Growth Inhibition) Biodistribution->Efficacy

Workflow for in vitro and in vivo evaluation.

Experimental Protocols

The following are detailed protocols for the functionalization of three common types of nanoparticles with this compound.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol assumes you are starting with citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs) (e.g., 20 nm)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Nuclease-free water

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • pH Adjustment of AuNPs: Adjust the pH of the AuNP solution to 7.2-7.4 with PBS.

  • Conjugation:

    • To 1 mL of the pH-adjusted AuNP solution (at a concentration of ~0.05 mg/mL), add the 10 mM this compound solution to achieve a final molar excess of PEG ranging from 10,000 to 50,000-fold over the nanoparticles.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant and resuspend the pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure removal of unreacted PEG and byproducts.

  • Final Resuspension and Storage: Resuspend the final pellet in the desired buffer (e.g., PBS) and store at 4°C.

Protocol 2: Functionalization of PLGA Nanoparticles

This protocol is for the surface modification of pre-formed PLGA nanoparticles that have primary amines on their surface (e.g., from using a chitosan coating or a PLGA-PEG-NH2 copolymer).

Materials:

  • Amine-functionalized PLGA nanoparticles

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 100 mM Glycine in PBS

  • Dialysis membrane (MWCO appropriate for the nanoparticle size, e.g., 100 kDa)

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized PLGA nanoparticles in PBS (pH 7.4) to a concentration of 5-10 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMF to a concentration of 20 mg/mL immediately before use.

  • Conjugation:

    • Add the this compound solution to the nanoparticle suspension. The amount to add should be calculated to achieve a 10-50 fold molar excess of NHS ester to the estimated surface amine groups.

    • The final concentration of DMF in the reaction mixture should not exceed 10% (v/v).

    • React for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 20 mM and stir for 30 minutes.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against a large volume of deionized water for 24-48 hours, with several changes of water, to remove unreacted PEG, DMF, and quenching buffer.

  • Storage: The purified PEGylated PLGA nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Protocol 3: Liposome Functionalization via Post-Insertion

This method is used to insert PEGylated lipids into pre-formed liposomes. This protocol involves a two-step process where an amine-terminated lipid is first reacted with this compound, and the resulting product is then inserted into the liposomes.

Materials:

  • Pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-NH2)

  • This compound

  • Chloroform

  • HEPES buffer (20 mM, pH 7.4)

  • Dialysis membrane (MWCO 10-20 kDa)

Procedure:

  • Reaction of m-PEG13-NHS with Amine-Lipid:

    • In a small glass vial, dissolve the amine-functionalized lipid and a 1.2-fold molar excess of this compound in chloroform.

    • Add a small amount of a non-nucleophilic base like triethylamine (TEA) to catalyze the reaction.

    • Stir the reaction at room temperature for 4-6 hours.

    • Dry the lipid-PEG conjugate under a stream of nitrogen gas to form a thin film.

  • Formation of Micelles:

    • Hydrate the dried lipid-PEG film with HEPES buffer to form micelles.

  • Post-Insertion:

    • Add the micelle solution to the pre-formed liposome suspension. The amount of micelles should be calculated to achieve the desired PEG density on the liposome surface (typically 1-5 mol%).

    • Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 1 hour with gentle stirring.

  • Purification:

    • Cool the liposome suspension to room temperature.

    • Remove the unincorporated micelles by dialysis against HEPES buffer for 24 hours.

  • Storage: Store the PEGylated liposomes at 4°C.

Application Notes

Targeted Drug Delivery in Oncology

  • Challenge: Many potent chemotherapeutic agents suffer from poor solubility, rapid clearance, and off-target toxicity.

  • Solution: Functionalization of nanoparticles with this compound can create a "stealth" drug delivery system. The PEG layer reduces opsonization and uptake by the reticuloendothelial system, leading to a longer circulation half-life. This increased circulation time enhances the probability of the nanoparticles accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][2][3]

  • Outcome: PEGylated nanoparticles can deliver a higher payload of the anticancer drug to the tumor site, thereby increasing therapeutic efficacy while reducing systemic side effects. The sustained release profile of drugs from these nanoparticles can also help maintain a therapeutic concentration of the drug in the tumor for a longer period.

Enhancing Bioavailability for CNS Disorders

  • Challenge: The blood-brain barrier (BBB) severely restricts the passage of most therapeutic agents into the brain.

  • Solution: While this compound itself does not actively transport nanoparticles across the BBB, its ability to prolong circulation time is a critical first step. By keeping the nanoparticles in the bloodstream for longer, there is an increased opportunity for them to interact with the BBB. Furthermore, the NHS ester functionality can be used in a multi-step process to conjugate targeting ligands (e.g., transferrin, specific antibodies) to the PEGylated nanoparticle surface that can facilitate receptor-mediated transcytosis across the BBB.

  • Outcome: A dual-functionalized nanoparticle, with a PEG shield for longevity and a targeting ligand for BBB transport, can significantly improve the delivery of therapeutic agents to the central nervous system.

Improving Stability and Performance in Diagnostics

  • Challenge: Nanoparticles used as contrast agents in imaging or as sensing elements in diagnostics can be prone to aggregation in biological fluids, leading to loss of function and potential toxicity.

  • Solution: The hydrophilic m-PEG13 layer provides steric stabilization, preventing nanoparticle aggregation in high-salt and protein-rich environments like blood serum. This ensures that the nanoparticles maintain their desired size and surface properties, which are crucial for their diagnostic function.

  • Outcome: PEGylated nanoparticles exhibit enhanced stability and reduced non-specific binding, leading to improved signal-to-noise ratios in diagnostic assays and better contrast in in vivo imaging applications.

By providing a versatile and effective means of surface modification, this compound is a valuable tool for researchers and drug development professionals seeking to harness the full potential of nanotechnology for therapeutic and diagnostic applications.

References

Application Notes and Protocols for Labeling Oligonucleotides with m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotide-based drugs, including antisense oligonucleotides, siRNAs, and aptamers. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of these molecules by increasing their solubility, stability against nucleases, and circulation half-life, while potentially reducing immunogenicity.[]

This document provides a detailed protocol for the labeling of amine-modified oligonucleotides with methoxy-PEG13-N-hydroxysuccinimidyl ester (m-PEG13-NHS ester). The NHS ester chemistry provides a robust and efficient method for conjugating the PEG moiety to a primary amine on the oligonucleotide, forming a stable amide bond.[2]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a primary amine on the N-hydroxysuccinimidyl (NHS) ester of the m-PEG13 derivative. This reaction is most efficient under slightly basic conditions (pH 8.3-9.0), where the primary amine is deprotonated and thus more nucleophilic. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the oligonucleotide and the PEG chain.

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) or 0.1 M Sodium Borate (Na₂B₄O₇), pH 8.5. It is critical that the buffer is free of primary amines (e.g., Tris).[2][3]

  • Nuclease-free water

  • Purification Reagents:

    • For HPLC: Acetonitrile (ACN), Triethylammonium Acetate (TEAA) buffer

    • For Gel Electrophoresis: Polyacrylamide, Urea, TBE buffer

  • Desalting columns

Protocol for Labeling Amine-Modified Oligonucleotide with this compound

This protocol is optimized for a 0.2 µmole synthesis of an amine-modified oligonucleotide.

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in 500 µL of the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5).[4]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare this solution fresh.

  • Conjugation Reaction:

    • Add 5-10 molar equivalents of the this compound solution to the oligonucleotide solution.

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 2 hours with gentle agitation. For convenience, the reaction can also be left overnight.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM. This will quench any unreacted NHS ester.

Purification of the PEGylated Oligonucleotide

Purification is a critical step to remove unreacted this compound, unlabeled oligonucleotide, and other reaction byproducts. The choice of purification method depends on the scale of the reaction, the length of the oligonucleotide, and the desired final purity.

Protocol 3.1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on the column compared to the unlabeled oligonucleotide. This method is highly effective for purifying both modified and unmodified oligonucleotides.

  • Sample Preparation: If necessary, desalt the reaction mixture using a desalting column to remove excess salts.

  • HPLC Conditions:

    • Column: C8 or C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Detection: Monitor the absorbance at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the PEGylated oligonucleotide, which should elute after the unlabeled oligonucleotide.

  • Post-Purification: Lyophilize the collected fractions to obtain the purified PEGylated oligonucleotide.

Protocol 3.2: Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone. While PEGylation does not change the overall charge, the increased size can affect the elution profile. This method is particularly useful for separating full-length sequences from shorter, failure sequences.

  • Sample Preparation: Desalt the reaction mixture.

  • HPLC Conditions:

    • Column: Anion-exchange column.

    • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

    • Gradient: A linear gradient of increasing salt concentration.

    • Detection: Monitor the absorbance at 260 nm.

  • Fraction Collection and Post-Purification: Collect the desired peak and desalt the collected fractions before lyophilization.

Characterization of the PEGylated Oligonucleotide

Protocol 4.1: Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the successful conjugation of the this compound to the oligonucleotide and to assess the purity of the final product.

  • Sample Preparation: Prepare a dilute solution of the purified PEGylated oligonucleotide in an appropriate solvent (e.g., nuclease-free water).

  • Analysis:

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly used.

    • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the PEGylated oligonucleotide. The expected mass increase corresponds to the mass of the m-PEG13 moiety.

Data Presentation

The following tables summarize representative quantitative data for the labeling and purification of oligonucleotides with this compound. Actual results may vary depending on the specific oligonucleotide sequence, reaction conditions, and purification method.

Table 1: Reaction Parameters for this compound Conjugation
Parameter Recommended Value
Oligonucleotide Scale0.2 µmole
Amine-Modified Oligonucleotide Concentration0.3 - 0.8 mM
This compound Molar Excess5 - 10 equivalents
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.5
Reaction Time2 hours (or overnight)
Reaction TemperatureRoom Temperature (~25°C)
Expected Conjugation Efficiency >90% (Near Quantitative)

| Table 2: Comparison of Purification Methods for PEGylated Oligonucleotides | | | :--- | :--- | :--- | | Purification Method | Principle of Separation | Typical Purity Achieved | | Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >95% | | Anion-Exchange HPLC (AEX-HPLC) | Charge and Size | >95% | | Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge | >95-99% |

Table 3: Characterization of m-PEG13-Oligonucleotide Conjugate
Analytical Method Parameter Measured
Mass Spectrometry (ESI-MS or MALDI-TOF) Molecular Weight Confirmation
HPLC (RP or AEX) Purity Assessment
UV-Vis Spectroscopy (260 nm) Quantification of Oligonucleotide

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization Oligo Amine-Modified Oligonucleotide Reaction Reaction Mixture (pH 8.5, 2h, RT) Oligo->Reaction PEG This compound PEG->Reaction Purification Purification (e.g., RP-HPLC) Reaction->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis Final_Product Purified PEGylated Oligonucleotide Analysis->Final_Product

Caption: Experimental workflow for labeling and purification.

Mechanism of Action: RNase H-Mediated Degradation

rnase_h_pathway ASO PEGylated Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Hybrid Duplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H Enzyme RNaseH->Cleavage Recruitment Degradation mRNA Fragments (Degraded) Cleavage->Degradation Translation_Block Inhibition of Translation Degradation->Translation_Block

Caption: RNase H-mediated cleavage of target mRNA.

References

Application Notes: Two-Step Conjugation with Mal-(PEG)n-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Mal-(PEG)n-NHS Ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of amine-containing molecules to sulfhydryl-containing molecules.[1] This system is particularly valuable in bioconjugation for creating complex biomolecules like antibody-drug conjugates (ADCs), PEGylated proteins for enhanced therapeutic properties, and functionalized nanoparticles for targeted delivery and imaging.[2][3] The linker features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines and a maleimide group that selectively reacts with sulfhydryl groups.[4] The polyethylene glycol (PEG) spacer of varying lengths (n) enhances the water solubility of the reagent and the final conjugate, reduces immunogenicity, and provides spatial separation between the conjugated molecules.[5]

The two-step conjugation strategy offers significant advantages by allowing for controlled and specific coupling. First, the NHS ester is reacted with an amine-containing molecule. After removing the excess linker, the maleimide-activated intermediate is then reacted with a sulfhydryl-containing molecule. This sequential approach prevents unwanted self-conjugation or polymerization, leading to a more homogeneous product.

Mechanism of Action

The conjugation process involves two distinct chemical reactions:

  • Amine Acylation (Step 1): The NHS ester group reacts with primary amines (e.g., the N-terminus of a protein or the ε-amino group of lysine residues) via nucleophilic acyl substitution. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. It is crucial to use amine-free buffers, such as phosphate, borate, or HEPES, as buffers like Tris would compete in the reaction.

  • Thiol Alkylation (Step 2): The maleimide group reacts with a sulfhydryl (thiol) group (e.g., from a cysteine residue in a protein or a thiolated oligonucleotide) to form a stable thioether bond. This reaction is highly specific and occurs optimally at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can undergo hydrolysis, which reduces its specificity for thiols.

Experimental Protocols

Protocol 1: Two-Step Protein-to-Molecule Conjugation

This protocol details the conjugation of a protein containing primary amines (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

A. Materials and Reagents

  • Protein-NH₂: (e.g., antibody, enzyme) at 1-10 mg/mL.

  • Molecule-SH: (e.g., peptide, thiolated drug, oligonucleotide).

  • Mal-(PEG)n-NHS Ester: Stored at -20°C with desiccant.

  • Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, pH 7.2-7.5. Avoid buffers with primary amines.

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4-8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes (10K MWCO), or Tangential Flow Filtration (TFF) system.

B. Step 1: Activation of Protein-NH₂ with Mal-(PEG)n-NHS Ester

  • Prepare Protein-NH₂: Dissolve or buffer exchange the amine-containing protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Equilibrate the vial of Mal-(PEG)n-NHS Ester to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform Conjugation: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution while gently stirring. The optimal ratio should be determined empirically, as more dilute protein solutions may require a greater molar excess.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove Excess Linker: Immediately purify the maleimide-activated protein from the excess, non-reacted linker. This is a critical step to prevent hydrolysis of the maleimide group. Use an appropriate method such as an SEC desalting column or TFF, pre-equilibrated with Reaction Buffer.

C. Step 2: Conjugation with Sulfhydryl-Containing Molecule (Molecule-SH)

  • Prepare Molecule-SH: If the sulfhydryl groups are present as disulfide bonds (e.g., in native antibodies), they must first be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to conjugation, as it contains a free thiol.

  • Perform Conjugation: Combine the purified, maleimide-activated protein (from Step 1) with the Molecule-SH. A typical starting point is a 1.5- to 5-fold molar excess of the thiol-containing molecule relative to the activated protein.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert gas like nitrogen or argon to prevent re-oxidation of thiols.

  • Quench Reaction (Optional): To stop the reaction, add a quenching reagent such as free cysteine or 2-mercaptoethanol to a final concentration that is several times higher than the initial concentration of Molecule-SH.

  • Final Purification: Purify the final conjugate from unreacted molecules and byproducts using an appropriate method like SEC, dialysis, or affinity chromatography.

Protocol 2: Characterization of the Conjugate

A. SDS-PAGE Analysis

  • Purpose: To visually confirm the formation of the conjugate.

  • Method: Analyze samples of the starting Protein-NH₂, the maleimide-activated intermediate, and the final conjugate using SDS-PAGE under reducing and non-reducing conditions. A successful conjugation will show a new band with a higher molecular weight corresponding to the conjugate.

B. Mass Spectrometry (MS)

  • Purpose: To confirm the identity and determine the precise mass of the conjugate.

  • Method: Techniques like LC/MS can be used to characterize PEGylated products. The resulting mass spectrum will confirm the covalent attachment and can help determine the degree of labeling (i.e., how many molecules were conjugated per protein).

C. HPLC Analysis

  • Purpose: To assess the purity of the conjugate and separate it from unreacted components.

  • Method: Use size-exclusion (SEC-HPLC) or reversed-phase (RP-HPLC) chromatography. The conjugate should have a different retention time compared to the starting materials. The peak area can be used for quantification.

Data Presentation

Table 1: Optimization of Reaction Parameters for Two-Step Conjugation

ParameterStep 1: NHS Ester ReactionStep 2: Maleimide ReactionRationale & Considerations
pH 7.2 - 8.56.5 - 7.5NHS ester hydrolysis increases at pH > 8.5. Maleimide hydrolysis increases at pH > 7.5.
Buffer PBS, HEPES, BoratePBS, HEPES, MESAvoid amine-containing buffers (e.g., Tris) in Step 1. Degas buffer for Step 2 to prevent thiol oxidation.
Molar Excess 10-50x of Linker:Protein1.5-20x of Thiol:ProteinMust be optimized based on protein concentration and number of available amines/thiols.
Temperature Room Temp (RT) or 4°CRoom Temp (RT) or 4°CLower temperatures can reduce hydrolysis and protein degradation but require longer incubation times.
Time 30 - 120 minutes2 hours - overnightLonger incubation does not always increase yield and may lead to sample degradation.

Table 2: Comparison of Common Purification Methods for Protein Conjugates

MethodPrincipleSpeedScale/VolumePurityKey Advantages & Disadvantages
Size-Exclusion Chromatography (SEC) Separation by sizeFast (15-30 min)Small to largeHighPro: Fast, good for removing small molecule impurities. Con: Can dilute the sample.
Dialysis Diffusion across a semi-permeable membraneSlow (4h - overnight)Small to largeGoodPro: Gentle on proteins, handles large volumes. Con: Very slow, requires large buffer volumes.
Tangential Flow Filtration (TFF) Size-based separation using pressure and a membraneFast to moderateMedium to very largeHighPro: Fast, scalable, concentrates the sample. Con: Requires specialized equipment.

Visualizations

G cluster_0 Step 1: Amine Activation cluster_1 Step 2: Thiol Conjugation p_nh2 Protein-NH₂ activated_p Protein-NH-CO-(PEG)n-Mal p_nh2->activated_p + Linker (pH 7.2-8.5) linker Mal-(PEG)n-NHS Ester linker->activated_p nhs NHS (byproduct) activated_p->nhs m_sh Molecule-SH final_conjugate Final Conjugate m_sh->final_conjugate activated_p_2 Protein-NH-CO-(PEG)n-Mal activated_p_2->final_conjugate + Molecule-SH (pH 6.5-7.5)

Caption: Chemical pathway of the two-step conjugation reaction.

G start Start prep_reagents Prepare Protein-NH₂ & Linker Solution start->prep_reagents step1_react Step 1: Activation Reaction (Protein + Linker) prep_reagents->step1_react purify1 Intermediate Purification (Remove excess linker) step1_react->purify1 step2_react Step 2: Conjugation Reaction (Activated Protein + Thiol) purify1->step2_react prep_thiol Prepare Molecule-SH (Reduce if necessary) prep_thiol->step2_react purify2 Final Purification (Isolate conjugate) step2_react->purify2 characterize Characterize Conjugate (SDS-PAGE, MS, HPLC) purify2->characterize end_node End characterize->end_node

Caption: General experimental workflow for two-step bioconjugation.

G problem Low Conjugation Yield? check_ph Verify Buffer pH Step 1: 7.2-8.5 Step 2: 6.5-7.5 problem->check_ph Yes check_linker Linker Hydrolyzed? check_ph->check_linker use_fresh Use fresh anhydrous DMSO/DMF. Prepare linker solution immediately before use. check_linker->use_fresh Yes check_thiol Thiols Oxidized? check_linker->check_thiol No success Yield Improved use_fresh->success check_ratio Optimize Molar Ratio (Increase linker or thiol excess) check_ratio->success check_thiol->check_ratio No reduce_thiol Ensure complete reduction (TCEP). Use degassed buffers. check_thiol->reduce_thiol Yes reduce_thiol->success

Caption: Troubleshooting logic for low conjugation yield.

References

Application Notes and Protocols for Quenching Unreacted m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines on biomolecules, a fundamental technique in bioconjugation for research, diagnostics, and therapeutics. The m-PEG13-NHS ester is an amine-reactive reagent featuring a 13-unit polyethylene glycol (PEG) spacer, which enhances the solubility and reduces steric hindrance of the conjugated molecule.

A critical step in any conjugation protocol involving NHS esters is the effective quenching of the unreacted reagent. Incomplete quenching can lead to the continued, non-specific labeling of primary amines in subsequent steps or assays, potentially compromising the integrity and reliability of the experimental results. Furthermore, the presence of unreacted NHS ester can interfere with downstream applications. This document provides a detailed guide to the principles, protocols, and quantitative data for effectively quenching unreacted this compound.

The primary method for quenching unreacted NHS esters is the addition of a small molecule containing a primary amine. This quenching agent reacts with the NHS ester in the same manner as the target molecule, forming a stable amide bond and thus rendering the NHS ester inactive. A competing reaction to both the desired conjugation and the quenching reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile. The rate of hydrolysis is highly dependent on pH and temperature.

Data Presentation

Hydrolysis of NHS Esters

The stability of the this compound in aqueous solution is inversely proportional to the pH. As the pH increases, the rate of hydrolysis accelerates, which can compete with the desired aminolysis reaction. The following table summarizes the half-life of NHS esters at various pH values and temperatures.

pHTemperature (°C)Half-life
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

Data sourced from multiple references.[1][2]

Common Quenching Reagents for NHS Esters

Several primary amine-containing reagents are commonly used to quench unreacted NHS esters. The choice of quenching reagent can depend on the specific application and downstream processing steps.

Quenching ReagentTypical Final ConcentrationTypical Incubation TimepH of Quenching BufferNotes
Tris20 - 100 mM15 - 60 minutes7.5 - 8.0Tris (tris(hydroxymethyl)aminomethane) is a widely used and effective quenching agent.[3]
Glycine20 - 100 mM15 - 60 minutes7.5 - 8.5Glycine is another common and effective quenching agent.[1][3]
Hydroxylamine10 - 50 mM15 - 30 minutes~8.5Hydroxylamine is also used for the cleavage of certain ester linkages that may form as side products. A study on TMT reagents showed methylamine to be more efficient than hydroxylamine at reversing over-labeling.
Ethanolamine20 - 50 mM15 - 30 minutes8.0 - 9.0A primary amine that can be used for quenching.
Lysine20 - 50 mM15 - 30 minutes7.5 - 8.5The primary amine on the side chain of lysine effectively quenches NHS esters.
Methylamine0.4 M60 minutesNot specifiedA study demonstrated that methylamine is superior to hydroxylamine for the reversal of over-labeling side reactions.

Experimental Protocols

Protocol for Quenching Unreacted this compound

This protocol provides a general procedure for quenching the unreacted this compound following a conjugation reaction.

Materials:

  • Reaction mixture containing the conjugated biomolecule and unreacted this compound

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Following the completion of the this compound conjugation reaction, prepare the quenching buffer.

  • Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture for a final concentration of 50 mM.

  • Mix the solution gently by pipetting or brief vortexing.

  • Incubate the reaction mixture for 15 to 60 minutes at room temperature.

  • After the incubation period, the unreacted this compound is effectively quenched. The reaction mixture can then proceed to the purification step to remove the quenched PEG reagent and other reaction byproducts.

Protocol for Confirmation of NHS Ester Quenching

This protocol describes a spectrophotometric method to confirm the absence of reactive NHS esters in a solution, which can be adapted to verify the completion of the quenching reaction. The principle of this method is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis of the NHS ester, which can be monitored by measuring the absorbance at 260 nm.

Materials:

  • Quenched reaction mixture

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • 0.5 N NaOH

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Take an aliquot of the quenched reaction mixture.

  • Dilute the aliquot in an amine-free buffer to a concentration where the absorbance reading will be within the linear range of the spectrophotometer.

  • Prepare a blank sample with the same dilution of the amine-free buffer.

  • Measure the initial absorbance (A_initial) of the diluted quenched sample at 260 nm using the amine-free buffer as the blank.

  • To a separate, identical aliquot of the diluted quenched sample, add a small volume of 0.5 N NaOH to raise the pH significantly and induce rapid hydrolysis of any remaining active NHS ester.

  • Incubate for 5-10 minutes to ensure complete hydrolysis.

  • Measure the final absorbance (A_final) of the base-treated sample at 260 nm.

  • Interpretation of Results:

    • If the quenching was successful, A_final should be approximately equal to A_initial. A significant increase in absorbance after the addition of NaOH would indicate the presence of unreacted NHS esters that were hydrolyzed by the base treatment.

Visualizations

Workflow for Quenching Unreacted this compound

G Workflow for Quenching Unreacted this compound cluster_0 Conjugation Reaction cluster_1 Quenching cluster_2 Confirmation (Optional) cluster_3 Purification start Start with completed This compound conjugation reaction add_quencher Add quenching reagent (e.g., Tris or Glycine) to a final concentration of 20-100 mM start->add_quencher incubate_quench Incubate for 15-60 minutes at room temperature add_quencher->incubate_quench spectro Spectrophotometric analysis to confirm quenching incubate_quench->spectro purify Proceed to purification (e.g., dialysis, size-exclusion chromatography) incubate_quench->purify If confirmation is not performed spectro->purify

Caption: A logical workflow for the quenching of unreacted this compound.

Chemical Reaction of NHS Ester Quenchingdot

G cluster_reactants Reactants cluster_products Products peg_nhs This compound (Unreacted) plus1 + peg_nhs->plus1 quencher Quenching Reagent (e.g., Tris, Glycine) with Primary Amine (R-NH2) quenched_peg Quenched m-PEG13 (Stable Amide Bond) quencher->quenched_peg Nucleophilic Attack plus2 + quenched_peg->plus2 nhs N-hydroxysuccinimide (Leaving Group) plus1->quencher plus2->nhs

References

Application Notes and Protocols for the Purification of m-PEG13-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins, peptides, and other biomolecules with polyethylene glycol (PEG), or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics. The covalent attachment of m-PEG13-NHS ester to a biomolecule can improve its pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity. The this compound is an amine-reactive reagent that specifically targets primary amines (e.g., the N-terminus of a polypeptide chain or the side chain of lysine residues) to form a stable amide bond.

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired m-PEG13-conjugate, unreacted biomolecule, excess this compound, and its hydrolysis byproducts. A robust purification strategy is therefore critical to isolate the purified conjugate and ensure its safety and efficacy for downstream applications. This document provides detailed application notes and protocols for the most common methods for purifying this compound conjugates: Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Dialysis, and Tangential Flow Filtration (TFF).

Chemical Reaction: this compound Conjugation

The fundamental reaction involves the nucleophilic attack of a primary amine on the N-hydroxysuccinimide (NHS) ester of the m-PEG13 derivative. This results in the formation of a stable amide bond and the release of NHS. The reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5 to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[1]

m-PEG13-NHS_Ester This compound PEGylated_Protein m-PEG13-Protein Conjugate (Stable Amide Bond) m-PEG13-NHS_Ester->PEGylated_Protein Reaction Protein-NH2 Protein-NH₂ (Primary Amine) Protein-NH2->PEGylated_Protein NHS N-hydroxysuccinimide (Byproduct) PEGylated_Protein->NHS Release

Caption: Reaction of this compound with a primary amine on a protein.

Comparison of Purification Methodologies

The choice of purification method depends on several factors, including the size of the biomolecule, the desired purity, the scale of the process, and the available equipment. The following table summarizes the key characteristics of the most common purification techniques.

MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape) in solution.[2]High resolution for separating aggregates and unreacted PEG, mild conditions preserve protein activity.[2][3]Can be time-consuming for large sample volumes, potential for non-specific interactions with the column matrix.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[4]High resolution for separating positional isomers and closely related species.Requires organic solvents which may denature some proteins, can have lower recovery.
Dialysis Separation of molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).Simple, gentle, and effective for removing small molecule impurities like unreacted PEG and NHS.Slow process, not suitable for separating unreacted protein from the conjugate, potential for sample dilution.
Tangential Flow Filtration (TFF) Separation based on size using a semi-permeable membrane with continuous cross-flow to prevent fouling.Rapid, scalable, and efficient for concentrating and diafiltering large volumes.May not provide high-resolution separation of different PEGylated species, potential for membrane fouling.

Quantitative Data Summary

The following tables provide representative quantitative data for the purification of PEGylated proteins using various techniques. The exact values will vary depending on the specific protein, PEG size, and experimental conditions.

Table 1: Purity Assessment by SEC-HPLC

AnalyteRetention Time (min)Peak Area (%)Purity (%)
Aggregate8.51.2-
Di-PEGylated Conjugate 10.215.8-
Mono-PEGylated Conjugate 11.580.5>95%
Unreacted Protein13.02.5-
Unreacted m-PEG13-NHS>15<0.1-

Table 2: Recovery and Purity with Different Purification Methods

Purification MethodTypical Recovery (%)Final Purity (%)Key Impurities Removed
SEC-HPLC 70-90%>98%Aggregates, unreacted PEG, unreacted protein
RP-HPLC 60-85%>99%Positional isomers, unreacted protein
Dialysis (vs. unreacted PEG) >95%Variable (does not remove unreacted protein)Unreacted PEG, NHS, salts
Tangential Flow Filtration >90%>95%Unreacted PEG, NHS, salts

Experimental Protocols

Size Exclusion Chromatography (SEC)

This method is ideal for separating the m-PEG13-conjugate from unreacted protein, aggregates, and smaller molecules like hydrolyzed this compound based on their size differences in solution.

cluster_0 SEC Workflow Start Conjugation Reaction Mixture Equilibrate Equilibrate SEC Column Start->Equilibrate Inject Inject Sample Equilibrate->Inject Elute Isocratic Elution Inject->Elute Monitor Monitor UV Absorbance (280 nm) Elute->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (e.g., SDS-PAGE) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool End Purified m-PEG13-Conjugate Pool->End

Caption: Experimental workflow for SEC purification.

Materials:

  • SEC column (e.g., Superdex 200, TSKgel G3000SWxl)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Conjugation reaction mixture

  • Fraction collector

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5-1.0 mL/min).

  • Sample Preparation: Centrifuge the conjugation reaction mixture to remove any precipitated material.

  • Injection: Inject the clarified sample onto the equilibrated column. The injection volume should typically be 1-2% of the total column volume for optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase.

  • Fraction Collection: Monitor the elution profile using a UV detector at 280 nm and collect fractions corresponding to the different peaks. The PEGylated conjugate will elute earlier than the unreacted protein due to its larger hydrodynamic radius.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other methods to identify the fractions containing the purified m-PEG13-conjugate.

  • Pooling: Pool the fractions containing the pure conjugate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain will decrease the retention time of the conjugate compared to the more hydrophobic unreacted protein.

Materials:

  • RP-HPLC column (e.g., C4, C8, or C18)

  • HPLC system with a gradient pump and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Conjugation reaction mixture

Protocol:

  • Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation: Acidify the sample with TFA to a final concentration of 0.1%.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Detection and Collection: Monitor the eluate at 220 nm or 280 nm and collect the fractions corresponding to the desired conjugate.

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or buffer exchange.

Dialysis

Dialysis is a straightforward method for removing small molecules like unreacted this compound and its hydrolysis byproducts from the larger conjugate.

cluster_1 Dialysis Workflow Start Conjugation Reaction Mixture Load Load Sample into Dialysis Cassette (e.g., 10 kDa MWCO) Start->Load Dialyze Dialyze against Buffer (4°C) Load->Dialyze Change_Buffer1 Change Buffer (after 2-4 hours) Dialyze->Change_Buffer1 Change_Buffer2 Change Buffer (after 2-4 hours) Change_Buffer1->Change_Buffer2 Overnight Dialyze Overnight Change_Buffer2->Overnight Recover Recover Purified Conjugate Overnight->Recover End Purified m-PEG13-Conjugate Recover->End

Caption: Workflow for purification by dialysis.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 10 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Stir plate and stir bar

Protocol:

  • Prepare Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load Sample: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).

  • Stirring: Gently stir the buffer on a stir plate at 4°C.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for at least three changes to ensure efficient removal of small molecules.

  • Overnight Dialysis: For the final buffer exchange, allow the dialysis to proceed overnight at 4°C.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.

Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for buffer exchange and purification, particularly suitable for larger volumes.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette with an appropriate MWCO (e.g., 10 kDa or 30 kDa)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Protocol:

  • System Setup: Install the TFF cassette and equilibrate the system with the diafiltration buffer.

  • Concentration: Load the conjugation reaction mixture into the reservoir and concentrate the sample to a smaller volume. The permeate, containing small molecules, is discarded.

  • Diafiltration: Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process, known as diafiltration, effectively exchanges the buffer and removes small molecule impurities. Typically, 5-10 diavolumes are required for efficient purification.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Recovery: Recover the purified and concentrated m-PEG13-conjugate from the system.

Conclusion

The purification of this compound conjugates is a critical step in the development of PEGylated biologics. The choice of purification methodology should be carefully considered based on the specific characteristics of the conjugate and the desired scale and purity of the final product. For high-resolution separation of different PEGylated species, chromatographic methods such as SEC and RP-HPLC are preferred. For buffer exchange and removal of small molecule impurities from larger volumes, dialysis and TFF are robust and scalable options. The protocols provided in this document offer a starting point for developing a tailored purification strategy for your specific this compound conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG13-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG13-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups on proteins (e.g., the ε-amino group of lysine and the N-terminus) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[1] At a lower pH, the amine groups are protonated, rendering them unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields. For many applications, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Compatible Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.

Q3: How should I store and handle this compound reagents?

m-PEG13-NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the primary side reaction that competes with NHS ester conjugation?

The primary competing side reaction is the hydrolysis of the NHS ester by water. This reaction becomes more rapid at higher pH and temperatures. Once hydrolyzed, the this compound can no longer react with the primary amines on the target molecule, leading to a lower conjugation yield.

Troubleshooting Guide for Low Conjugation Yield

Low conjugation yield is a common issue that can be resolved by systematically evaluating several factors in your experimental setup.

Problem: Low or No Conjugation Detected

Possible Cause 1: Inactive this compound

  • Troubleshooting Steps:

    • Ensure proper storage and handling of the NHS ester to prevent moisture contamination.

    • Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.

    • You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.

Possible Cause 2: Incorrect Buffer Conditions

  • Troubleshooting Steps:

    • Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.

    • Ensure the buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange.

Possible Cause 3: Suboptimal Molar Ratio

  • Troubleshooting Steps:

    • Optimize the molar excess of this compound to your protein. A common starting point is a 5- to 20-fold molar excess.

    • For dilute protein solutions, a higher molar excess may be required to favor the conjugation reaction over hydrolysis.

Possible Cause 4: Low Protein Concentration

  • Troubleshooting Steps:

    • The rate of hydrolysis is a more significant competitor in dilute protein solutions.

    • If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction. A recommended protein concentration is 1-10 mg/mL.

Data Presentation

Table 1: Key Reaction Parameters for this compound Conjugation

ParameterRecommended Range/ConditionRationale & Citations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity (favored at higher pH) with ester stability (favored at lower pH).
Reaction Buffer Phosphate, Bicarbonate, Borate, HEPESThese are effective non-amine-containing buffers.
Temperature 4°C to Room TemperatureLower temperatures can help control the rate of hydrolysis for very reactive esters.
Reaction Time 30 minutes - 2 hoursTypically sufficient for completion. Longer times may increase hydrolysis.
Molar Excess of PEG-NHS 5- to 20-foldA higher molar excess can drive the reaction to completion, especially for dilute protein solutions.

Table 2: Half-life of NHS Ester vs. pH

This table illustrates the critical impact of pH on the stability of the NHS ester, which directly competes with the desired conjugation reaction.

pHTemperatureHalf-life of HydrolysisCitation
7.00°C4 - 5 hours
8.64°C10 minutes

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
  • Buffer Exchange (if necessary): If your protein of interest is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4-8.0). This can be done using dialysis, desalting columns, or ultrafiltration.

  • Prepare Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.

Protocol 2: Assessing the Reactivity of this compound
  • Prepare Solutions:

    • Dissolve a small, known amount of the this compound in anhydrous DMSO.

    • Prepare a high pH buffer (e.g., 0.1 M sodium phosphate, pH 9).

  • Initial Measurement: Measure the absorbance of the NHS ester solution in DMSO at 260 nm. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of the high pH buffer to the reagent solution to induce rapid, complete hydrolysis of any remaining active ester. Incubate for 10-15 minutes.

  • Final Measurement: Remeasure the absorbance of the base-treated reagent solution at 260 nm.

  • Assess Reactivity: A significant increase in absorbance at 260 nm after adding the high pH buffer indicates that the active NHS ester was present and was hydrolyzed. This confirms the reagent is likely still reactive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p_prep Prepare Protein (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) conjugation Conjugation (Add PEG-NHS to protein, mix gently) p_prep->conjugation peg_prep Prepare m-PEG13-NHS (Freshly dissolve in anhydrous DMSO/DMF) peg_prep->conjugation incubation Incubation (RT for 30-60 min or 4°C for 2h) conjugation->incubation quenching Quenching (Optional) (Add Tris or glycine) incubation->quenching purification Purification (SEC, Dialysis, or IEX) incubation->purification If no quenching quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis

Caption: General experimental workflow for this compound conjugation.

troubleshooting_yield cluster_reagent Reagent Quality cluster_buffer Buffer Conditions cluster_ratio Stoichiometry cluster_concentration Concentration start Low Conjugation Yield q_reagent Is the PEG-NHS ester active? start->q_reagent a_reagent_no No: Improper storage/ handling (hydrolysis) q_reagent->a_reagent_no No q_buffer Is the buffer correct? q_reagent->q_buffer Yes s_reagent Solution: Use fresh reagent, store properly desiccated. a_reagent_no->s_reagent a_buffer_no No: pH outside 7.2-8.5 or contains primary amines. q_buffer->a_buffer_no No q_ratio Is the molar ratio optimal? q_buffer->q_ratio Yes s_buffer Solution: Verify pH and use amine-free buffers (e.g., PBS). a_buffer_no->s_buffer a_ratio_no No: Insufficient molar excess of PEG-NHS. q_ratio->a_ratio_no No q_conc Is protein concentration adequate? q_ratio->q_conc Yes s_ratio Solution: Increase molar ratio (start with 5-20x excess). a_ratio_no->s_ratio a_conc_no No: Dilute protein solution favors hydrolysis. q_conc->a_conc_no No s_conc Solution: Increase protein concentration (1-10 mg/mL). a_conc_no->s_conc

References

Technical Support Center: Preventing Protein Precipitation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein precipitation during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during PEGylation?

Protein precipitation during PEGylation can be triggered by several factors that disrupt protein stability. The primary causes include:

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition significantly influence a protein's stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation and precipitation.[1]

  • High Protein Concentration: At elevated concentrations, the proximity of protein molecules increases, raising the likelihood of intermolecular interactions that can lead to aggregation.[1]

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, forming large, insoluble aggregates.[1]

  • Isoelectric Point (pI): If the pH of the reaction buffer is near the protein's isoelectric point, the protein's net charge will be minimal, reducing repulsion between molecules and increasing the risk of aggregation.

  • Local Unfolding: The binding of PEG molecules can sometimes induce conformational changes in the protein, leading to partial unfolding and subsequent aggregation.

Q2: How does the choice of PEG reagent affect protein precipitation?

The properties of the PEG reagent itself can impact the outcome of the PEGylation reaction. Key considerations include:

  • PEG Size and Structure: Larger and branched PEG molecules can offer greater steric hindrance, which may help prevent aggregation by physically separating protein molecules.[2][3] However, they can also sterically hinder the protein's active site.

  • PEG Purity: Impurities in the PEG reagent, such as diol contaminants in monofunctional PEG, can lead to undesirable cross-linking and aggregation.

  • Reactive Group: The choice of the reactive group on the PEG (e.g., NHS ester for amines, maleimide for thiols) determines the reaction chemistry and can influence side reactions that may contribute to precipitation.

Q3: What are the initial signs of protein precipitation during PEGylation?

Early detection of precipitation is crucial for troubleshooting. Visual cues include:

  • Cloudiness or Turbidity: The reaction mixture may appear hazy or cloudy, which can be quantified by measuring absorbance at a wavelength like 340 nm or 600 nm.

  • Visible Precipitate: In more severe cases, a visible pellet or flocculent material may form in the reaction tube.

Q4: Can PEGylation itself be used to prevent protein aggregation?

Yes, one of the intended benefits of PEGylation is to enhance protein stability and reduce aggregation. The attached PEG chains can:

  • Increase Hydrodynamic Radius: This effectively shields the protein surface, preventing close contact between protein molecules.

  • Improve Solubility: PEG is a highly soluble polymer, and its conjugation can increase the overall solubility of the protein.

  • Mask Hydrophobic Patches: The PEG chains can cover hydrophobic regions on the protein surface that might otherwise interact and lead to aggregation.

However, achieving this benefit depends on optimizing the PEGylation process to avoid inducing precipitation during the reaction itself.

Troubleshooting Guide

Problem: My protein is precipitating upon addition of the PEG reagent.

This is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Troubleshooting Workflow

TroubleshootingWorkflow start Precipitation Observed optimize_conditions Optimize Reaction Conditions start->optimize_conditions change_peg Modify PEG Reagent/Strategy optimize_conditions->change_peg If precipitation persists characterize Characterize Protein & Aggregates optimize_conditions->characterize solution Precipitation Minimized optimize_conditions->solution Successful change_peg->characterize change_peg->solution Successful

Caption: A logical workflow for troubleshooting protein precipitation during PEGylation.

Step 1: Optimize Reaction Conditions

The initial and most critical step is to screen various reaction parameters to find the optimal conditions for your specific protein.

ParameterRecommendationRationale
Protein Concentration Test a range of lower concentrations (e.g., 0.5, 1, 2, 5 mg/mL).Reduces intermolecular interactions and the probability of aggregation.
PEG-to-Protein Molar Ratio Evaluate different molar excess ratios (e.g., 1:1, 5:1, 10:1, 20:1).A lower ratio may be sufficient for PEGylation without causing excess protein modification that could lead to instability. A very high excess might also drive aggregation.
pH Screen a range of pH values, typically between 6.0 and 8.5 for amine-reactive PEGylation and 6.5-7.5 for thiol-reactive PEGylation. Avoid the protein's pI.Protein stability is highly pH-dependent. Moving away from the pI increases the net charge and electrostatic repulsion between protein molecules.
Temperature Conduct reactions at different temperatures (e.g., 4°C, room temperature).Lower temperatures can slow down aggregation kinetics and improve protein stability during the reaction.
Buffer Composition Test different buffer systems (e.g., phosphate, HEPES, borate). Avoid amine-containing buffers like Tris for NHS-ester chemistry.The buffer components can interact with the protein and influence its stability.
Additives/Excipients Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine, glycine).These molecules can help stabilize the native protein structure and prevent aggregation.

Step 2: Modify PEG Reagent and Strategy

If optimizing reaction conditions is insufficient, consider altering the PEGylation reagent or strategy.

ParameterRecommendationRationale
PEG Molecular Weight Test PEGs of different molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa).A different sized PEG may have more favorable interactions with your protein.
PEG Architecture Consider using a branched or multi-arm PEG.Branched PEGs can provide a more effective steric shield around the protein.
PEGylation Chemistry If using amine-reactive chemistry, consider switching to thiol-reactive PEGylation if your protein has a free cysteine or if one can be engineered.Thiol-specific PEGylation can be more site-specific and occur under milder conditions, potentially reducing precipitation.
Rate of Addition Add the PEG reagent to the protein solution slowly and with gentle stirring.This can prevent localized high concentrations of the PEG reagent that might induce precipitation.

Step 3: Characterize the Protein and Aggregates

Thoroughly characterizing your starting material and the resulting aggregates can provide valuable insights.

  • Confirm Purity of Starting Protein: Use Size Exclusion Chromatography (SEC) or SDS-PAGE to ensure your initial protein sample is free of pre-existing aggregates.

  • Analyze Aggregates: Use techniques like Dynamic Light Scattering (DLS) to determine the size distribution of aggregates. Mass Spectrometry (MS) can help identify if the aggregates are composed of cross-linked protein-PEG conjugates.

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Conditions

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize precipitation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable storage buffer)

  • Activated PEG reagent (e.g., mPEG-NHS, mPEG-Maleimide)

  • A series of buffers with varying pH values (e.g., 0.1 M sodium phosphate buffers at pH 6.0, 7.0, 7.4, 8.0)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C)

Procedure:

  • Prepare a matrix of reaction conditions. Set up a series of reactions in microcentrifuge tubes, varying one parameter at a time while keeping others constant. For example:

    • Protein Concentration Screen: Prepare reactions with final protein concentrations of 0.5, 1, 2, and 5 mg/mL, keeping the PEG:protein ratio, pH, and temperature constant.

    • PEG:Protein Ratio Screen: Set up reactions with molar excess ratios of PEG to protein of 1:1, 5:1, 10:1, and 20:1, keeping other parameters constant.

    • pH Screen: Conduct the reaction in buffers of different pH values (e.g., 6.0, 7.0, 7.4, 8.0).

    • Temperature Screen: Perform the reactions at 4°C and room temperature (approximately 25°C).

  • Initiate the reactions. Add the calculated amount of activated PEG to each protein solution.

  • Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.

  • Visually inspect each reaction for signs of precipitation or turbidity.

  • Analyze the samples using the analytical methods described below to quantify the extent of aggregation and PEGylation efficiency.

Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates from the monomeric PEGylated protein.

Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules, such as aggregates, elute from the column earlier than smaller molecules like the monomer.

Typical SEC Workflow

SECWorkflow sample_prep Sample Preparation (Centrifuge to remove insoluble aggregates) injection Inject onto SEC Column sample_prep->injection separation Separation by Size injection->separation detection UV Detection (280 nm) separation->detection analysis Chromatogram Analysis (Quantify peak areas) detection->analysis

Caption: A typical workflow for analyzing protein aggregation using Size Exclusion Chromatography.

Materials:

  • HPLC or UHPLC system with a UV detector

  • SEC column with an appropriate pore size for the protein and its expected aggregates (e.g., 300 Å for monoclonal antibodies)

  • Mobile phase: A buffered solution with an ionic strength of 50-200 mM (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • Prepare the sample: Centrifuge the PEGylation reaction mixture at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any insoluble precipitate. Take the supernatant for analysis.

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution profile by measuring the UV absorbance at 280 nm.

  • Analyze the chromatogram: Identify the peaks corresponding to high molecular weight aggregates, the monomeric PEGylated protein, and any fragments. Calculate the percentage of aggregates by integrating the peak areas.

Protocol 3: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the solution, providing a sensitive measure of aggregation.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to calculate the hydrodynamic radius of the particles.

Procedure:

  • Sample Preparation: Filter the sample through a low-protein-binding syringe filter (e.g., 0.2 µm) to remove large dust particles.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up.

  • Cuvette Preparation: Ensure the cuvette is scrupulously clean. Rinse with filtered water and ethanol, then dry with filtered air.

  • Blank Measurement: Measure the scattering of the filtered reaction buffer to establish a baseline.

  • Sample Measurement: Pipette the filtered sample into the cuvette and place it in the instrument.

  • Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged.

  • Data Analysis: Analyze the resulting size distribution plot to identify the presence of larger species corresponding to aggregates.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing PEGylation reactions to minimize protein precipitation.

Table 1: Recommended Reaction Conditions for Different PEGylation Chemistries

PEGylation ChemistryTarget Residue(s)Typical pH RangeTypical Temperature
NHS Ester N-terminus, Lysine7.0 - 8.54 - 25 °C
Aldehyde N-terminus, Lysine6.0 - 7.54 - 25 °C
Maleimide Cysteine6.5 - 7.54 - 25 °C
Disulfide Bridging Disulfide BondsMild reduction followed by reaction at neutral pH4 - 25 °C

Table 2: Influence of pH on Protein Stability and PEGylation

pH ConditionEffect on ProteinImplication for PEGylation
pH << pI High positive net charge, increased repulsion between molecules.Generally stable, but may not be optimal for amine-reactive chemistry.
pH ≈ pI Net charge is near zero, high risk of aggregation.Avoid this pH range for the reaction.
pH >> pI High negative net charge, increased repulsion between molecules.Generally stable, favorable for deprotonation of amines for NHS-ester chemistry.
pH 7.0 or below α-amino group at N-terminus is more reactive than ε-amino groups of lysines.Can be used to achieve higher selectivity for N-terminal PEGylation.

Table 3: Effect of Temperature on Reaction and Protein Stability

TemperatureEffect on PEGylation ReactionEffect on Protein StabilityRecommendation
4°C Slower reaction rate.Generally higher protein stability, reduced aggregation kinetics.Recommended for proteins with marginal stability. Reaction time may need to be extended.
Room Temperature (~25°C) Faster reaction rate.Increased risk of aggregation for some proteins.Suitable for stable proteins to achieve shorter reaction times.
> 30°C Significantly faster reaction rate.High risk of denaturation and aggregation for most proteins.Generally not recommended unless the protein is known to be highly thermostable.

References

Technical Support Center: m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG13-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on its hydrolysis rate in relation to pH. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound and what is it used for?

A: this compound is a PEGylation reagent. It consists of a methoxy-capped polyethylene glycol (PEG) chain with 13 ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester at one end. This reagent is primarily used to covalently attach the PEG chain to primary amine groups (-NH₂) on biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.

Q2: How does pH affect the stability of this compound?

A: The stability of the NHS ester is highly dependent on pH. NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][2] Therefore, at higher pH values, the this compound will degrade more rapidly.

Q3: What is the optimal pH range for reacting this compound with a protein?

A: The optimal pH for NHS ester conjugation is a compromise between two competing reactions: the reaction with the primary amine (aminolysis) and the reaction with water (hydrolysis). While the rate of hydrolysis increases at higher pH, the reactivity of the primary amine also increases as it becomes deprotonated. For most applications, a pH range of 7.2 to 8.5 is recommended for efficient conjugation.[3] A pH of 8.3-8.5 is often cited as the ideal balance for maximizing the conjugation yield.

Q4: Can I use a Tris buffer for my conjugation reaction?

A: It is not recommended to use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to a lower conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are suitable choices.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no conjugation efficiency Hydrolysis of this compound: The reagent may have hydrolyzed due to improper storage or prolonged exposure to aqueous buffer before reacting with the target molecule.Ensure the this compound is stored desiccated at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use and add it to the protein solution without delay.
Incorrect buffer pH: The pH of the reaction buffer may be too low, resulting in protonated, non-reactive primary amines on the target molecule.Check the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.
Presence of competing nucleophiles: The buffer or sample may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.Use an amine-free buffer such as PBS. If your sample contains primary amines, consider buffer exchange before the conjugation reaction.
Inconsistent results between experiments Variability in reagent activity: The this compound may have partially hydrolyzed between experiments.Perform a quality control check on your this compound to determine its reactivity before each experiment. A protocol for this is provided below.
Fluctuations in reaction pH: The pH of the reaction mixture can decrease over time due to the release of N-hydroxysuccinimide upon hydrolysis.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. For large-scale reactions, it may be necessary to monitor and adjust the pH.

Quantitative Data: Hydrolysis Rate vs. pH

The rate of hydrolysis of NHS esters is highly dependent on the pH of the aqueous solution. The stability is often reported as the half-life (t½), which is the time it takes for 50% of the NHS ester to hydrolyze.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life (t½)Notes
7.004 - 5 hoursGeneral NHS ester
7.4Not specified> 120 minutesBranched PEG-NHS
8.025See Table 2mPEG-NHS esters with different linkers
8.5Not specified~1 hourGeneral NHS ester
8.6410 minutesGeneral NHS ester
9.0Not specified< 9 minutesBranched PEG-NHS

Table 2: Half-life of mPEG-NHS Esters with Different Linkers at pH 8.0 and 25°C

mPEG-NHS Ester LinkerAbbreviationHalf-life (minutes)
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl CarbonateSC20.4
Succinimidyl GlutarateSG17.6
Succinimidyl PropionateSPA16.5
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylatedSCM0.75

Note: The half-life of this compound will depend on the specific linker chemistry. The data in Table 2 provides a general indication of the expected stability.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix the reaction.

  • Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by dialysis or using a desalting column.

Protocol 2: Spectrophotometric Assay to Determine the Hydrolysis Rate of this compound

This protocol allows for the quantitative measurement of the hydrolysis rate of this compound by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Amine-free buffers at various pH values (e.g., 0.1 M phosphate buffer at pH 6.0, 7.0, and 8.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Buffer Blanks: Fill a quartz cuvette with each of the amine-free buffers to be tested and use them to zero the spectrophotometer at 260 nm.

  • Prepare this compound Stock Solution: Dissolve a known concentration of this compound in an anhydrous, water-miscible solvent like DMSO.

  • Initiate Hydrolysis: Add a small volume of the this compound stock solution to the temperature-equilibrated buffer in a quartz cuvette to achieve the desired final concentration. Mix quickly.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 260 nm over time. Record data points at regular intervals.

  • Determine the Endpoint: To determine the absorbance corresponding to 100% hydrolysis, add a small amount of a strong base (e.g., 0.5 N NaOH) to a sample of the this compound in buffer to rapidly hydrolyze all of the ester. Measure the final absorbance at 260 nm.

  • Calculate the Half-life: Plot the absorbance at 260 nm versus time. The half-life (t½) is the time it takes to reach 50% of the final absorbance.

Visualizations

HydrolysisVsAminolysis cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) PEG_NHS This compound Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate + Protein-NH2 (pH 7.2-8.5) Hydrolyzed_PEG Hydrolyzed PEG (Inactive) PEG_NHS->Hydrolyzed_PEG + H2O (rate increases with pH) Protein Protein-NH2 Water H2O (Hydrolysis) NHS_byproduct NHS Conjugate->NHS_byproduct releases Hydrolyzed_PEG->NHS_byproduct releases

Caption: Competing reactions of this compound: aminolysis vs. hydrolysis.

HydrolysisWorkflow start Start prepare_buffers Prepare Amine-Free Buffers (e.g., pH 6, 7, 8) start->prepare_buffers prepare_peg Prepare this compound Stock Solution in DMSO prepare_buffers->prepare_peg initiate_reaction Initiate Hydrolysis: Add PEG solution to buffer prepare_peg->initiate_reaction monitor_abs Monitor Absorbance at 260 nm over time initiate_reaction->monitor_abs endpoint Determine Endpoint: Force complete hydrolysis with NaOH monitor_abs->endpoint calculate Calculate Half-Life (t½) for each pH endpoint->calculate end End calculate->end

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls, particularly the hydrolysis of NHS esters, ensuring successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in NHS ester conjugation reactions?

Low conjugation yield is frequently caused by the hydrolysis of the NHS ester, a competing reaction where the ester reacts with water, rendering it non-reactive towards the desired primary amine.[1][2] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[2]

Q2: What is the optimal pH for NHS ester reactions?

The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[3][4] A widely recommended range for many applications is pH 8.3 to 8.5. This pH range offers a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis. At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is significantly accelerated.

Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. However, Tris or glycine can be used to quench the reaction once the desired conjugation is complete.

Q4: How should I store and handle NHS ester reagents to prevent hydrolysis?

NHS esters are highly sensitive to moisture. They should be stored in a desiccated environment at -20°C to -80°C. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent. It is best to prepare solutions of the NHS ester immediately before use and to avoid repeated freeze-thaw cycles of stock solutions. For water-insoluble NHS esters, use an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution.

Q5: My NHS ester won't dissolve in my aqueous buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility. To address this, first dissolve the NHS ester in a small volume of a water-miscible organic solvent such as anhydrous DMSO or DMF. This stock solution can then be added to your aqueous reaction mixture. Ensure the final concentration of the organic solvent in the reaction is low, typically not exceeding 10%, to avoid denaturation of proteins.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments.

Problem Potential Cause Solution
Low Conjugation Yield NHS Ester Hydrolysis: The reagent has been inactivated by moisture.Prepare fresh NHS ester solutions in anhydrous DMSO or DMF immediately before use. Avoid storing NHS esters in aqueous solutions.
Suboptimal pH: The reaction buffer pH is too low (amines are protonated) or too high (hydrolysis is too fast).Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange using dialysis or gel filtration to move your sample into a compatible buffer like PBS.
Low Reactant Concentration: Dilute protein solutions can favor hydrolysis over the desired conjugation reaction.Increase the concentration of your protein and/or the molar excess of the NHS ester.
Protein Precipitation after Labeling Over-labeling: A high degree of labeling can alter the protein's solubility.Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio.
Hydrophobic Labels: Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein.Consider using a more hydrophilic version of your label, such as a sulfo-NHS ester or a PEGylated NHS ester.
High Background/Non-specific Binding Excess Unreacted NHS Ester: Unquenched NHS ester can react with other components in downstream applications.Quench the reaction by adding a primary amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM. Purify the conjugate to remove unreacted reagents.

Data Presentation

The stability of NHS esters is critically dependent on pH and temperature. The following tables summarize the half-life of NHS esters under various conditions.

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH and Temperatures

pHTemperature (°C)Half-lifeReference(s)
7.004 - 5 hours
7.0Room Temperature~7 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes
>9.0Room TemperatureMinutes

Table 2: Comparison of Amidation vs. Hydrolysis Reaction Half-lives

This table demonstrates how the rates of both the desired amidation reaction and the competing hydrolysis reaction are affected by pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)Reference(s)
8.080210
8.520180
9.010125

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3. Ensure the buffer is free of any primary amines.

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or amine-free DMF to create a stock solution (e.g., 10 mM). Do not store the NHS ester in solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Reactions at 4°C are slower but can be beneficial for sensitive proteins and help to minimize hydrolysis.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts by gel filtration, dialysis, or another suitable chromatographic method.

Protocol for Testing the Reactivity of an NHS Ester

This protocol can be used to assess the quality of an NHS ester reagent, especially if hydrolysis is suspected. The principle is to measure the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm, after intentional hydrolysis.

  • Materials:

    • NHS ester reagent

    • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

    • 0.5-1.0 N NaOH

    • Spectrophotometer and quartz cuvettes

  • Procedure:

    • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the ester is not water-soluble, first dissolve it in a small amount of DMSO or DMF.

    • Prepare a control cuvette with the same buffer (and organic solvent if used).

    • Immediately measure the absorbance of the NHS ester solution at 260 nm, using the control to zero the spectrophotometer.

    • To a portion of the NHS ester solution, add a small volume of 0.5-1.0 N NaOH to induce rapid hydrolysis.

    • Immediately measure the absorbance at 260 nm again.

    • A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has now been hydrolyzed, releasing NHS. A small change suggests the reagent may have already been hydrolyzed due to improper storage or handling.

Visualizations

competing_reactions NHSEster NHS Ester (Reactive) Conjugate Stable Amide Bond (Desired Product) NHSEster->Conjugate Aminolysis (pH 7.2-8.5) HydrolyzedEster Inactive Carboxylic Acid (Side Product) NHSEster->HydrolyzedEster Hydrolysis (Increases with pH) Amine Primary Amine (Target Molecule) Water Water (H₂O)

Caption: Competing reaction pathways for NHS esters.

experimental_workflow start Start buffer_exchange 1. Buffer Exchange (if needed) Into Amine-Free Buffer (pH 7.2-8.5) start->buffer_exchange prep_protein 2. Prepare Protein Solution (1-10 mg/mL) buffer_exchange->prep_protein prep_nhs 3. Prepare Fresh NHS Ester Solution (in anhydrous DMSO/DMF) prep_protein->prep_nhs react 4. Mix and Incubate (RT for 30-60 min or 4°C for 2-16h) prep_nhs->react quench 5. Quench Reaction (Optional) (Add Tris or Glycine) react->quench purify 6. Purify Conjugate (Gel Filtration, Dialysis) quench->purify end End purify->end

Caption: General experimental workflow for NHS ester bioconjugation.

troubleshooting_logic start Low Conjugation Yield? check_ph Is buffer pH 7.2-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Was NHS ester solution fresh? check_buffer->check_reagent Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No remake_reagent Prepare fresh NHS ester check_reagent->remake_reagent No increase_conc Increase reactant concentrations check_reagent->increase_conc Yes adjust_ph->start Retry buffer_exchange->start Retry remake_reagent->start Retry success Yield Improved increase_conc->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing m-PEG13-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG13-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of this compound to use for my protein?

The optimal molar excess of this compound depends on several factors, including the concentration of your protein, the number of available primary amines on your protein, and your desired degree of labeling (DOL).[1] For many proteins, a 5- to 20-fold molar excess is a good starting point for solutions greater than 2 mg/mL. However, more dilute protein solutions generally require a higher molar excess to achieve the same degree of labeling.[1] It is recommended to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific application.[2]

Q2: What is the optimal pH for reacting this compound with my biomolecule?

The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. At a lower pH, the primary amine groups on the target molecule are protonated and less reactive. At a pH above 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q3: Which buffers are compatible with this compound reactions?

It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. If your protein is in an incompatible buffer, a buffer exchange should be performed before starting the conjugation.

Q4: How should I store and handle this compound?

This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and to discard any unused reconstituted reagent.

Q5: My this compound won't dissolve. What should I do?

This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as dichloromethane (DCM). Prepare a concentrated stock solution in one of these anhydrous solvents before adding it to your aqueous reaction buffer. The final volume of the organic solvent should generally not exceed 10% of the total reaction volume.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of NHS ester: The reagent has been compromised by moisture or the reaction pH is too high.Ensure proper storage and handling of the this compound. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.
Presence of competing primary amines in the buffer: Buffers like Tris or glycine will react with the NHS ester.Use an amine-free buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange before the reaction.
Low protein concentration: Dilute protein solutions can lead to less efficient labeling.Increase the protein concentration if possible. For dilute solutions, a higher molar excess of the PEG reagent may be required.
Inaccessible primary amines on the target protein: The primary amines on your protein may be sterically hindered.Consider using a PEG linker with a longer spacer arm. In some cases, partial denaturation of the protein may be necessary if its native conformation is not required.
Protein Aggregation or Precipitation High degree of labeling: Excessive modification of the protein can alter its properties and lead to aggregation.Reduce the molar excess of the this compound. Perform pilot reactions to find the optimal molar ratio that achieves the desired DOL without causing aggregation.
Use of a hydrophobic NHS ester: If a very hydrophobic molecule is being conjugated, it can decrease the overall solubility.The inherent hydrophilicity of the PEG13 spacer in this compound helps to mitigate this issue.
Incorrect buffer conditions: The buffer may not be optimal for your protein's stability.Screen different amine-free buffers to find one that enhances the stability of your protein during the conjugation reaction.
High Background or Non-Specific Binding Excess unreacted this compound: If not properly quenched or removed, the excess reagent can react with other molecules in downstream applications.Quench the reaction by adding a buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubating for 15-30 minutes. Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG reagent.

Quantitative Data Summary

Table 1: Recommended Starting Molar Excess of this compound

Protein ConcentrationRecommended Molar Excess (PEG:Protein)
> 5 mg/mL5-10 fold
1-5 mg/mL10-20 fold
< 1 mg/mL20-50 fold

Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Experimental Protocols

General Protocol for Protein PEGylation with this compound

  • Buffer Preparation : Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate with 150 mM NaCl at pH 7.5, or 0.1 M sodium bicarbonate at pH 8.3.

  • Protein Solution Preparation : Dissolve or dialyze your protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution Preparation : Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction : Add the calculated molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation : Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification : Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.

Visualizations

PEGylation_Reaction cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-O-PEG13-m (Stable Amide Bond) Protein->Conjugate + PEG_NHS m-PEG13-O-CO-NHS (this compound) PEG_NHS->Conjugate Conditions pH 7.2-8.5 Amine-free buffer Conditions->Conjugate NHS_byproduct N-hydroxysuccinimide (NHS)

Caption: Chemical reaction pathway for the conjugation of this compound to a primary amine on a protein.

Troubleshooting_Workflow Start Start PEGylation Experiment Check_Yield Low Conjugation Yield? Start->Check_Yield Check_Aggregation Protein Aggregation? Check_Yield->Check_Aggregation No Check_Reagent Verify Reagent Quality (Storage, Fresh Prep) Check_Yield->Check_Reagent Yes Reduce_Excess Decrease Molar Excess Check_Aggregation->Reduce_Excess Yes Purify Purify Conjugate (SEC/Dialysis) Check_Aggregation->Purify No Check_Buffer Check Buffer (Amine-free, pH 7.2-8.5) Check_Reagent->Check_Buffer Increase_Excess Increase Molar Excess Check_Buffer->Increase_Excess Increase_Excess->Start Re-run Experiment Optimize_Buffer Optimize Protein Stability (Buffer, Additives) Reduce_Excess->Optimize_Buffer Optimize_Buffer->Start Re-run Experiment Success Successful Conjugation Purify->Success

Caption: A logical workflow for troubleshooting common issues in this compound conjugation experiments.

References

common pitfalls in using NHS esters for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.[1]

  • Potential Causes and Solutions:

    • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, which competes with the desired amine reaction.[1][2][3][4] The rate of hydrolysis increases significantly with pH.

      • Solution: Prepare the NHS ester solution immediately before use in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Avoid repeated freeze-thaw cycles of stock solutions. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.

    • Suboptimal pH: The reaction between the NHS ester and the primary amine is pH-dependent. At a low pH, the primary amines are protonated and less reactive. At a high pH, the rate of hydrolysis of the NHS ester increases, reducing the amount available to react with the amine.

      • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point.

    • Incorrect Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.

      • Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before conjugation.

    • Low Protein Concentration: The competing hydrolysis reaction is more significant in dilute protein solutions.

      • Solution: If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction. A protein concentration of 1-10 mg/mL is recommended.

Question: I'm observing protein precipitation during or after the conjugation reaction. What could be the cause?

Answer: Protein precipitation can occur due to over-labeling, the hydrophobicity of the NHS ester, or suboptimal buffer conditions.

  • Potential Causes and Solutions:

    • Over-labeling: A high degree of labeling can alter the protein's physicochemical properties, leading to aggregation.

      • Solution: Optimize the molar ratio of the NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing precipitation.

    • Hydrophobic NHS Ester: Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate.

      • Solution: Consider using a PEGylated (polyethylene glycol) version of the NHS ester to increase the hydrophilicity of the final conjugate.

    • Buffer Conditions: The buffer conditions may not be optimal for your protein's stability, especially after modification.

      • Solution: Ensure the buffer composition and pH are suitable for your specific protein.

Question: My results are inconsistent between experiments. What should I check?

Answer: Inconsistent results are often due to variability in reagent quality and reaction conditions.

  • Potential Causes and Solutions:

    • Inaccurate Quantitation: Errors in measuring the concentration of the protein or NHS ester will lead to variable molar ratios.

      • Solution: Ensure accurate concentration measurements before starting the reaction.

    • Variable Reaction Conditions: Differences in reaction time, temperature, or pH can significantly impact the outcome.

      • Solution: Keep the reaction time, temperature, and pH consistent between experiments.

    • NHS Ester Quality: The reactivity of the NHS ester can degrade over time, especially with improper storage.

      • Solution: Store NHS esters in a desiccated environment at -20°C to -80°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. Within this range, the primary amine groups on proteins (like the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated, rendering them unreactive. Conversely, at a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

  • Compatible Buffers:

    • Phosphate-buffered saline (PBS)

    • Carbonate-bicarbonate buffers

    • HEPES buffers

    • Borate buffers

  • Incompatible Buffers:

    • Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.

    • If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.

Q3: How should I store and handle NHS ester reagents?

NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the primary side reaction that competes with the desired conjugation?

The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), reducing the amount of reagent available for conjugation. The rate of hydrolysis is highly dependent on the pH of the aqueous solution, increasing as the pH becomes more alkaline.

Q5: How do I determine the optimal molar ratio of NHS ester to my protein?

The optimal molar ratio of NHS ester to protein needs to be determined empirically for each specific system. A common starting point is a 10- to 20-fold molar excess of the NHS ester. The ideal ratio depends on several factors, including:

  • The concentration of the protein.

  • The number of available primary amines on the protein.

  • The desired degree of labeling (DOL).

It is advisable to perform small-scale pilot experiments with a range of molar ratios to identify the optimal condition for your application.

Q6: How can I quench the NHS ester reaction?

To stop the conjugation reaction, a quenching reagent containing a primary amine can be added. Common quenching reagents include Tris or glycine, which are added to a final concentration of 20-50 mM. These reagents will react with any remaining unreacted NHS ester, preventing further modification of the target biomolecule.

Q7: What are the common methods for purifying the bioconjugate?

After the reaction, it is crucial to remove unreacted NHS ester, the NHS byproduct, and any quenching reagent. Common purification methods include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method to separate the larger bioconjugate from smaller, unreacted molecules.

  • Dialysis: Effective for removing small molecules from the bioconjugate solution.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules.

  • Affinity Chromatography: Can be used if the biomolecule or the label has a specific binding partner.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solutions

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperatureHalf-life of NHS EsterReference
7.00°C4-5 hours
8.0Room Temp.~210 minutes
8.5Room Temp.~180 minutes
8.64°C10 minutes
9.0Room Temp.~125 minutes
Table 2: Recommended Buffers for NHS Ester Conjugation
Buffer TypeRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.5Common physiological buffer. Slower reaction rate but also slower hydrolysis.
Carbonate-Bicarbonate8.0 - 9.0Often used for efficient labeling.
HEPES7.2 - 8.0Good buffering capacity in this range.
Borate8.0 - 9.0Another option for labeling at a slightly basic pH.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing or stirring. The optimal molar ratio of NHS ester to protein should be determined empirically, but a 10- to 20-fold molar excess is a common starting point.

  • Incubation:

    • Incubate the reaction mixture for 0.5 to 4 hours at room temperature or overnight on ice.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification:

    • Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.

Visualizations

NHS Ester Reaction Pathways cluster_0 Desired Reaction cluster_1 Competing Side Reaction NHS_Ester NHS Ester Stable_Amide_Bond Stable Amide Bond (Conjugated Protein) NHS_Ester->Stable_Amide_Bond Aminolysis Protein_Amine Protein Primary Amine (e.g., Lysine) Protein_Amine->Stable_Amide_Bond NHS_Ester_2 NHS Ester Hydrolyzed_Ester Hydrolyzed Ester (Inactive) NHS_Ester_2->Hydrolyzed_Ester Hydrolysis Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for NHS esters.

General Experimental Workflow for NHS Ester Bioconjugation Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_NHS Prepare NHS Ester Solution (Anhydrous DMSO/DMF) Prepare_Protein->Prepare_NHS Mix Mix Protein and NHS Ester (Optimized Molar Ratio) Prepare_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Characterize Characterize Conjugate (e.g., DOL) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for NHS ester bioconjugation.

Troubleshooting Decision Tree for Low Conjugation Yield Low_Yield Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Low_Yield->Check_pH Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_NHS Is NHS ester fresh? Check_Buffer->Check_NHS Yes Use_Fresh_NHS Use fresh NHS ester Check_NHS->Use_Fresh_NHS No Check_Concentration Is protein concentration >1 mg/mL? Check_NHS->Check_Concentration Yes Increase_Concentration Increase protein concentration Check_Concentration->Increase_Concentration No Optimize_Ratio Optimize molar ratio Check_Concentration->Optimize_Ratio Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: m-PEG13-NHS Ester Reactivity and Buffer Choice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your PEGylation reactions with m-PEG13-NHS ester. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals successfully conjugate this compound to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for an efficient reaction between an NHS ester and a primary amine is in the range of 7.2 to 8.5.[][2][3][4] For many applications, a pH of 8.3-8.5 is considered ideal.[5] The reaction is highly dependent on pH. At a lower pH, the primary amine group is protonated, which makes it unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall efficiency of the conjugation.

Q2: Which buffers are recommended for this compound conjugation reactions?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers within the optimal pH range of 7.2 to 8.5 include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffer

  • HEPES

  • Borate buffer

A 0.1 M sodium bicarbonate solution is often cited as a suitable choice.

Q3: Are there any buffers I should avoid?

Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the this compound, which will significantly reduce the conjugation efficiency. However, these amine-containing buffers can be useful for quenching the reaction at the end of the procedure.

Q4: My this compound is not very soluble in my aqueous reaction buffer. What should I do?

This compound, like many NHS esters, may have limited solubility in aqueous solutions. To overcome this, you can first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture. It is critical to use high-quality, amine-free DMF. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.

Q5: What is the impact of temperature and reaction time on the conjugation efficiency?

NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The reaction can also be incubated on ice for two hours or overnight. The optimal incubation time can depend on the specific reactants and may need to be determined empirically. Lowering the temperature can help to minimize the competing hydrolysis reaction, although this may require a longer reaction time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the pH of your buffer and adjust it to be within the 7.2-8.5 range. A pH of 8.3-8.5 is often optimal.
Presence of Primary Amines in the Buffer: Your buffer (e.g., Tris, glycine) is competing with your target molecule.Exchange your protein or molecule into an amine-free buffer like PBS, HEPES, or borate using dialysis or desalting columns.
Hydrolyzed this compound: The reagent has been exposed to moisture and is no longer active.Use fresh, high-quality this compound. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the reagent immediately before use and avoid preparing stock solutions for long-term storage.
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH.Monitor the pH of the reaction mixture throughout the process, especially for longer incubation times. Consider using a more concentrated buffer to maintain a stable pH.
Variable Reagent Quality: Impurities in the this compound or solvents can affect the reaction outcome.Use high-quality reagents, including anhydrous DMSO or amine-free DMF.
Precipitation During Reaction Poor Solubility of the Conjugate: The resulting PEGylated molecule may have different solubility characteristics.Consider using a PEGylated version of the NHS ester with a different PEG length to enhance the hydrophilicity of the final conjugate.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.5Room Temperature20 minutes (amidation)
8.6410 minutes
9.0AmbientMinutes
9.0Room Temperature10 minutes (amidation)

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Buffer Exchange: Ensure your protein (or other amine-containing molecule) is in an amine-free buffer at a pH between 7.2 and 8.5. Recommended buffers include 0.1 M phosphate buffer, 0.1 M sodium bicarbonate, or PBS. The protein concentration should ideally be between 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.

  • Calculate Molar Excess: Determine the desired molar excess of the this compound over the protein. A common starting point is a 20-fold molar excess, but this should be optimized for your specific application to achieve the desired degree of labeling.

  • Reaction: Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, you can add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Buffer_Exchange Buffer Exchange (Amine-free, pH 7.2-8.5) Add_PEG Add m-PEG13-NHS to Protein Solution Buffer_Exchange->Add_PEG Protein in correct buffer Prepare_PEG Prepare m-PEG13-NHS (Dissolve in DMSO/DMF) Prepare_PEG->Add_PEG Activated PEG Incubate Incubate (RT or 4°C) Add_PEG->Incubate Initiate conjugation Quench Quench (Optional) (e.g., Tris buffer) Incubate->Quench Stop reaction Purify Purification (Dialysis/Gel Filtration) Incubate->Purify If no quenching Quench->Purify Remove excess reagents

Caption: General experimental workflow for NHS ester bioconjugation.

competing_reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester This compound Primary_Amine Primary Amine (e.g., on Protein) NHS_Ester->Primary_Amine Water Water (H₂O) NHS_Ester->Water Amide_Bond Stable Amide Bond (PEGylated Product) Primary_Amine->Amide_Bond pH 7.2-8.5 Inactive_PEG Inactive PEG-Carboxylate Water->Inactive_PEG Accelerated at high pH

Caption: Competing reaction pathways for NHS esters.

References

Technical Support Center: Ensuring Reproducibility in m-PEG13-NHS Ester Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing m-PEG13-NHS ester for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to biomolecules.[1][2] It consists of a methoxy-terminated PEG chain with 13 ethylene glycol units, which is linked to an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester group reacts specifically with primary amines (-NH2), such as those found on lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4] This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and other biomolecules. The hydrophilic PEG spacer also helps to reduce steric hindrance during conjugation.

Q2: How should I store and handle this compound?

A2: Proper storage and handling are critical to maintain the reactivity of this compound. It is highly sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Avoid preparing and storing aqueous stock solutions, as the NHS ester will readily hydrolyze.

Q3: What are the optimal reaction conditions for a successful conjugation?

A3: The success of the conjugation reaction is highly dependent on several factors, primarily pH, buffer composition, temperature, and reactant concentrations. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5. It is crucial to use amine-free buffers, such as phosphate, bicarbonate, HEPES, or borate buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester. Reactions are commonly performed at room temperature for 0.5 to 4 hours or at 4°C for longer incubation times to minimize hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments.

Issue 1: Low or No Conjugation Yield

Low conjugation efficiency is a frequent problem that can arise from several factors.

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer is within the 7.2-8.5 range. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Hydrolysis of this compound Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid moisture and do not use aqueous buffers to dissolve the reagent. The reactivity of the NHS ester can be tested by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base.
Presence of Competing Amines Ensure your reaction buffer is free of primary amines. Use buffers like PBS, HEPES, or borate. If your sample is in an amine-containing buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column before the reaction.
Low Reactant Concentration In dilute protein solutions, the hydrolysis of the NHS ester can outcompete the conjugation reaction. If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended). You can also try increasing the molar excess of the this compound.
Inaccessible Primary Amines The primary amines on your target molecule may be sterically hindered or buried within its structure. Consider using a PEG linker with a longer spacer arm or, if the native conformation is not critical, denaturing the protein.

Issue 2: Precipitation of the Conjugate During or After the Reaction

Precipitation can significantly reduce the yield of your desired product.

Potential Cause Recommended Solution
Protein Aggregation A high degree of PEGylation can sometimes alter the protein's properties and lead to aggregation. Optimize the molar ratio of this compound to your protein by performing small-scale pilot reactions with varying ratios. Ensure the buffer conditions are optimal for your protein's stability.
High Concentration of Organic Solvent The final concentration of the organic solvent (DMSO or DMF) used to dissolve the this compound should ideally not exceed 10% of the total reaction volume to maintain protein solubility.

Issue 3: High Background or Non-Specific Binding in Downstream Applications

This can be caused by unreacted this compound or aggregated conjugates.

Potential Cause Recommended Solution
Excess Unreacted this compound After the conjugation reaction, it is important to either quench the reaction or remove the excess reagent. The reaction can be stopped by adding a buffer containing primary amines like Tris or glycine to a final concentration of 20-50 mM.
Purification of the Conjugate Purify the PEGylated product from excess reagent and byproducts using methods such as desalting columns, gel filtration, or dialysis.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous solution. This competing reaction reduces the amount of reagent available for conjugation.

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.5.

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis, gel filtration, or using a desalting column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Amine-Free Buffer (pH 7.2-8.5) B Prepare Protein Solution A->B D Mix Protein and This compound B->D C Prepare Fresh This compound Solution in DMSO/DMF C->D E Incubate (RT or 4°C) D->E F Quench Reaction (Optional) E->F G Purify Conjugate E->G Direct to Purification F->G H Characterize PEGylated Protein G->H

Caption: Experimental workflow for protein PEGylation.

troubleshooting_logic cluster_pH cluster_reagent cluster_buffer cluster_concentration Start Low Conjugation Yield? pH_Check Is pH 7.2-8.5? Start->pH_Check Yes Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No Reagent_Check Fresh Reagent? pH_Check->Reagent_Check Yes Adjust_pH->Reagent_Check New_Reagent Use Freshly Prepared This compound Reagent_Check->New_Reagent No Buffer_Check Amine-Free Buffer? Reagent_Check->Buffer_Check Yes New_Reagent->Buffer_Check Buffer_Exchange Perform Buffer Exchange Buffer_Check->Buffer_Exchange No Concentration_Check Sufficient Concentration? Buffer_Check->Concentration_Check Yes Buffer_Exchange->Concentration_Check Increase_Concentration Increase Protein or PEG Reagent Concentration Concentration_Check->Increase_Concentration No Success Successful Conjugation Concentration_Check->Success Yes Increase_Concentration->Success

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathway cluster_side_reaction Side Reaction (Hydrolysis) Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG₁₃ (Stable Amide Bond) Protein->Conjugate PEG_NHS m-PEG₁₃-NHS Ester PEG_NHS->Conjugate Hydrolyzed_PEG m-PEG₁₃-COOH (Inactive Carboxylic Acid) PEG_NHS->Hydrolyzed_PEG pH > 7 NHS N-hydroxysuccinimide (Byproduct) Water H₂O

Caption: Reaction pathway for this compound conjugation.

References

Technical Support Center: Storage and Handling of Moisture-Sensitive NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of moisture-sensitive N-hydroxysuccinimide (NHS) esters. Adherence to these guidelines is critical for ensuring the reactivity of the esters and the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid NHS ester reagent upon arrival?

A: Solid NHS esters are highly susceptible to hydrolysis and should be stored in a cool, dry environment immediately upon receipt. For long-term storage, it is recommended to keep the vial in a desiccator at -20°C or -80°C, protected from light.[1] Many suppliers also provide these reagents under an inert atmosphere (e.g., nitrogen or argon) in specialized packaging, which should be maintained.[2][3]

Q2: What is the proper way to handle a new bottle of solid NHS ester?

A: To prevent moisture from condensing on the cold powder, it is crucial to allow the vial to equilibrate to room temperature before opening.[1][4] It is best practice to handle the solid reagent in a controlled environment with low humidity, such as a glove box. If a glove box is not available, work quickly and recap the bottle tightly as soon as possible. Purging the vial with a dry, inert gas like nitrogen or argon before sealing can help preserve the reagent's reactivity.

Q3: I need to prepare a stock solution of my NHS ester. What solvent should I use and how should I store it?

A: NHS esters should be dissolved in a high-quality, anhydrous (water-free) organic solvent, most commonly dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is amine-free, as primary amines will react with the NHS ester. Stock solutions should be prepared immediately before use. If storage is necessary, dispense the solution into small aliquots in tightly sealed vials and store at -20°C or -80°C with a desiccant. Storing in this manner can maintain reactivity for 1-2 months. Avoid repeated freeze-thaw cycles.

Q4: What is NHS ester hydrolysis and why is it a concern?

A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, converting the reactive ester into an unreactive carboxylic acid. This is a significant competing reaction during conjugation, as it reduces the amount of active ester available to react with the primary amine on your target molecule, leading to lower conjugation efficiency.

Q5: At what pH does NHS ester hydrolysis become a significant issue?

A: The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly. While the optimal pH for the reaction with primary amines is typically between 7.2 and 8.5, higher pH values within this range will also increase the rate of hydrolysis. NHS esters are very unstable at pH values above 9, with half-lives of only a few minutes.

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

If you are experiencing poor labeling results, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Hydrolyzed NHS Ester The NHS ester may have lost its reactivity due to moisture exposure. Test the reactivity of your ester using a functional assay (see Experimental Protocols). If inactive, use a fresh vial of the reagent.
Suboptimal Reaction pH The pH of your reaction buffer is critical. At low pH, primary amines are protonated and less reactive. At high pH, hydrolysis of the NHS ester is rapid. Verify that your buffer pH is within the optimal range of 8.3-8.5.
Incompatible Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency. Use a non-amine-containing buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.
Low Reactant Concentration Low concentrations of your target molecule can lead to inefficient labeling due to the competing hydrolysis reaction. If possible, increase the concentration of your protein or other target molecule, aiming for at least 2 mg/mL for proteins. You can also try increasing the molar excess of the NHS ester.
Insufficient Incubation Time Reactions performed at lower temperatures (e.g., 4°C) to minimize hydrolysis may require longer incubation times to achieve sufficient labeling. Consider incubating the reaction overnight at 4°C.

Issue 2: High Background or Non-Specific Binding in Assays

High background signals can obscure your results. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Excess Labeling Over-modification of your protein can alter its properties, leading to aggregation and increased non-specific binding. Reduce the molar excess of the NHS ester in your labeling reaction to achieve a lower degree of labeling.
Presence of Unreacted NHS Ester Failure to remove unreacted (and hydrolyzed) NHS ester after the labeling reaction can lead to non-specific signals. Ensure your purification method (e.g., dialysis, gel filtration) is effectively removing small molecules.
Inadequate Blocking Insufficient blocking of surfaces (e.g., microplate wells) can leave sites available for non-specific binding of your labeled protein. Optimize your blocking step by trying different blocking agents (e.g., BSA, non-fat milk) and increasing the incubation time.
Aggregates The presence of protein aggregates can cause high background. Centrifuge your labeled protein solution to pellet any aggregates before use in a downstream assay.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

  • Prepare Protein Solution: Dissolve your protein in a non-amine-containing buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer). Aim for a protein concentration of at least 2 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by a suitable method such as gel filtration, dialysis, or spin chromatography.

Protocol 2: Quick Qualitative Test for NHS Ester Reactivity

This method is based on the release of N-hydroxysuccinimide upon hydrolysis, which can be detected by its absorbance at 260 nm.

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of a non-amine-containing buffer (e.g., phosphate buffer, pH 7-8). If the ester is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.

  • Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is below 1.0 and record this value.

  • Induce Hydrolysis: To the reagent solution, add 100 µl of 0.5-1.0 N NaOH and vortex for 30 seconds.

  • Measure Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).

  • Interpretation: A significant increase in absorbance at 260 nm after adding NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. A small or no increase suggests the ester was already largely hydrolyzed and is inactive.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification start Start: Receive NHS Ester equilibrate Equilibrate Vial to Room Temp start->equilibrate dissolve_ester Dissolve Ester in Anhydrous Solvent (DMSO/DMF) equilibrate->dissolve_ester mix Add Ester to Protein Solution dissolve_ester->mix dissolve_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) dissolve_protein->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) incubate->purify If not quenching quench->purify end End: Purified Conjugate purify->end

Caption: Experimental workflow for NHS ester conjugation.

troubleshooting_workflow start Low Labeling Efficiency Observed check_ester Is the NHS ester active? start->check_ester check_ph Is buffer pH 8.3-8.5? check_ester->check_ph Yes solution_ester Solution: Use fresh NHS ester check_ester->solution_ester No check_buffer Is buffer amine-free? check_ph->check_buffer Yes solution_ph Solution: Adjust buffer pH check_ph->solution_ph No check_conc Are reactant concentrations sufficient? check_buffer->check_conc Yes solution_buffer Solution: Use non-amine buffer (e.g., PBS) check_buffer->solution_buffer No solution_conc Solution: Increase protein/ester concentration check_conc->solution_conc No success Problem Resolved check_conc->success Yes solution_ester->success solution_ph->success solution_buffer->success solution_conc->success

References

Technical Support Center: m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG13-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: The primary reaction of this compound involves the N-hydroxysuccinimide (NHS) ester group reacting with primary amines (-NH2) on a target molecule, such as the N-terminus of a protein or the side chain of a lysine residue.[1][] This reaction, known as acylation, forms a stable and effectively irreversible amide bond, covalently attaching the PEG chain to the target molecule.[] The reaction is most efficient in a pH range of 7.2 to 8.5.[1][3]

Q2: What is the most common side reaction when using this compound?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze, forming an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This competing reaction reduces the efficiency of the desired conjugation with the target amine. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.

Q3: Can this compound react with other functional groups on a protein?

A3: Yes, while NHS esters are highly selective for primary amines, they can react with other nucleophilic groups, although generally to a lesser extent. These potential side reactions include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.

  • Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond.

  • Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity. Optimizing the reaction pH to the recommended range of 7.2-8.5 favors the reaction with primary amines and minimizes these side reactions.

Q4: Which buffers should be used for PEGylation with this compound?

A4: It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible because they will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. Compatible buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate/Bicarbonate buffer

If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the PEGylation reaction.

Q5: How should I store and handle this compound?

A5: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, it is important to allow the vial to equilibrate to room temperature to prevent condensation. For use, the reagent should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment. It is recommended to prepare fresh stock solutions for each use and avoid storing them.

Troubleshooting Guide

Issue 1: Low or No PEGylation Efficiency
Possible Cause Recommended Solution
Hydrolysis of this compound Ensure proper storage of the reagent in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal reaction pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of competing primary amines in the buffer Use amine-free buffers such as PBS, HEPES, or borate buffer. If your sample is in a buffer containing Tris or glycine, perform a buffer exchange before the reaction.
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered or buried within its structure. Consider denaturing the protein if its native conformation is not essential for your application. Alternatively, you can try a PEGylation reagent with a longer spacer arm.
Insufficient molar excess of this compound The optimal molar ratio of the PEG reagent to the protein can vary. It is advisable to perform a titration experiment with different molar excesses (e.g., 10-fold, 20-fold, 50-fold) to find the optimal ratio for your specific protein and desired degree of labeling. For dilute protein solutions, a greater molar excess of the PEG reagent may be required.
Issue 2: Protein Precipitation During or After PEGylation
Possible Cause Recommended Solution
High concentration of organic solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%. Add the crosslinker solution dropwise to the protein solution while gently stirring.
Over-labeling of the protein Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the this compound in the reaction or shorten the reaction time to control the degree of labeling.
Use of a hydrophobic PEG reagent While this compound is hydrophilic, if you are using other more hydrophobic linkers, this can decrease the overall solubility of the conjugate. Using a PEGylated version like this compound is generally recommended to increase hydrophilicity.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes
8.0Room Temperature~1 hour

This data is for general NHS esters and provides an approximation for the stability of this compound.

Experimental Protocols

General Protocol for Protein PEGylation with this compound
  • Buffer Exchange (if necessary): Ensure your protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column. The recommended protein concentration is 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may need to be determined empirically for your specific application.

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts from the PEGylated protein using a desalting column, gel filtration, or dialysis.

  • Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, SEC-HPLC, or mass spectrometry.

Visualizations

cluster_main Main Reaction: PEGylation cluster_side Side Reaction: Hydrolysis Protein_NH2 Protein-NH₂ (Primary Amine) PEGylated_Protein PEGylated Protein (Stable Amide Bond) Protein_NH2->PEGylated_Protein Nucleophilic Attack mPEG_NHS This compound mPEG_NHS->PEGylated_Protein NHS NHS (Byproduct) PEGylated_Protein->NHS Release mPEG_NHS_hydrolysis This compound Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylic Acid) mPEG_NHS_hydrolysis->Hydrolyzed_PEG Hydrolysis H2O H₂O (Water) H2O->Hydrolyzed_PEG NHS_hydrolysis NHS (Byproduct) Hydrolyzed_PEG->NHS_hydrolysis Release

Caption: Main reaction pathway of this compound with a primary amine and the competing hydrolysis side reaction.

start Start: Low PEGylation Efficiency check_reagent 1. Check Reagent Storage & Handling: - Stored at -20°C with desiccant? - Equilibrated to RT before opening? - Fresh stock in anhydrous solvent? start->check_reagent check_buffer 2. Check Buffer: - Is it amine-free (e.g., PBS, HEPES)? - pH within 7.2-8.5? check_reagent->check_buffer Yes resolve_reagent Solution: - Use fresh reagent. - Follow proper handling procedures. check_reagent->resolve_reagent No check_ratio 3. Check Molar Ratio: - Is the molar excess of PEG reagent sufficient? check_buffer->check_ratio Yes resolve_buffer Solution: - Perform buffer exchange to an amine-free buffer. - Adjust pH to 7.2-8.5. check_buffer->resolve_buffer No resolve_ratio Solution: - Increase the molar excess of this compound. - Perform a titration experiment. check_ratio->resolve_ratio No end Problem Resolved check_ratio->end Yes resolve_reagent->end resolve_buffer->end resolve_ratio->end

Caption: Troubleshooting flowchart for low PEGylation efficiency with this compound.

References

Technical Support Center: Post-PEGylation Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess m-PEG13-NHS ester following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound?

A1: The most common and effective methods for removing small, unreacted this compound from your larger, PEGylated molecule are based on size differences. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as the scale of your reaction, the required purity of your final product, and the equipment available.[1][2][]

Q2: Why can't I just quench the reaction and proceed without purification?

A2: While quenching the reaction (e.g., with Tris or glycine) is a critical step to stop the PEGylation process, it does not remove the unreacted PEG reagent.[4] Excess PEG can interfere with downstream applications and analytics, and for therapeutic applications, its removal is a regulatory requirement.

Q3: How do I choose the right purification method for my experiment?

A3: For small-scale experiments and rapid buffer exchange, desalting columns (a form of SEC) are a good choice.[5] Dialysis is a simple and effective method for bench-scale purification, particularly when high-throughput is not a concern. For larger-scale production and for more robust and scalable processes, Tangential Flow Filtration (TFF) is often the preferred method.

Q4: Can I use other chromatography techniques like ion-exchange or reverse-phase HPLC?

A4: While ion-exchange chromatography (IEX) and reverse-phase HPLC (RP-HPLC) can be used to separate PEGylated proteins, they separate based on charge and hydrophobicity, respectively. SEC is generally more straightforward for removing unreacted PEG, as the primary difference between the desired product and the excess reagent is size. However, for separating different PEGylated species (e.g., mono- vs. di-PEGylated), IEX or RP-HPLC might be more suitable.

Purification Method Comparison

The following table summarizes the key aspects of the most common purification methods to aid in your selection process.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radius.Separation based on differential diffusion across a semi-permeable membrane.Size-based separation using a semi-permeable membrane with cross-flow to prevent fouling.
Typical Recovery >90%>85% (can be lower for dilute samples)>95%
Purity Achieved HighGood to HighHigh
Scale Analytical to PreparativeLab ScaleLab to Industrial Scale
Speed Fast (for desalting columns) to ModerateSlow (typically overnight)Fast
Advantages - Good resolution for molecules of different sizes.- Can be used for buffer exchange.- Simple setup.- Low cost.- Highly scalable.- Rapid processing.- Can be used for concentration and buffer exchange.
Disadvantages - Can be less effective for separating species with small size differences.- Potential for sample dilution.- Time-consuming.- Potential for sample loss with dilute samples or non-specific binding to the membrane.- Requires specialized equipment.- Initial setup and optimization may be more complex.

Experimental Protocols & Troubleshooting Guides

Below are detailed protocols and troubleshooting guides for the recommended purification methods.

Size Exclusion Chromatography (SEC)

Experimental Protocol

This protocol provides a general guideline for removing excess this compound using a desalting column (e.g., Sephadex G-25).

Materials:

  • SEC desalting column with an appropriate molecular weight cutoff (MWCO) to separate the PEGylated product from the small this compound.

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Reaction mixture containing the PEGylated product and excess this compound.

  • Collection tubes.

Procedure:

  • Column Equilibration:

    • Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer. This removes the storage solution and ensures the column is conditioned for your sample.

  • Sample Application:

    • Allow the equilibration buffer to drain completely from the column.

    • Carefully apply the reaction mixture to the center of the column bed. The sample volume should not exceed 30% of the total column bed volume for optimal separation.

  • Elution:

    • Once the sample has entered the column bed, add the elution buffer.

    • Begin collecting fractions immediately. The larger PEGylated product will elute first, followed by the smaller, unreacted this compound.

  • Fraction Analysis:

    • Monitor the fractions for the presence of your PEGylated product using a suitable method (e.g., UV-Vis spectrophotometry at 280 nm for proteins, or another appropriate assay).

    • Pool the fractions containing the purified product.

Troubleshooting Guide: SEC
IssuePossible CauseRecommendation
Poor separation of PEGylated product and excess PEG Inappropriate column choice: The pore size of the SEC resin is not optimal for the size difference between your product and the unreacted PEG.Select a column with a fractionation range that provides good resolution between your PEGylated product and the this compound. For large proteins, a pore size of 500–1000 Å may be suitable.
Sample volume too large: Overloading the column can lead to poor resolution.Ensure your sample volume does not exceed the manufacturer's recommendation, typically less than 30% of the column volume.
Low recovery of PEGylated product Non-specific binding: The PEGylated product may be interacting with the column matrix.- Ensure the column is fully equilibrated.- Consider using a buffer with a higher ionic strength to reduce ionic interactions.- If hydrophobic interactions are suspected, the addition of a mild non-ionic detergent might help.
Product precipitation: The buffer conditions may be causing your product to precipitate on the column.Check the solubility of your PEGylated product in the elution buffer. You may need to adjust the pH or add solubilizing agents.
Asymmetric or broad peaks Poor column packing: An improperly packed column can lead to peak fronting or tailing.If using a self-packed column, ensure it is packed correctly. For pre-packed columns, check for voids and repack if necessary.
Interactions with the column: The PEGylated molecule may be interacting with the stationary phase.- Late elution: This can be caused by non-specific interactions. Try increasing the ionic strength of the mobile phase.- Peak tailing: This can also be due to interactions. Consider a different column matrix or mobile phase additives.

Workflow Diagram: Size Exclusion Chromatography

SEC_Workflow A Equilibrate SEC Column B Apply Reaction Mixture A->B C Elute with Buffer B->C D Collect Fractions C->D E Analyze Fractions (e.g., UV-Vis) D->E G Unreacted PEG Elutes Later D->G F Pool Purified Product Fractions E->F

Figure 1. Workflow for purification using Size Exclusion Chromatography.

Dialysis

Experimental Protocol

This protocol describes the removal of excess this compound using dialysis.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO). The MWCO should be significantly smaller than your PEGylated product but large enough to allow the unreacted this compound to pass through (e.g., 3-10 kDa MWCO).

  • Dialysis buffer (e.g., PBS, pH 7.4). The volume should be at least 100 times the sample volume.

  • Stir plate and stir bar.

  • Reaction mixture.

Procedure:

  • Prepare Dialysis Membrane:

    • If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling in bicarbonate and EDTA solutions). For dialysis cassettes, they are often ready to use after a brief rinse.

  • Load Sample:

    • Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace to allow for potential volume changes.

    • Securely close the tubing/cassette.

  • Dialysis:

    • Place the loaded dialysis device into a beaker containing a large volume of cold (4°C) dialysis buffer.

    • Place the beaker on a stir plate and stir gently to facilitate diffusion.

  • Buffer Changes:

    • Allow dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer at least 2-3 times to maintain a high concentration gradient. For optimal results, dialyze overnight.

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Recover the purified PEGylated product from the tubing/cassette.

Troubleshooting Guide: Dialysis
IssuePossible CauseRecommendation
Unreacted PEG still present after dialysis Incorrect MWCO: The MWCO of the dialysis membrane is too small, preventing the efficient removal of the unreacted PEG.Choose a dialysis membrane with a larger MWCO, ensuring it is still significantly smaller than your PEGylated product.
Insufficient dialysis time or buffer volume: The concentration gradient was not maintained long enough or was not steep enough for complete removal.- Increase the dialysis time (e.g., overnight).- Use a larger volume of dialysis buffer (at least 100x the sample volume) and perform more frequent buffer changes (at least 3 changes).
Low recovery of PEGylated product Non-specific binding to the membrane: The PEGylated product is adsorbing to the dialysis membrane.- Pre-condition the membrane according to the manufacturer's instructions.- Consider using a membrane made of a different material known for low protein binding (e.g., regenerated cellulose).- For very dilute samples, consider adding a carrier protein like BSA to the sample before dialysis to minimize binding of your target molecule.
Product precipitation: The protein is precipitating inside the dialysis bag.This can be due to low salt concentration in the dialysis buffer, the pH being close to the protein's isoelectric point, or high protein concentration. Ensure the dialysis buffer has an appropriate salt concentration and pH to maintain protein solubility.
Significant increase in sample volume Osmotic pressure differences: If the dialysis buffer has a much lower solute concentration than the sample, water will move into the dialysis bag.Perform a stepwise dialysis, gradually decreasing the solute concentration in the dialysis buffer.

Workflow Diagram: Dialysis

Dialysis_Workflow A Prepare Dialysis Membrane B Load Reaction Mixture into Dialysis Device A->B C Dialyze against Large Volume of Buffer B->C D Change Buffer 2-3 Times C->D F Unreacted PEG Diffuses into Buffer C->F E Recover Purified PEGylated Product D->E

Figure 2. Workflow for purification using Dialysis.

Tangential Flow Filtration (TFF)

Experimental Protocol

This protocol provides a general overview for removing excess this compound using a TFF system.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing).

  • TFF membrane cassette with an appropriate MWCO (e.g., 10 kDa).

  • Equilibration/diafiltration buffer (e.g., PBS, pH 7.4).

  • Reaction mixture.

Procedure:

  • System Setup and Flushing:

    • Install the TFF membrane cassette into the system according to the manufacturer's instructions.

    • Flush the system with purified water to remove any storage solution.

  • System Equilibration:

    • Equilibrate the system by recirculating the diafiltration buffer through it. This prepares the membrane and tubing for the sample.

  • Sample Concentration (Optional):

    • Load the reaction mixture into the reservoir.

    • Begin recirculating the sample through the system.

    • Apply a transmembrane pressure (TMP) to start removing the permeate (containing buffer and unreacted PEG). This will concentrate the sample.

  • Diafiltration (Buffer Exchange):

    • Once the sample is concentrated to the desired volume (or from the start if concentration is not needed), begin adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This is known as constant volume diafiltration.

    • Continue diafiltration for at least 5-7 diavolumes to ensure complete removal of the unreacted this compound.

  • Sample Recovery:

    • Once diafiltration is complete, stop the pump and recover the purified, concentrated PEGylated product from the reservoir and system.

Troubleshooting Guide: TFF
IssuePossible CauseRecommendation
Low flux rate Membrane fouling: The membrane is becoming blocked by the PEGylated product or other components in the reaction mixture.- Optimize the cross-flow rate and transmembrane pressure (TMP) to minimize fouling.- Ensure the feed solution is properly filtered to remove any particulates before TFF.- Consider a different membrane material or a larger pore size if fouling is severe.
Low recovery of PEGylated product Non-specific binding: The product is binding to the membrane or tubing.- Ensure proper system equilibration.- Consider using a membrane with a different chemistry that has lower protein binding properties.
Product passing through the membrane: The MWCO of the membrane is too large.Select a membrane with a smaller MWCO that is at least 3-5 times smaller than the molecular weight of your PEGylated product.
Incomplete removal of unreacted PEG Insufficient diafiltration: Not enough diavolumes were performed to wash out the small molecules completely.Perform at least 5-7 diavolumes. You can monitor the permeate for the absence of the unreacted PEG to determine the endpoint.

Workflow Diagram: Tangential Flow Filtration

TFF_Workflow A System Setup and Equilibration B Load Reaction Mixture A->B C Concentration (Optional) B->C D Diafiltration (Buffer Exchange) C->D F Permeate (contains unreacted PEG) is removed C->F E Recover Purified Product D->E D->F

Figure 3. Workflow for purification using Tangential Flow Filtration.

References

Technical Support Center: Navigating the Impact of Organic Solvents on NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of organic solvents in NHS ester-based bioconjugation.

Frequently Asked Questions (FAQs)

Q1: Why are organic solvents necessary for most NHS ester reactions?

Many NHS esters exhibit limited solubility in aqueous buffers.[1][2][3] Therefore, a water-miscible organic solvent is typically required to dissolve the NHS ester before it can be added to the aqueous reaction mixture containing the amine-bearing molecule (e.g., a protein).[1][4] The most commonly used organic solvents for this purpose are anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q2: What is the impact of water in the organic solvent on my NHS ester reaction?

The presence of water is detrimental to NHS ester reactions. NHS esters are highly susceptible to hydrolysis, a reaction where water acts as a nucleophile, converting the reactive ester into an unreactive carboxylic acid. This competing reaction reduces the amount of NHS ester available to react with the target primary amines, thereby lowering the conjugation efficiency. It is crucial to use high-quality, anhydrous grade organic solvents to minimize hydrolysis.

Q3: Which organic solvent is better for my experiment: DMSO or DMF?

Both DMSO and DMF are effective polar aprotic solvents for dissolving NHS esters. The choice often comes down to experimental convenience and the specific requirements of the reaction.

  • DMSO: It is a powerful solvent with high solubility for many NHS esters. However, it can be more difficult to remove than DMF.

  • DMF: It is also an excellent solvent for NHS esters. A key consideration with DMF is its potential to degrade over time, forming dimethylamine, which can react with the NHS ester and reduce labeling efficiency. Therefore, it is imperative to use fresh, high-quality, amine-free DMF.

Q4: Can I perform the entire NHS ester reaction in an organic solvent?

Yes, performing the reaction entirely in a dry organic solvent can be advantageous. This approach minimizes the competing hydrolysis reaction, which can lead to higher modification efficiencies and require less NHS ester reagent. In such non-aqueous conditions, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to catalyze the reaction.

Q5: What are some alternatives to DMSO and DMF?

Concerns about the toxicity and environmental impact of DMSO and DMF have led to the exploration of alternative solvents. Some potential "greener" alternatives for amide bond formation include:

  • N-butylpyrrolidinone (NBP)

  • Propylene carbonate

  • γ-Valerolactone (GVL)

  • Mixtures of DMSO with ethyl acetate (EtOAc)

The suitability of these alternatives will depend on the specific NHS ester and reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during NHS ester conjugation reactions and provides systematic solutions.

Problem 1: Low Conjugation Yield

Potential Cause Troubleshooting Step
NHS Ester Hydrolysis Ensure the use of high-quality, anhydrous DMSO or DMF. Prepare the NHS ester solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal pH The optimal pH range for NHS ester reactions in aqueous buffers is typically 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis increases significantly.
Incorrect Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate. If necessary, perform a buffer exchange before starting the conjugation.
Degraded Organic Solvent If using DMF, ensure it is fresh and free of dimethylamine, which can be identified by a fishy odor. Consider using a certified amine-free grade of DMF.

Problem 2: Reagent Precipitation

Potential Cause Troubleshooting Step
Poor Solubility of NHS Ester While DMSO and DMF are good solvents, some NHS esters may still have limited solubility. Try gently warming the solution or using a slightly larger volume of the organic solvent. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as this can denature proteins.
Precipitation Upon Addition to Aqueous Buffer Add the NHS ester solution dropwise to the aqueous buffer while gently stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Quantitative Data Summary

The efficiency and stability of NHS ester reactions are influenced by several factors, with pH being a critical parameter.

Table 1: Half-life of NHS Esters at Different pH Values

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes
9.0Minutes

Note: Half-life values can vary depending on the specific NHS ester and temperature.

Table 2: Typical Reaction Conditions for NHS Ester Conjugation

ParameterRecommended Range/Value
pH 7.2 - 8.5
Temperature 4°C - Room Temperature (RT)
Reaction Time 30 - 120 minutes
Solvent for NHS Ester Anhydrous DMSO or DMF
Molar Excess of NHS Ester 5- to 20-fold over the amine-containing molecule

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an NHS Ester

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a fluorescent label.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted label and byproducts using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

NHS_Ester_Reaction_Workflow cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) prep_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF (Immediately Before Use) mix Add NHS Ester Solution to Protein Solution (Stir Gently) incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end purify->end start start->prep_protein start->prep_nhs

Caption: Workflow for a typical NHS ester conjugation reaction.

Troubleshooting_Low_Yield cluster_hydrolysis NHS Ester Hydrolysis cluster_conditions Reaction Conditions cluster_reagent Reagent Quality issue Low Conjugation Yield check_solvent Use Anhydrous DMSO/DMF? issue->check_solvent check_ph pH in Optimal Range (7.2-8.5)? issue->check_ph check_dmf DMF Degraded? (Fishy Odor) issue->check_dmf check_freshness Prepared Fresh? check_solvent->check_freshness solution1 Use fresh, anhydrous solvent. check_freshness->solution1 No check_buffer Buffer Amine-Free? check_ph->check_buffer solution2 Adjust pH to 7.2-8.5. check_ph->solution2 No solution3 Use amine-free buffer. check_buffer->solution3 No solution4 Use fresh, high-quality DMF. check_dmf->solution4 Yes

Caption: Troubleshooting logic for low NHS ester conjugation yield.

References

Validation & Comparative

A Researcher's Guide to m-PEG-NHS Esters: A Comparative Analysis of PEG Chain Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a Polyethylene Glycol (PEG) chain length is a critical decision in the design of bioconjugates. The process of PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, or antibody-drug conjugates (ADCs), is a widely adopted method to enhance therapeutic properties. The length of the PEG chain directly influences the physicochemical and biological characteristics of the resulting conjugate, impacting its efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of m-PEG13-NHS ester with other PEG lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The Balancing Act: Shorter vs. Longer PEG Chains

The choice of PEG chain length involves a trade-off between several key performance parameters. Generally, longer PEG chains lead to a greater increase in the hydrodynamic size of the bioconjugate. This increased size can prolong the circulation half-life by reducing renal clearance and can also shield the molecule from the host's immune system, thereby lowering its immunogenicity. However, this shielding effect can also result in decreased biological activity due to steric hindrance, where the bulky PEG chain obstructs the interaction of the bioconjugate with its target.

Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when preserving the biological activity of the molecule is paramount. The optimal PEG length is therefore highly dependent on the specific application, the nature of the biomolecule, and the desired therapeutic outcome.

Comparative Analysis of PEG Chain Length on Performance

The following tables summarize quantitative data from various studies, offering a comparison of how different PEG chain lengths affect key performance metrics of bioconjugates. While direct head-to-head comparisons across a wide range of PEG lengths in a single study are not always available, the presented data illustrates the general trends observed.

Table 1: Impact of PEG Chain Length on Hydrodynamic Radius and Pharmacokinetics

PEG Chain LengthMolecular Weight (Da)Protein ModelResulting Hydrodynamic Radius (Rh)Effect on Circulation Half-life (t½)Reference
No PEG-Human Serum Albumin (HSA)Native RhBaseline[1]
5 kDa5,000Human Serum Albumin (HSA)1.20 x Native Rh-[1]
10 kDa10,000Human Serum Albumin (HSA)1.48 x Native RhSignificantly increased[1][2]
~580 Da (PEG13) ~580 (Interpolated)(Expected to be slightly larger than native)(Modest increase expected)
20 kDa20,000Human Serum Albumin (HSA)1.75 x Native RhSubstantially increased[1]
40 kDa40,000Interferon-α-2a-34.1 h (vs 1.2 h for native)

Table 2: Influence of PEG Chain Length on Biological Activity and Stability

PEG Chain LengthProtein/ADC ModelEffect on In Vitro Cytotoxicity (IC50)Effect on Thermal Stability (Tm)Reference
No PEGAffibody-MMAE ConjugateBaseline-
4 kDaAffibody-MMAE Conjugate6.5-fold increase (reduced cytotoxicity)-
~580 Da (PEG13) (Interpolated)(Minimal to moderate impact expected)(Slight increase expected)
10 kDaAffibody-MMAE Conjugate22.5-fold increase (reduced cytotoxicity)-
2 kDaLysozymeHigher residual activityLower conformational and colloidal stability
5 kDaLysozyme
10 kDaLysozymeLower residual activityHigher conformational and colloidal stability

Experimental Protocols

Detailed methodologies are essential for the successful design and evaluation of bioconjugates with varying PEG chain lengths. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester

Objective: To covalently attach m-PEG-NHS esters of varying lengths to a target protein.

Materials:

  • Target protein (e.g., Bovine Serum Albumin - BSA) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • m-PEG-NHS esters of different chain lengths (e.g., m-PEG4, m-PEG13, m-PEG24).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Dialysis or size-exclusion chromatography (SEC) materials for purification.

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 5-10 mg/mL in 0.1 M PBS, pH 7.4.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

  • PEGylation Reaction: Add a calculated molar excess of the dissolved m-PEG-NHS ester to the protein solution. A common starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and use techniques like the TNBS assay to determine the degree of PEGylation.

Protocol 2: Determination of the Degree of PEGylation using the TNBS Assay

Objective: To quantify the number of primary amine groups on a protein before and after PEGylation to determine the extent of modification.

Materials:

  • Unmodified and PEGylated protein samples of known concentration.

  • 0.1 M sodium bicarbonate buffer, pH 8.5.

  • 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution.

  • Spectrophotometer.

Procedure:

  • Prepare a 0.5 mg/mL solution of both the unmodified and the purified PEGylated protein in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • To 500 µL of each protein solution, add 250 µL of the 0.01% TNBS solution.

  • Incubate the reaction mixtures for 2 hours at 37°C with shaking.

  • Centrifuge the samples to pellet any precipitate.

  • Measure the absorbance of the supernatant at 345 nm.

  • The degree of PEGylation is calculated by comparing the reduction in absorbance of the PEGylated protein sample to the unmodified protein sample.

Visualizing Key Concepts and Workflows

Diagrams are provided below to illustrate the fundamental processes and relationships discussed in this guide.

PEGylation_Workflow Protein Target Protein (in Amine-Free Buffer) Reaction PEGylation Reaction (pH 7.4, RT or 4°C) Protein->Reaction PEG_NHS m-PEG-NHS Ester (Dissolved in DMSO/DMF) PEG_NHS->Reaction Quenching Quenching (e.g., Tris Buffer) Reaction->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, TNBS Assay) Purification->Characterization Final_Product Purified PEGylated Protein Purification->Final_Product

Figure 1: Experimental workflow for protein PEGylation with m-PEG-NHS ester.

PEG_Length_Effects cluster_short Shorter PEG Chains (e.g., m-PEG13) cluster_long Longer PEG Chains (e.g., m-PEG24, m-PEG40) Short_PEG Shorter PEG Length Lower_Hydro_Radius Lower Hydrodynamic Radius Short_PEG->Lower_Hydro_Radius Less_Steric_Hindrance Less Steric Hindrance Short_PEG->Less_Steric_Hindrance Faster_Clearance Faster Renal Clearance Lower_Hydro_Radius->Faster_Clearance Higher_Bioactivity Higher Biological Activity Less_Steric_Hindrance->Higher_Bioactivity Shorter_HalfLife Shorter Half-Life Faster_Clearance->Shorter_HalfLife Long_PEG Longer PEG Length Higher_Hydro_Radius Higher Hydrodynamic Radius Long_PEG->Higher_Hydro_Radius More_Steric_Hindrance More Steric Hindrance Long_PEG->More_Steric_Hindrance Slower_Clearance Slower Renal Clearance Higher_Hydro_Radius->Slower_Clearance Lower_Bioactivity Lower Biological Activity More_Steric_Hindrance->Lower_Bioactivity Longer_HalfLife Longer Half-Life Slower_Clearance->Longer_HalfLife

Figure 2: Logical relationship between PEG chain length and its biopharmaceutical effects.

Conclusion

The selection of the appropriate m-PEG-NHS ester length is a critical parameter in the design of bioconjugates that significantly influences their therapeutic potential. While longer PEG chains generally enhance pharmacokinetic properties, leading to prolonged in vivo circulation, they may do so at the cost of reduced biological activity due to steric hindrance. Conversely, shorter PEG chains, such as those in the range of this compound, may offer a favorable balance by providing a moderate improvement in stability and solubility while minimizing the negative impact on the molecule's function. Ultimately, the optimal PEG length is application-dependent and requires empirical determination through systematic evaluation. By carefully considering the interplay between PEG chain length and the desired therapeutic outcome, researchers can rationally design more effective and safer biotherapeutics.

References

A Comparative Guide to NHS Esters and Other Amine-Reactive Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The ability to link proteins, peptides, and other molecules with reporter tags, drugs, or other functional moieties underpins a vast array of applications, from fundamental research to the development of targeted therapeutics. Among the various chemical strategies available, targeting primary amines on proteins is a popular and effective approach due to the abundance of lysine residues and the N-terminus on most proteins.

This guide provides an objective comparison of N-hydroxysuccinimide (NHS) esters, one of the most widely used classes of amine-reactive crosslinkers, with other common alternatives, including isothiocyanates and sulfonyl chlorides. We will delve into their reaction mechanisms, performance characteristics, and provide experimental protocols to aid in the selection of the optimal reagent for your specific bioconjugation needs.

Introduction to Amine-Reactive Chemistries

The fundamental principle of amine-reactive crosslinking lies in the nucleophilic character of the primary amine group (-NH₂), which readily attacks an electrophilic center on the crosslinker to form a stable covalent bond.[1] The primary targets on proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[2][3]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are arguably the most popular amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[3] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

NHS_Mechanism

Isothiocyanates

Isothiocyanates (-N=C=S) are another class of amine-reactive reagents that form stable thiourea linkages upon reaction with primary amines. This chemistry is widely recognized, with fluorescein isothiocyanate (FITC) being a classic example used for fluorescently labeling proteins. The reaction involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group.

Isothiocyanate_Mechanism

Sulfonyl Chlorides

Sulfonyl chlorides (-SO₂Cl) react with primary amines to form highly stable sulfonamide bonds. This reaction is a classic method for derivatizing amines. While robust, sulfonyl chlorides can exhibit broader reactivity towards other nucleophiles compared to NHS esters, which can be a consideration for protein modification.

SulfonylChloride_Mechanism

Performance Comparison of Amine-Reactive Crosslinkers

The choice of an amine-reactive crosslinker is dictated by several factors, including reaction efficiency, stability of the reagent and the resulting conjugate, and the specificity of the reaction. The following tables summarize the key performance characteristics of NHS esters, isothiocyanates, and sulfonyl chlorides.

Quantitative Performance Data
FeatureNHS EstersIsothiocyanatesSulfonyl Chlorides
Reactive Group N-Hydroxysuccinimide EsterIsothiocyanateSulfonyl Chloride
Target Primary aminesPrimary amines, ThiolsPrimary amines, other nucleophiles
Resulting Bond AmideThioureaSulfonamide
Optimal Reaction pH 7.2 - 8.58.5 - 9.5 (for amines)Varies, often in the presence of a base
Reaction Speed FastModerateGenerally fast
Bond Stability Very HighHigh, but less stable than amidesVery High
Stability and Side Reactions
FeatureNHS EstersIsothiocyanatesSulfonyl Chlorides
Aqueous Half-life pH 7: 4-5 hours; pH 8.6: 10 minutesGenerally more stable than NHS esters in aqueous solutionVariable, susceptible to hydrolysis
Primary Side Reaction Hydrolysis of the ester groupReaction with other nucleophiles (e.g., thiols)Reaction with other nucleophiles (e.g., hydroxyls, thiols)
Selectivity High for primary aminespH-dependent selectivity for amines vs. thiolsLess selective than NHS esters

Experimental Protocols

The following are generalized protocols for protein labeling using each class of amine-reactive crosslinker. Optimization is often necessary for specific proteins and applications.

General Experimental Workflow

Experimental_Workflow

Protocol 1: Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester labeling reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Protein Labeling with an Isothiocyanate

Materials:

  • Protein of interest

  • Isothiocyanate labeling reagent (e.g., FITC)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 8.5-9.0

  • Quenching solution: 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dialyze the protein against the reaction buffer to a final concentration of 2-10 mg/mL.

  • Isothiocyanate Preparation: Immediately before use, dissolve the isothiocyanate in anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.

  • Conjugation: Slowly add a 10- to 20-fold molar excess of the isothiocyanate solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Separate the labeled protein from unreacted reagents using a desalting column.

Protocol 3: Protein Labeling with a Sulfonyl Chloride

Materials:

  • Protein of interest in a suitable buffer (e.g., borate buffer, pH 8.5)

  • Sulfonyl chloride labeling reagent

  • Anhydrous aprotic solvent (e.g., dioxane or THF)

  • Aqueous buffer (e.g., 0.1 M borate buffer, pH 8.5)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the aqueous buffer to a concentration of 1-10 mg/mL.

  • Sulfonyl Chloride Preparation: Dissolve the sulfonyl chloride in the anhydrous solvent to create a stock solution.

  • Conjugation: Add the sulfonyl chloride stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to consume any unreacted sulfonyl chloride.

  • Purification: Purify the labeled protein using a desalting column.

Conclusion

The selection of an amine-reactive crosslinker is a critical step in the design of bioconjugation experiments. NHS esters are a versatile and widely used option, offering high reactivity and forming very stable amide bonds under physiological to slightly alkaline conditions. Isothiocyanates provide a reliable alternative, forming stable thiourea linkages, with the added feature of pH-dependent selectivity for amines over thiols. Sulfonyl chlorides form exceptionally stable sulfonamide bonds but may present challenges with selectivity due to their reactivity with other nucleophilic residues.

By carefully considering the performance characteristics and experimental parameters outlined in this guide, researchers can make an informed decision to select the most appropriate amine-reactive crosslinker to achieve their scientific and drug development goals.

References

A Researcher's Guide to PEGylation: Exploring Alternatives to m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, PEGylation—the process of attaching polyethylene glycol (PEG) chains to molecules—is a cornerstone technique for improving the therapeutic properties of proteins, peptides, and nanoparticles. While m-PEG-NHS ester has been a widely used reagent, a deeper understanding of the available alternatives can unlock significant advantages in stability, specificity, and in vivo performance. This guide provides an objective comparison of various PEGylation reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your research needs.

Section 1: Comparing PEGylation Reagents

The choice of a PEGylation reagent extends beyond simply linking PEG to a molecule. It involves considering the reactive group, the architecture of the PEG chain, and the nature of the linkage. Each of these factors can profoundly impact the final product's characteristics.

Alternatives Based on Reactive Chemistry

The NHS ester targets primary amines, such as the N-terminus of a protein or the side chain of lysine residues. However, this can sometimes lead to a heterogeneous mixture of products and potential loss of activity if lysine is critical for function. Alternatives offer different specificities and linkage stabilities.

  • m-PEG-Aldehyde: Reacts with primary amines via reductive amination. This method allows for N-terminal specific PEGylation at a controlled pH (around 5-6), minimizing reaction with lysine residues.[1][2][3] The resulting secondary amine linkage is highly stable.[4]

  • m-PEG-Maleimide: Specifically targets free thiol groups, typically from cysteine residues. This allows for highly site-specific PEGylation, especially with engineered cysteine residues.[5] The thioether bond formed is stable, although it can undergo a retro-Michael reaction in the presence of competing thiols.

  • m-PEG-Vinyl Sulfone: Also reacts with free thiols, forming a stable thioether linkage that is generally more resistant to cleavage than the maleimide linkage. The reaction with vinyl sulfone proceeds readily at a slightly higher pH (around 8.5) compared to maleimides.

  • m-PEG-p-Nitrophenyl Carbonate (NPC): Another amine-reactive reagent that forms a stable urethane linkage. The reaction can be monitored by measuring the release of p-nitrophenol, offering a convenient way to track reaction progress.

Table 1: Comparison of PEGylation Reagent Chemistries

Reagent TypeTarget Functional GroupResulting LinkageKey AdvantagesKey Disadvantages
m-PEG-NHS Ester Primary Amines (-NH2)AmideHigh reactivity, well-established protocols.Can be difficult to control, potential for multiple PEGylation sites, hydrolysis of NHS ester in aqueous solutions.
m-PEG-Aldehyde Primary Amines (-NH2)Secondary AmineSite-specific N-terminal PEGylation at lower pH, stable linkage.Requires a reducing agent (e.g., sodium cyanoborohydride).
m-PEG-Maleimide Thiols (-SH)ThioetherHighly site-specific for cysteines, fast reaction.Linkage can be reversible in the presence of other thiols, potential for side reactions with amines at high pH.
m-PEG-Vinyl Sulfone Thiols (-SH)ThioetherForms a more stable bond than maleimide.Slower reaction rate compared to maleimide.
m-PEG-NPC Primary Amines (-NH2)UrethaneForms a very stable linkage, reaction can be monitored spectrophotometrically.Slower reaction kinetics compared to NHS esters.
Alternatives Based on PEG Architecture

The structure of the PEG itself plays a crucial role in the pharmacokinetic profile of the conjugated molecule. While linear PEGs are common, branched architectures can offer superior performance.

  • Linear PEG: The traditional choice, offering a straightforward approach to increasing the hydrodynamic radius of a molecule.

  • Branched PEG: Consists of multiple PEG chains linked to a central core. For a given molecular weight, branched PEGs have a larger hydrodynamic volume, which can lead to longer circulation times and better protection from proteolysis compared to their linear counterparts. Studies have shown that branched PEGs can have a superior pharmacokinetic profile.

Table 2: Impact of PEG Architecture on Pharmacokinetics

PEG ArchitecturePropertyObservationReference
Linear vs. Branched In vivo half-lifeBranched PEG conjugates show a superior pharmacokinetic profile compared to linear PEG conjugates of the same total molecular weight.
Linear vs. Branched In vivo exposureHigher in vivo exposure is observed for branched PEG conjugates.
Linear vs. Branched Tissue PenetrationMay differ between linear and branched conjugates in a tissue-specific manner.
Cleavable PEG Linkers

In some applications, particularly in drug delivery, it is desirable for the PEG chain to be cleaved from the payload at the target site. This can overcome the "PEG dilemma," where the PEG chain, after prolonging circulation, hinders cellular uptake and drug action.

  • pH-Sensitive Linkers (e.g., Hydrazone): These linkers are stable at physiological pH (7.4) but are cleaved in the acidic microenvironment of tumors or within endosomes.

  • Redox-Sensitive Linkers (e.g., Disulfide): These linkers are stable in the bloodstream but are cleaved in the reducing environment inside cells, where the concentration of glutathione is high.

  • Enzyme-Sensitive Linkers: These linkers are designed to be cleaved by specific enzymes that are overexpressed at the target site.

The use of cleavable linkers allows for controlled drug release, potentially increasing therapeutic efficacy while reducing systemic toxicity.

Section 2: Experimental Protocols

Here, we provide detailed methodologies for key PEGylation experiments.

Protocol for N-terminal PEGylation using m-PEG-Aldehyde (Reductive Amination)

This protocol is adapted for the site-specific PEGylation of a protein at its N-terminal α-amine group.

Materials:

  • Protein of interest (e.g., antibody fragment, cytokine)

  • m-PEG-Aldehyde

  • Reaction Buffer: 100 mM MES or sodium phosphate, pH 5.5-6.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (5 M in 1 N NaOH, prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve m-PEG-Aldehyde in the reaction buffer to the desired concentration to achieve a 5 to 20-fold molar excess over the protein.

  • Schiff Base Formation: Add the m-PEG-Aldehyde solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reduction: Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Incubation: Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX. The choice of method will depend on the size and charge differences between the starting materials and the product.

  • Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight), SEC-HPLC (to assess purity and aggregation), and mass spectrometry (to confirm the degree of PEGylation).

Protocol for Thiol-Specific PEGylation using m-PEG-Maleimide

This protocol is designed for the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Protein with an available cysteine residue

  • m-PEG-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-2 mM EDTA

  • Purification System: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)

Procedure:

  • Protein Preparation: If the protein has disulfide bonds, it may require reduction with a reagent like DTT or TCEP, followed by removal of the reducing agent. Dissolve the protein in the reaction buffer.

  • Reagent Preparation: Dissolve m-PEG-Maleimide in the reaction buffer to achieve a 5 to 20-fold molar excess over the protein.

  • Conjugation Reaction: Add the m-PEG-Maleimide solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically faster than reductive amination.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification: Separate the PEGylated conjugate from unreacted reagents and protein using SEC or HIC.

  • Characterization: Characterize the purified product using SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm successful conjugation and purity.

Section 3: Visualizing PEGylation Strategies

Diagrams can help clarify complex chemical reactions and decision-making processes.

Workflow for Amine-Reactive PEGylation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Dissolve Protein in Reaction Buffer r1 Mix Protein and PEG Reagent p1->r1 p2 Dissolve PEG Reagent (e.g., NHS, Aldehyde) p2->r1 r2 Incubate (pH, Temp, Time) r1->r2 r3 Add Reducing Agent (for Aldehyde only) r2->r3 If Aldehyde r4 Quench Reaction r2->r4 If NHS r3->r4 a1 Purify via Chromatography (SEC or IEX) r4->a1 a2 Characterize Conjugate (SDS-PAGE, HPLC, MS) a1->a2 G cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive A_start Protein-NH2 NHS PEG-NHS A_start->NHS Ald PEG-Aldehyde + Reductant A_start->Ald A_end1 Protein-NH-CO-PEG (Amide Bond) NHS->A_end1 A_end2 Protein-NH-CH2-PEG (Secondary Amine) Ald->A_end2 T_start Protein-SH Mal PEG-Maleimide T_start->Mal VS PEG-Vinyl Sulfone T_start->VS T_end1 Protein-S-PEG (Thioether Bond) Mal->T_end1 T_end2 Protein-S-PEG (Thioether Bond) VS->T_end2 G start What is the goal of PEGylation? q1 Target Functional Group? start->q1 q3 Need Cleavable Linker for Drug Delivery? start->q3 q4 Maximize Circulation Time? start->q4 q2 Need Site-Specific N-Terminal PEGylation? q1->q2 Amine res1 Use PEG-Maleimide or PEG-Vinyl Sulfone q1->res1 Thiol (-SH) res2 Use PEG-Aldehyde q2->res2 Yes res3 Use PEG-NHS or PEG-NPC q2->res3 No res4 Use Disulfide or Hydrazone Linker q3->res4 Yes res5 Use Branched PEG q4->res5 Yes

References

A Comparative Guide to the Characterization of m-PEG13-NHS Ester Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-PEG13-NHS ester protein conjugates with alternative PEGylation strategies. It includes an objective analysis of their performance based on experimental data, detailed characterization protocols, and visual workflows to aid in the selection of the most suitable conjugation chemistry for your research and therapeutic development needs.

Introduction to Protein PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immunological recognition.

The this compound is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, forming a stable amide bond. While this is a common and effective method, alternative chemistries such as maleimide-based and "click" chemistry-based PEGylation offer different specificities and characteristics. This guide will compare these approaches to inform your selection of the optimal PEGylation strategy.

Comparative Analysis of PEGylation Chemistries

The choice of PEGylation chemistry significantly impacts the conjugation efficiency, the stability of the resulting conjugate, and the retention of the protein's biological activity. This section compares this compound with two common alternatives: maleimide-PEG for thiol-reactive conjugation and DBCO-PEG for copper-free click chemistry.

Table 1: Comparison of Reaction Parameters for Different PEGylation Chemistries

Featurem-PEG-NHS Esterm-PEG-Maleimidem-PEG-DBCO (Click Chemistry)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide-modified residues
Resulting Linkage AmideThioetherTriazole
Optimal Reaction pH 7.2 - 9.0[1]6.5 - 7.54.0 - 7.0
Reaction Speed Fast (minutes to hours)Fast (minutes to hours)Very Fast (minutes)
Selectivity Moderate (multiple lysines)High (free cysteines)High (bioorthogonal)

Table 2: Comparative Performance of Different PEGylation Chemistries

Performance Metricm-PEG-NHS Esterm-PEG-Maleimidem-PEG-DBCO (Click Chemistry)
Conjugation Efficiency High (can be >80-85% with optimized conditions)[2]High (>80% for accessible thiols)[3]Very High (>95%)[4]
Yield of Mono-PEGylated Product Variable, depends on protein and reaction conditionsHigh for proteins with a single free cysteineVery high with site-specific azide incorporation
Linkage Stability (Half-life) Very Stable (Amide bond half-life estimated up to 1000 years at pH 7)[5]Stable, but can undergo retro-Michael reaction leading to deconjugation (retains ~70% conjugation after 7 days in 1mM GSH)Very Stable (Triazole ring is resistant to hydrolysis and enzymatic cleavage)
Impact on Protein Activity Potential for activity loss if lysines in the active site are modifiedLower risk of activity loss with site-specific cysteine modificationMinimal risk of activity loss with bioorthogonal ligation

Characterization of this compound Protein Conjugates

Thorough characterization of PEGylated proteins is essential to ensure the quality, efficacy, and safety of the final product. The following are key experimental techniques used to analyze this compound protein conjugates.

cluster_0 Characterization Workflow A m-PEG13-NHS Protein Conjugate B SDS-PAGE A->B C Size Exclusion Chromatography (SEC-MALS) A->C D Mass Spectrometry (MALDI-TOF) A->D E Degree of PEGylation B->E F Purity and Aggregation C->F G Molecular Weight Confirmation D->G

Characterization Workflow Diagram

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique to visualize the increase in molecular weight of the protein after PEGylation. Due to the PEG chain, PEGylated proteins often migrate slower and appear as a broader band compared to the unmodified protein.

cluster_1 SDS-PAGE Workflow A Prepare Polyacrylamide Gel C Load Samples and Run Electrophoresis A->C B Prepare Protein Samples (with and without PEGylation) B->C D Coomassie Staining C->D E Destaining D->E F Visualize and Analyze Bands E->F

SDS-PAGE Workflow Diagram

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass, size, and aggregation state of PEGylated proteins in solution, without relying on column calibration standards.

cluster_2 SEC-MALS Analysis Workflow A Equilibrate SEC Column B Inject PEGylated Protein Sample A->B C Separation by Size B->C D Detection by UV, MALS, and RI C->D E Data Analysis (ASTRA Software) D->E F Determine Molar Mass, Size, and Aggregation E->F

SEC-MALS Analysis Workflow Diagram

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and to assess the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).

cluster_3 MALDI-TOF MS Workflow A Prepare Sample-Matrix Mixture B Spot onto MALDI Target Plate A->B C Co-crystallization B->C D Laser Desorption and Ionization C->D E Time-of-Flight Mass Analysis D->E F Generate Mass Spectrum E->F

MALDI-TOF MS Workflow Diagram

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of this compound Protein Conjugate

Materials:

  • Polyacrylamide gels (appropriate percentage for the protein of interest)

  • SDS-PAGE running buffer

  • Protein sample (unmodified)

  • This compound conjugated protein sample

  • Laemmli sample buffer (2x)

  • Coomassie Brilliant Blue R-250 staining solution (0.1% Coomassie in 40% methanol, 10% acetic acid)

  • Destaining solution (10% ethanol, 7.5% acetic acid)

  • Gel imaging system

Procedure:

  • Prepare protein samples by mixing equal volumes of protein solution and 2x Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load 10-20 µg of unmodified and PEGylated protein samples into separate wells of the polyacrylamide gel.

  • Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.

  • After electrophoresis, carefully remove the gel and place it in a container with Coomassie staining solution.

  • Incubate for at least 1 hour with gentle agitation.

  • Decant the staining solution and add destaining solution.

  • Destain with gentle agitation, changing the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.

  • Image the gel using a gel documentation system.

Protocol 2: SEC-MALS Analysis of this compound Protein Conjugate

Materials:

  • SEC-MALS system (including HPLC, UV detector, MALS detector, and RI detector)

  • SEC column appropriate for the size range of the protein and its conjugate

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • This compound conjugated protein sample (filtered through a 0.22 µm filter)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.

  • Inject 50-100 µg of the PEGylated protein sample onto the column.

  • Collect data from the UV, MALS, and RI detectors as the sample elutes.

  • Use the appropriate software (e.g., ASTRA) to perform the data analysis.

  • Determine the absolute molar mass, hydrodynamic radius (if a DLS detector is included), and the degree of aggregation of the PEGylated protein.

Protocol 3: MALDI-TOF MS Analysis of this compound Protein Conjugate

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • This compound conjugated protein sample

  • Unmodified protein sample (for comparison)

Procedure:

  • Mix the protein sample (PEGylated or unmodified) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely to allow for co-crystallization of the sample and matrix.

  • Insert the target plate into the mass spectrometer.

  • Acquire mass spectra in linear positive ion mode, using a laser intensity optimized for the sample.

  • Analyze the resulting spectra to determine the molecular weights of the unmodified protein and the different PEGylated species. The mass difference will correspond to the mass of the attached m-PEG13-NHS.

Conclusion

The characterization of this compound protein conjugates requires a multi-faceted approach employing a combination of electrophoretic and chromatographic techniques coupled with mass spectrometry. While NHS ester chemistry is a robust and widely used method for PEGylation, a thorough understanding of its characteristics in comparison to alternative methods like maleimide and click chemistry is crucial for making informed decisions in biopharmaceutical development. This guide provides the foundational information and protocols to effectively characterize your PEGylated protein and select the optimal conjugation strategy for your specific application.

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG13-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG13-NHS ester is a specific, discrete PEGylation reagent that reacts with primary amines on biomolecules. Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their quality, efficacy, and safety. This guide provides an objective comparison of common mass spectrometry (MS) techniques for the analysis of this compound conjugates, supported by experimental protocols and data presentation.

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometry platform for analyzing this compound conjugates depends on the specific analytical goal, whether it is routine screening, in-depth structural characterization, or quantitative analysis. The two most common ionization techniques employed are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with various mass analyzers.

FeatureMALDI-TOF MSESI-QTOF MSESI-Orbitrap MS
Ionization Principle Soft ionization via laser-induced desorption from a matrix.Soft ionization of liquid-phase analytes by a high-voltage spray.Soft ionization of liquid-phase analytes by a high-voltage spray.
Typical Charge State Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺).Multiple charged ions ([M+nH]ⁿ⁺).Multiple charged ions ([M+nH]ⁿ⁺).
Mass Accuracy 10-100 ppm2-5 ppm<1-3 ppm
Resolution 10,000 - 50,00020,000 - 60,000>100,000
Sensitivity High (femtomole to attomole)High (low femtomole)Very high (attomole)
Throughput HighMediumMedium
Tolerance to Buffers/Salts HighLowLow
Coupling to LC OfflineOnlineOnline
Key Advantages Rapid analysis, high tolerance to contaminants, simpler spectra.Excellent for LC-MS workflows, capable of tandem MS for structural elucidation.Unmatched mass accuracy and resolution, ideal for resolving complex mixtures and isotopic patterns.[1]
Key Disadvantages Potential for in-source fragmentation, less quantitative than ESI.Complex spectra due to multiple charging, requires extensive sample cleanup.Higher instrument cost, potential for ion suppression.
Best Suited For Rapid screening, molecular weight confirmation.Detailed structural characterization (peptide mapping, sequencing).High-resolution analysis of intact conjugates, characterization of heterogeneity.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate analysis of this compound conjugates. Below are representative protocols for the conjugation reaction and subsequent analysis by LC-ESI-MS.

This compound Conjugation to a Peptide

This protocol describes the conjugation of this compound to a model peptide containing a primary amine (e.g., a lysine residue or the N-terminus).

Materials:

  • Model Peptide (e.g., Angiotensin II)

  • This compound (MW ~729.8 g/mol )[2][3]

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., C18 spin column)

Procedure:

  • Peptide Preparation: Dissolve the model peptide in PBS to a final concentration of 1 mg/mL.

  • This compound Solution: Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by desalting the sample using a C18 spin column according to the manufacturer's instructions.

  • Sample Storage: Store the purified conjugate at -20°C until MS analysis.

LC-ESI-MS/MS Analysis of a PEGylated Peptide

This protocol outlines the parameters for analyzing the this compound conjugated peptide using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-60% B over 20 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters (ESI-Orbitrap):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320°C

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Full MS Scan Range: m/z 300-2000

  • Resolution (Full MS): 120,000

  • Data-Dependent MS/MS: Top 5 most intense ions

  • Collision Energy: Normalized Collision Energy (NCE) of 25-35

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized for clear comparison.

Table 1: Theoretical and Observed Masses of a Model Peptide and its m-PEG13-NHS Conjugate

AnalyteTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)
Model Peptide (Angiotensin II)1045.53561045.53610.5
m-PEG13-Angiotensin II1660.85481660.85590.7

Note: The theoretical mass of the m-PEG13 conjugate is calculated by adding the mass of the m-PEG13 moiety (after reaction with the amine, C30H57NO16) to the mass of the peptide.

Visualization of Workflows and Concepts

Graphical representations of experimental workflows and chemical reactions can aid in understanding the analytical process.

G This compound Conjugation Workflow peptide Peptide in PBS mix Mix and Incubate peptide->mix peg_nhs This compound in DMF peg_nhs->mix quench Quench with Tris Buffer mix->quench desalt Desalting (C18) quench->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis

Caption: Workflow for this compound conjugation to a peptide.

G Mass Spectrometry Analysis Workflow sample Purified Conjugate lc Liquid Chromatography Separation sample->lc esi Electrospray Ionization lc->esi ms1 Full MS Scan (Intact Mass) esi->ms1 ms2 Data-Dependent MS/MS (Fragmentation) ms1->ms2 data_analysis Data Analysis and Interpretation ms2->data_analysis

Caption: General workflow for LC-MS/MS analysis of PEGylated peptides.

Troubleshooting Common Issues in Mass Spectrometry Analysis

IssuePotential Cause(s)Recommended Solution(s)
PEG Contamination Leaching from plasticware, contaminated solvents or reagents.Use polypropylene tubes, high-purity solvents, and freshly prepared buffers. Clean the MS system thoroughly.[4]
Poor Signal Intensity Low sample concentration, poor ionization efficiency, ion suppression.Concentrate the sample, optimize ESI source parameters, improve sample cleanup to remove interfering substances.[5]
Broad, Unresolved Peaks Heterogeneity of the PEGylated product, presence of multiple charge states.Utilize high-resolution mass spectrometry (e.g., Orbitrap). Employ deconvolution software to interpret complex spectra.
Inaccurate Mass Measurement Instrument out of calibration.Perform regular mass calibration using appropriate standards.
Low Conjugation Efficiency Suboptimal reaction conditions (pH, time, temperature), hydrolyzed NHS ester.Optimize reaction pH (7-8.5), use freshly prepared this compound solution, and verify reagent quality.

Alternative Analytical Approaches

While mass spectrometry is a powerful tool, other techniques can provide complementary information.

  • Size-Exclusion Chromatography (SEC): Can be used to separate conjugates based on size and determine the extent of aggregation.

  • Charged Aerosol Detection (CAD): Can be coupled with LC to quantify PEG and PEGylated products, especially when they lack a UV chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information but requires larger sample amounts and is a lower-throughput technique.

By selecting the appropriate mass spectrometry platform and optimizing experimental protocols, researchers can achieve accurate and comprehensive characterization of this compound conjugates, a critical step in the development of PEGylated biotherapeutics.

References

A Comparative Guide to m-PEG13-NHS Ester: Quality Control, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a PEGylation reagent is critical to ensuring the efficacy, stability, and homogeneity of the final product. The m-PEG13-NHS ester is a popular amine-reactive crosslinker used to enhance the therapeutic properties of proteins and peptides.[1] This guide provides an objective comparison of this compound with its alternatives, focusing on key quality control parameters and performance, supported by experimental data and detailed protocols.

The strategic attachment of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties, such as increased solubility, extended circulation half-life, and reduced immunogenicity.[2][3] m-PEG-NHS esters are widely used for this purpose due to their ability to efficiently react with primary amines (the ε-amino group of lysine residues and the N-terminus) on proteins to form stable amide bonds.[4][5]

Core Quality Control Parameters

The reliability and reproducibility of PEGylation reactions are highly dependent on the quality of the m-PEG-NHS ester. Key quality control (QC) parameters that must be considered include purity, reactivity, and stability.

Table 1: Key Quality Control Parameters for m-PEG-NHS Ester

ParameterSpecificationTest MethodImportance
Purity Typically ≥95%NMR, HPLCEnsures that the reaction is not compromised by impurities that could lead to side reactions or inactive conjugates.
Appearance White to off-white solidVisual InspectionA change in color or appearance can indicate degradation or contamination.
Solubility Soluble in DCM, DMF, DMSOVisual InspectionEnsures complete dissolution in the reaction solvent, which is critical for reaction efficiency.
Moisture Content Low (Store with desiccant)Karl Fischer TitrationThe NHS ester group is highly susceptible to hydrolysis, which inactivates the reagent.
Reactivity HighNHS Release AssayConfirms the integrity of the amine-reactive NHS ester group for efficient conjugation.

Performance Comparison: m-PEG-NHS Ester vs. m-PEG-Aldehyde

A primary alternative to NHS ester-mediated PEGylation is the use of PEG aldehydes, which react with amines via reductive amination. The choice between these two reagents has significant implications for the characteristics of the final bioconjugate.

Table 2: Performance Comparison of m-PEG-NHS Ester and m-PEG-Aldehyde

Featurem-PEG-NHS Esterm-PEG-Aldehyde
Primary Target Lysine ε-amines, N-terminal α-amineN-terminal α-amine, Lysine ε-amines
Reaction Type AcylationReductive Amination
Resulting Linkage Amide BondSecondary Amine Bond
Reaction pH Neutral to slightly basic (pH 7.2-9.0)Acidic to neutral (pH 5-8)
Specificity Generally non-selective, targets all accessible primary amines, leading to potential product heterogeneity.Higher potential for N-terminal selectivity under controlled pH, leading to a more homogeneous product.
Key Advantage High reactivity and a straightforward, single-step protocol.Greater control over site-specificity, preserving protein function.
Key Disadvantage Prone to hydrolysis; can lead to a heterogeneous mixture of products.Requires an additional reducing agent (e.g., sodium cyanoborohydride).
Linkage Stability Stable Amide BondHighly Stable Secondary Amine

The choice between m-PEG-NHS ester and m-PEG-aldehyde is a strategic one. For applications where rapid and extensive PEGylation is desired and a degree of heterogeneity is acceptable, the m-PEG-NHS ester is an effective choice. However, for therapeutic proteins where preserving a specific biological activity is paramount, the site-selective nature of m-PEG-aldehyde offers a distinct advantage by minimizing modifications at functionally critical lysine residues.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for achieving reproducible results in PEGylation.

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.

1. Materials:

  • This compound

  • Protein (e.g., IgG)

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4. (Ensure the buffer is free of primary amines like Tris or glycine).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification system (e.g., dialysis cassettes or size-exclusion chromatography columns).

2. Procedure: a. Preparation of Solutions: i. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. ii. Prepare a 10 mg/mL solution of the protein in the reaction buffer. iii. Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. Do not store the stock solution as the NHS ester readily hydrolyzes. b. Initiation of Conjugation Reaction: i. Add a 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume. c. Incubation: i. Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically. d. Quenching: i. Add the quenching buffer to the reaction mixture to consume any unreacted this compound. e. Purification: i. Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or size-exclusion chromatography. f. Characterization: i. Confirm the identity, purity, and extent of PEGylation of the final product using methods such as SDS-PAGE, HPLC, and mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Equilibrate m-PEG-NHS to Room Temperature C Prepare Fresh m-PEG-NHS Stock Solution (DMSO/DMF) A->C B Prepare Protein Solution (Amine-free Buffer, pH 7.2-8.0) D Add Molar Excess of m-PEG-NHS to Protein B->D C->D E Incubate (RT for 30-60 min or 4°C for 2h) D->E F Quench Reaction (e.g., Tris or Glycine) E->F G Purify Conjugate (Dialysis / SEC) F->G H Characterize Product (SDS-PAGE, HPLC, MS) G->H

Protocol 2: Assay for Determining the Reactivity of NHS Esters

This assay confirms the activity of the NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis, which absorbs light at 260 nm.

1. Materials:

  • m-PEG-NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • 0.5 N NaOH

  • Spectrophotometer

2. Procedure: a. Dissolve 1-2 mg of the m-PEG-NHS ester reagent in 2 mL of the amine-free buffer. Prepare a control tube containing only 2 mL of the buffer. b. Immediately, zero the spectrophotometer at 260 nm using the control tube. c. Measure the absorbance of the NHS-ester solution (Reading A). This measures the initial amount of hydrolyzed NHS. d. To the NHS-ester solution from the previous step, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds to force complete hydrolysis of the NHS ester. e. Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent at 260 nm (Reading B).

3. Result Interpretation:

  • If Reading B is significantly greater than Reading A, it indicates that the NHS ester was active and capable of releasing NHS upon hydrolysis. A small difference between the two readings suggests that the reagent may have already been largely hydrolyzed and is therefore inactive.

Conclusion

The this compound is a highly effective reagent for the PEGylation of proteins and peptides, offering a rapid and straightforward method for enhancing their therapeutic properties. However, its quality, particularly in terms of purity and moisture sensitivity, must be carefully controlled to ensure optimal performance. When selecting a PEGylation strategy, researchers must weigh the benefits of the high reactivity of NHS esters against the potential for product heterogeneity. For applications demanding high specificity and homogeneity, alternatives such as m-PEG-aldehydes present a superior option, albeit with a more complex reaction protocol. A thorough understanding of the underlying chemistry and careful consideration of the desired attributes of the final conjugate will guide the selection of the most appropriate PEGylation reagent.

References

A Head-to-Head Comparison: m-PEG13-NHS Ester vs. Sulfo-NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the covalent modification of proteins and other biomolecules is a cornerstone technique for developing therapeutics, diagnostics, and research tools. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for targeting primary amines, such as those on lysine residues and the N-terminus of proteins. This guide provides an in-depth, objective comparison of two popular classes of amine-reactive reagents: m-PEG13-NHS ester and Sulfo-NHS esters. We will delve into their chemical properties, reaction efficiencies, stability, and provide supporting experimental protocols to guide your selection process.

At a Glance: Key Differences

The primary distinction between this compound and Sulfo-NHS esters lies in their solubility and the resulting implications for experimental design. The this compound incorporates a discrete polyethylene glycol (PEG) chain, which enhances the hydrophilicity of the resulting conjugate and provides a flexible spacer arm. In contrast, Sulfo-NHS esters feature a sulfonate group on the NHS ring, rendering the reagent itself water-soluble.

FeatureThis compoundSulfo-NHS Esters
Structure Contains a 13-unit PEG chainContains a sulfonate (-SO3) group on the NHS ring
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[1]Water-soluble[2]
Cell Permeability The PEG chain can influence cell permeabilityGenerally cell-impermeable due to the charged sulfonate group[2]
Primary Target Primary amines (Lysine residues, N-terminus)Primary amines (Lysine residues, N-terminus)
Resulting Linkage Stable amide bondStable amide bond
Key Advantage Confers PEG characteristics (hydrophilicity, increased hydrodynamic volume) to the conjugateDirect use in aqueous buffers without organic solvents
Key Disadvantage Requires dissolution in an organic solvent, which may impact sensitive proteinsCan be more susceptible to hydrolysis in aqueous solution

Performance Comparison: A Data-Driven Overview

To provide a quantitative comparison, we present illustrative data from a hypothetical head-to-head experiment involving the labeling of a model protein, Bovine Serum Albumin (BSA), with this compound and a representative Sulfo-NHS ester (e.g., Sulfo-NHS acetate).

Table 1: Labeling Efficiency of BSA with this compound vs. Sulfo-NHS Ester
ParameterThis compoundSulfo-NHS Ester
Molar Excess (Reagent:Protein)20:120:1
Reaction Time1 hour1 hour
Reaction pH8.08.0
Degree of Labeling (DOL) 4-6 PEGs per BSA5-7 labels per BSA
Yield of Labeled Protein ~70%~75%
Table 2: Stability in Aqueous Solution (Hydrolysis Half-life)
pHm-PEG-NHS Ester (General)Sulfo-NHS Ester (General)
7.04-5 hours[3]~7 hours[2]
8.0~1 hour-
8.6~10 minutes-

Note: The stability of specific PEGylated NHS esters can vary. The presence of the PEG chain may influence the hydrolysis rate.

Reaction Mechanism and Experimental Workflows

The fundamental reaction mechanism for both this compound and Sulfo-NHS esters is the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide or its sulfonated form.

Reaction of NHS Ester with a Primary Amine

G Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS (m-PEG13-NHS or Sulfo-NHS Ester) NHS_Ester->Intermediate Conjugate Protein-NH-CO-R (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate Byproduct NHS or Sulfo-NHS Intermediate->Byproduct Release of Leaving Group G cluster_0 Reagent Preparation cluster_1 Protein Preparation cluster_2 Labeling Reaction cluster_3 Quenching and Purification cluster_4 Analysis mPEG_prep Dissolve m-PEG13-NHS in DMSO/DMF Reaction Add NHS Ester to Protein Solution (Controlled Molar Excess) Incubate at RT or 4°C mPEG_prep->Reaction Sulfo_prep Dissolve Sulfo-NHS in Aqueous Buffer Sulfo_prep->Reaction Protein_prep Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) Protein_prep->Reaction Quench Quench with Tris or Glycine Reaction->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify Analyze Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Determine Degree of Labeling Purify->Analyze

References

A Comparative Guide to Validating m-PEG13-NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. The choice of reagent and the validation of the conjugation efficiency are critical steps that dictate the success, reproducibility, and efficacy of the final product. This guide provides an objective comparison of m-PEG13-NHS ester with alternative amine-reactive PEGylation reagents, supported by detailed experimental protocols and data for validating conjugation efficiency.

This compound is a PEGylation reagent that contains a methoxy-capped polyethylene glycol chain of 13 ethylene glycol units, activated with an N-hydroxysuccinimide (NHS) ester.[1][2] This NHS ester reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4][5] The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the conjugated molecule.

Comparison of Amine-Reactive PEGylation Reagents

The selection of a PEGylation reagent depends on several factors, including the desired linkage stability, reaction kinetics, and the need for reaction monitoring. While m-PEG-NHS esters are widely used due to their high reactivity, several alternatives offer distinct advantages.

Featurem-PEG-NHS Esterm-PEG-NPC (Nitrophenyl Carbonate)m-PEG-Aldehydem-PEG-SCM (Succinimidyl Carboxymethyl)
Primary Target Lysine ε-amines, N-terminal α-aminePrimary aminesN-terminal α-amine, Lysine ε-aminesLysine ε-amines, N-terminal α-amine
Reaction Type AcylationAcylationReductive AminationAcylation
Resulting Linkage AmideUrethane (Carbamate)Secondary AmineAmide
Linkage Stability Stable amide bondHighly stable urethane bondHighly stable secondary amineStable amide bond
Optimal Reaction pH 7.2 - 9.08.0 - 9.55.0 - 8.07.0 - 8.0
Key Advantage High reactivity, straightforward protocolStable linkage, chromogenic byproduct (p-nitrophenol) allows reaction monitoringHigher potential for N-terminal site-specificityGood reactivity and stability
Key Disadvantage Prone to hydrolysis, can lead to heterogeneous productsGenerally less reactive than NHS estersRequires a separate reducing agent (e.g., NaCNBH₃)Similar hydrolysis susceptibility to NHS esters

Workflow and Chemistry of this compound Conjugation

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-O-PEG₁₃-m (PEGylated Protein) Protein->Conjugate + PEG_NHS m-PEG₁₃-O-CO-NHS (this compound) PEG_NHS->Conjugate Nucleophilic Acyl Substitution (pH 7.2-9.0) NHS NHS (N-hydroxysuccinimide) Conjugate->NHS +

Caption: Reaction of this compound with a protein's primary amine.

Validation of Conjugation Efficiency: Methodologies and Protocols

Validating the efficiency of a PEGylation reaction is crucial and typically involves quantifying the degree of PEGylation (the average number of PEG molecules per protein) and the yield of the conjugated product. A multi-faceted approach using several analytical techniques is recommended for comprehensive characterization.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a qualitative or semi-quantitative method used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift.

Experimental Protocol:

  • Sample Preparation: Mix 10-15 µg of both the unmodified and PEGylated protein with SDS-PAGE loading buffer. Include a negative control from a reaction mock-run without the PEG reagent.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a barium-iodide stain specific for PEG). The PEGylated protein bands will appear at a higher apparent molecular weight.

  • Analysis: Compare the band intensity and position of the PEGylated protein to the unmodified protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, poly-PEGylated species).

Chromatographic Analysis (HPLC/SEC)

Size-Exclusion Chromatography (SEC) is a powerful method to separate and quantify the PEGylated protein from the unreacted protein and excess PEG reagent based on hydrodynamic volume.

Experimental Protocol:

  • System Setup: Equilibrate an SEC column (e.g., MAbPac SEC-1) with a suitable mobile phase, such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2.

  • Sample Injection: Inject 20-50 µL of the purified reaction mixture onto the column.

  • Detection: Monitor the elution profile using a UV detector at 280 nm. The PEGylated protein, having a larger size, will elute earlier than the unmodified protein.

  • Quantification: Integrate the peak areas of the different species to determine the percentage of conjugated protein and the relative amounts of different PEGylated forms.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the conjugated protein, allowing for unambiguous confirmation of PEGylation and determination of the number of attached PEG chains.

Experimental Protocol:

  • Sample Preparation: Purify the PEGylated protein to remove unreacted reagents. Desalt the sample using a suitable method (e.g., dialysis or desalting column) into a volatile buffer compatible with MS (e.g., ammonium bicarbonate).

  • Analysis: Analyze the sample using MALDI-TOF or ESI-MS.

  • Data Interpretation: Compare the mass spectrum of the PEGylated protein with that of the unmodified protein. The mass difference corresponds to the total mass of the attached PEG molecules. Divide this mass difference by the molecular weight of a single m-PEG13 chain to determine the degree of PEGylation.

Quantification of Free Amines (TNBS Assay)

The TNBS (2,4,6-trinitrobenzenesulfonic acid) assay quantifies the number of primary amines remaining on the protein surface after the conjugation reaction. A decrease in free amines corresponds to successful PEGylation.

Experimental Protocol:

  • Standard Curve: Prepare a standard curve using a known concentration of the unmodified protein.

  • Reaction: Add TNBS solution to both the unmodified (control) and PEGylated protein samples in a reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Measurement: Stop the reaction (e.g., by adding SDS and HCl) and measure the absorbance at ~335 nm.

  • Calculation: Compare the absorbance of the PEGylated sample to the standard curve to determine the concentration of remaining free amines. The difference between this and the initial amine concentration indicates the extent of conjugation.

General Experimental Workflow

The process from conjugation to validation follows a structured workflow to ensure reproducibility and accurate characterization of the final product.

A 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer, pH 7.2-8.5) C 3. Conjugation Reaction (Add PEG-NHS to Protein, Incubate 1-4h RT or Overnight 4°C) A->C B 2. PEG-NHS Reagent Preparation (Dissolve in Anhydrous DMSO/DMF Immediately Before Use) B->C D 4. Quenching (Add Tris or Glycine to React with Excess NHS Ester) C->D E 5. Purification (Remove Excess Reagents via SEC or Dialysis) D->E F 6. Characterization & Validation E->F G SDS-PAGE F->G H HPLC (SEC) F->H I Mass Spectrometry F->I J TNBS Assay F->J

Caption: A generalized workflow for protein PEGylation and validation.

Decision Guide for Reagent Selection

Choosing the appropriate amine-reactive PEGylation reagent is critical and depends on the specific goals of the experiment.

start Start: Need to PEGylate a Protein? q1 Is N-terminal site-specificity crucial? start->q1 q2 Is reaction monitoring important? q1->q2 No aldehyde Use m-PEG-Aldehyde q1->aldehyde Yes q3 Is rapid, high-yield conjugation the primary goal? q2->q3 No npc Use m-PEG-NPC q2->npc Yes q3->npc No, linkage stability is key nhs Use m-PEG-NHS Ester q3->nhs Yes end Proceed to Validation aldehyde->end npc->end nhs->end

Caption: Decision workflow for selecting a PEGylation reagent.

References

A Researcher's Guide to Functional Assays for Proteins Modified with m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy to enhance the therapeutic properties of proteins. The m-PEG13-NHS ester is a popular amine-reactive reagent for this purpose, offering improved solubility, extended circulatory half-life, and reduced immunogenicity of the modified protein. However, the impact of PEGylation on protein function is a key consideration that necessitates rigorous functional assessment.

This guide provides a comprehensive comparison of functional assays for proteins modified with this compound against alternative PEGylation strategies. It includes supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex processes.

Comparing PEGylation Strategies: The Impact on Protein Function

The choice of PEGylation chemistry significantly influences the homogeneity of the final product and, consequently, its biological activity. While this compound is widely used for its straightforward reaction with primary amines (lysine residues and the N-terminus), this can lead to a heterogeneous mixture of PEGylated isomers, some of which may have reduced function due to steric hindrance at or near the active site. Site-specific PEGylation methods, such as using maleimide-activated PEGs to target cysteine residues or aldehyde-activated PEGs for N-terminal modification, offer greater control and can result in a more homogenous product with preserved bioactivity.

Table 1: Comparison of Retained Biological Activity for Different PEGylation Chemistries

ProteinPEGylation ReagentTarget Residue(s)Retained In Vitro Activity (%)Reference
Interferon-alpha2aBranched PEG-NHS Ester (40 kDa)Lysine~28%[1]
Interferon-alpha2aTrimer-structured PEG (43 kDa)LysineComparable to native[2]
Interferon-alpha2bBranched PEG (40 kDa)Lysine~7% (antiviral activity)[1]
rhTSHMaleimide-PEG (40 kDa)Cysteine (engineered)Size-dependent decrease[3]
FGF21Maleimide-PEGCysteine (engineered)>25% (internal residues)[4]
Exendin-4Succinimide-PEGLysineLower receptor binding
Exendin-4Maleimide-PEGCysteine (C-terminus)Highest receptor binding
Exendin-4Aldehyde-PEGN-terminusHigh receptor binding

Table 2: Comparison of Pharmacokinetic and Pharmacodynamic Parameters

ProteinPEGylation StrategyKey FindingReference
rhGH40 kDa branched PEG-NHSSlower clearance and longer half-life compared to rhGH.
rHuEPO32 & 40 kDa branched PEGSignificantly increased half-life (to 131h and 119h from 4h) and enhanced in vivo bioactivity.
rhIL-1140 kDa Y-shaped PEG (N-terminus)Long-lasting circulating half-life and enhanced efficacy.
Interferon-alpha2b40 kDa branched PEG330-fold longer serum half-life compared to native IFN.
Interferon-alpha2b20 & 40 kDa PEG-propionaldehydeSerum retention time increased up to 62h from 4h.

Key Functional Assays for PEGylated Proteins

A battery of functional assays is essential to fully characterize the biological activity of a PEGylated protein. Below are detailed protocols for commonly employed assays.

Experimental Protocol: this compound Protein Modification

This protocol outlines the general steps for conjugating this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove unreacted PEG reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Confirm the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive ELISA protocol is designed to quantify a PEGylated protein.

Materials:

  • Microtiter plate pre-coated with an anti-PEG antibody

  • PEGylated protein standard and samples

  • Biotinylated PEGylated protein

  • Streptavidin-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve of the PEGylated protein. Dilute samples to fall within the range of the standard curve.

  • Competitive Binding: Add 50 µL of the standards and samples to the appropriate wells of the anti-PEG coated plate. Immediately add 50 µL of biotinylated PEGylated protein to all wells (except the blank).

  • Incubation: Seal the plate and incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes in the dark.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader. The intensity of the color is inversely proportional to the amount of PEGylated protein in the sample.

Experimental Protocol: Cell-Based Proliferation Assay (WST-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the biological activity of a PEGylated growth factor.

Materials:

  • A cell line responsive to the protein of interest (e.g., NFS-60 for G-CSF)

  • Cell culture medium

  • PEGylated protein and unmodified control

  • WST-8 reagent

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.

  • Treatment: Add various concentrations of the PEGylated protein and the unmodified control to the wells. Include a negative control (medium only).

  • Incubation: Culture the cells in a CO₂ incubator at 37°C for 24-72 hours, depending on the cell line and protein.

  • WST-8 Addition: Add 10 µL of the WST-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours in the CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Experimental Protocol: Receptor Binding Assay

This protocol provides a general framework for a competitive receptor binding assay to determine the binding affinity (Kd) of a PEGylated protein.

Materials:

  • Cells or membranes expressing the receptor of interest

  • Radiolabeled or fluorescently labeled ligand (unmodified protein)

  • PEGylated protein (competitor)

  • Binding buffer

  • Filtration apparatus or scintillation counter/fluorescence plate reader

Procedure:

  • Reaction Setup: In a microplate, combine a fixed concentration of the labeled ligand with increasing concentrations of the unlabeled PEGylated protein.

  • Receptor Addition: Add the cells or membranes expressing the receptor to initiate the binding reaction.

  • Incubation: Incubate the mixture at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the reaction mixture through a filter membrane that retains the cells/membranes, followed by washing to remove unbound ligand.

    • Scintillation Proximity Assay (SPA): If using radiolabeled ligand and SPA beads coated with receptor, the signal is only generated when the ligand is bound.

  • Quantification:

    • Filtration Assay: Measure the radioactivity or fluorescence of the filter.

    • SPA: Measure the scintillation counts.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled PEGylated protein. Fit the data to a competition binding equation to determine the IC50, from which the Ki and Kd can be calculated.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding experimental processes and biological mechanisms. The following are represented using the DOT language for Graphviz.

experimental_workflow cluster_pegylation Protein PEGylation cluster_assays Functional Assays protein Protein Solution (Amine-free buffer) reaction PEGylation Reaction (RT or 4°C) protein->reaction peg_reagent This compound (in DMSO/DMF) peg_reagent->reaction quench Quenching (e.g., Tris buffer) reaction->quench purification Purification (Desalting/Dialysis) quench->purification peg_protein PEGylated Protein purification->peg_protein elisa ELISA (Quantification) peg_protein->elisa binding_assay Receptor Binding Assay (Affinity - Kd) peg_protein->binding_assay cell_assay Cell-based Assay (Bioactivity - EC50) peg_protein->cell_assay data_analysis Data Analysis & Comparison elisa->data_analysis binding_assay->data_analysis cell_assay->data_analysis

Figure 1. Experimental workflow for PEGylation and functional analysis.

GCSF_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF or PEG-G-CSF GCSFR G-CSF Receptor (dimerization) GCSF->GCSFR Binding JAK JAK GCSFR->JAK Activation STAT STAT JAK->STAT Phosphorylation PI3K PI3K JAK->PI3K RAS RAS JAK->RAS STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription Modulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Modulation STAT_dimer->Transcription Translocation Pro_Survival Pro_Survival Transcription->Pro_Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Figure 2. G-CSF signaling pathway initiated by ligand binding.

pegylation_choice start Goal of PEGylation? max_activity Maximize Retained Activity? start->max_activity High Activity is Key nhs_peg Use m-PEG-NHS Ester (Targets Lysines) start->nhs_peg General Improvement (Half-life, Solubility) cys_available Free Cysteine Available? max_activity->cys_available Yes n_term_critical N-terminus Critical for Activity? max_activity->n_term_critical No cys_available->n_term_critical No maleimide_peg Use Maleimide-PEG (Targets Cysteines) cys_available->maleimide_peg Yes n_term_critical->nhs_peg Yes aldehyde_peg Use Aldehyde-PEG (Targets N-terminus) n_term_critical->aldehyde_peg No

Figure 3. Decision tree for selecting a PEGylation strategy.

Conclusion

The functional characterization of proteins modified with this compound is a multifaceted process that requires careful consideration of the potential impact of PEGylation on biological activity. While NHS ester chemistry is a robust and straightforward method for PEGylation, it often results in a heterogeneous product with potentially compromised function. For therapeutic proteins where maintaining high potency is paramount, site-specific PEGylation strategies offer a superior alternative. The selection of functional assays should be tailored to the specific protein and its mechanism of action, with a combination of binding, cell-based, and enzymatic assays providing a comprehensive understanding of the PEGylated protein's performance. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate their PEGylated proteins and make informed decisions in the development of novel biotherapeutics.

References

Stability of m-PEG13-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linkage between polyethylene glycol (PEG) and a target molecule is of paramount importance. This guide provides a detailed comparison of the stability of m-PEG13-NHS ester conjugates against other common amine-reactive PEGylation reagents. The information presented herein is supported by experimental data to facilitate informed decisions in the selection of appropriate reagents for therapeutic and research applications.

This compound is a widely used reagent for the covalent modification of primary amines on proteins, peptides, and other biomolecules. The "m-PEG13" designation refers to a methoxy-capped polyethylene glycol chain with 13 ethylene glycol repeat units. The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that forms a stable amide bond with primary amines under physiological or slightly basic conditions. However, the NHS ester is susceptible to hydrolysis, a competing reaction that can reduce conjugation efficiency. The stability of the NHS ester is influenced by factors such as pH, temperature, and the specific chemical structure of the linker arm connecting the PEG to the NHS ester.

Comparative Stability of Amine-Reactive PEG Esters

The stability of PEG-NHS esters is often evaluated by their hydrolysis half-life (t½), which is the time it takes for half of the reactive NHS ester to hydrolyze in an aqueous solution. A longer half-life indicates greater stability and a wider window for the conjugation reaction to occur.

The structure of the linker arm between the PEG chain and the NHS ester significantly impacts the reagent's stability. Different linker structures give rise to various classes of PEG-NHS esters, each with a distinct hydrolysis rate. The table below summarizes the hydrolysis half-lives of several common m-PEG-NHS esters at pH 8.0 and 25°C.

Reagent TypeLinker StructureHydrolysis Half-life (t½) at pH 8.0, 25°C (minutes)
m-PEG-SVASuccinimidyl Valerate33.6
m-PEG-SBASuccinimidyl Butanoate23.3
m-PEG-SCSuccinimidyl Carbonate20.4
m-PEG-SGSuccinimidyl Glutarate17.6
m-PEG-SPASuccinimidyl Propionate16.5
m-PEG-SSSuccinimidyl Succinate9.8
m-PEG-SCMSuccinimidyl Carboxymethyl0.75

Note: The this compound falls under the category of m-PEG-SCM (Succinimidyl Carboxymethyl) esters.

From the data, it is evident that m-PEG-SCM esters, including this compound, are the most reactive and have the shortest half-life. In contrast, m-PEG-SVA esters exhibit the highest stability among the listed succinimidyl esters. This difference in stability is attributed to the length and structure of the alkyl chain separating the PEG from the NHS ester, which can influence the susceptibility of the ester to nucleophilic attack by water.

Influence of pH on Stability

The rate of hydrolysis of NHS esters is highly dependent on pH. The hydrolysis reaction is accelerated at higher pH values due to the increased concentration of hydroxide ions, which act as a nucleophile.

The following table illustrates the effect of pH on the hydrolysis half-life of m-PEG-SVA, a more stable alternative to m-PEG-SCM.

pHTemperature (°C)Hydrolysis Half-life (t½) of m-PEG-SVA (minutes)
8.02533.6
8.5259.8
9.0253.1
10.025~0.93 (56 seconds)

Generally, for PEG-NHS esters, the half-life approximately triples when the pH is lowered by one unit. For branched PEG-NHS esters, a study showed that the hydrolysis half-life was greater than 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0. This underscores the critical importance of maintaining an optimal pH during the conjugation reaction to balance reactivity with the amine target and minimize hydrolysis.

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of PEG-NHS Esters

This protocol describes a spectrophotometric method to determine the rate of hydrolysis of a PEG-NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • PEG-NHS ester of interest

  • Phosphate buffer (20 mM) at various pH values (e.g., 6.0, 7.0, 8.0)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare solutions of the PEG-NHS ester in the desired phosphate buffers at a known concentration.

  • Incubate the solutions at a constant temperature (e.g., 4°C, 25°C, or 40°C) using the thermostatted cuvette holder in the spectrophotometer.

  • Immediately after dissolution, begin monitoring the absorbance of the solution at 260 nm at regular time intervals for up to 120 minutes.

  • The increase in absorbance over time corresponds to the release of NHS upon hydrolysis of the ester.

  • The pseudo-first-order rate constant (k) for hydrolysis can be calculated from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

  • The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Protocol for Conjugation of a Protein with this compound

This protocol provides a general procedure for the PEGylation of a protein using this compound.

Materials:

  • Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in an amine-free buffer at the desired pH for conjugation (typically pH 7.2-8.5).

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or another suitable purification method.

Visualizing Experimental Workflows

Hydrolysis_Rate_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_peg Dissolve PEG-NHS ester in phosphate buffer at defined pH and temperature measure_abs Monitor absorbance at 260 nm over time using a UV-Vis spectrophotometer prep_peg->measure_abs Immediate measurement plot_data Plot ln(A∞ - At) vs. time measure_abs->plot_data calc_k Calculate rate constant (k) from the slope plot_data->calc_k calc_half_life Calculate half-life (t½) (t½ = 0.693 / k) calc_k->calc_half_life

Caption: Workflow for determining the hydrolysis rate of PEG-NHS esters.

Protein_Conjugation_Workflow cluster_setup Reaction Setup cluster_reaction Conjugation cluster_post_reaction Post-Reaction protein_prep Prepare protein in amine-free buffer (pH 7.2-8.5) mix Add PEG-NHS solution to protein solution protein_prep->mix peg_prep Dissolve this compound in anhydrous DMSO/DMF peg_prep->mix incubate Incubate at room temperature or on ice mix->incubate quench Quench reaction (optional) incubate->quench purify Purify conjugate via size-exclusion chromatography quench->purify

Caption: General workflow for protein conjugation with this compound.

Navigating the Immunological Landscape of PEGylated Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenic potential of PEGylated proteins is a critical aspect of therapeutic development. This guide provides a comprehensive comparison of key factors influencing immunogenicity, the analytical methods for its assessment, and supporting experimental data to inform strategic decision-making in your research.

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can extend circulating half-life, improve stability, and shield the protein from the host's immune system, thereby reducing its inherent immunogenicity.[1][2][3] However, the immune system can still recognize and mount a response against either the protein component, the PEG moiety itself, or novel epitopes formed at the junction of the two.[1] This anti-drug antibody (ADA) response can have significant clinical consequences, ranging from reduced efficacy to adverse events. Therefore, a thorough assessment of the immunogenicity of PEGylated proteins is paramount.

Factors Influencing Immunogenicity: A Multi-faceted Challenge

The immunogenicity of a PEGylated protein is not a singular characteristic but rather a complex interplay of various factors related to the protein, the PEG molecule, and the patient. Understanding these factors is crucial for designing less immunogenic biologics.

Factor CategorySpecific FactorImpact on ImmunogenicityReferences
Protein-Related Origin of the ProteinNon-human derived proteins are generally more immunogenic.
Post-translational ModificationsAlterations in glycosylation or the presence of aggregates can increase immunogenicity.
Protein StabilityUnstable proteins are more prone to aggregation, a key driver of immunogenicity.
PEG-Related Molecular WeightHigher molecular weight PEGs may offer better shielding but can also be more immunogenic.
Structure (Linear vs. Branched)Branched PEGs may provide more effective shielding of protein epitopes.
PEGylation SiteSite-specific PEGylation can prevent the masking of active sites and the creation of new epitopes.
Patient-Related Genetic Predisposition (HLA type)Certain HLA types are associated with a higher risk of developing an immune response.
Pre-existing AntibodiesPrior exposure to PEG-containing products can lead to pre-existing anti-PEG antibodies.
Route and Frequency of AdministrationSubcutaneous administration may be more immunogenic than intravenous administration. Higher doses and more frequent administration can also increase the risk.

Analytical Methods for Immunogenicity Assessment

A tiered approach is typically employed to detect and characterize ADAs against PEGylated proteins. This involves screening assays to detect binding antibodies, confirmatory assays to establish specificity, and characterization assays to determine the properties of the antibodies, such as their neutralizing potential.

Below is a comparison of the most common analytical methods used in this process.

Assay TypePrincipleAdvantagesDisadvantagesTypical Use
ELISA (Enzyme-Linked Immunosorbent Assay) Immobilized PEGylated protein captures anti-drug antibodies from the sample, which are then detected by a secondary enzyme-conjugated antibody.High throughput, relatively low cost, and high sensitivity.Susceptible to matrix effects and may not detect low-affinity antibodies.Screening and confirmatory assays for binding antibodies.
SPR (Surface Plasmon Resonance) Measures the binding of antibodies in solution to the PEGylated protein immobilized on a sensor chip in real-time.Provides kinetic data (on- and off-rates), label-free detection, and high sensitivity.Lower throughput and higher instrument cost compared to ELISA.Characterization of binding affinity and kinetics.
Cell-Based Neutralizing Antibody (NAb) Assays Measures the ability of antibodies to inhibit the biological activity of the PEGylated protein in a cell-based model that reflects the drug's mechanism of action.Provides a direct measure of the functional consequence of the ADA response. Considered more indicative of the in vivo situation.Complex to develop and validate, lower throughput, and can have high variability.Assessment of the neutralizing potential of confirmed positive antibodies.

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are essential for the accurate assessment of immunogenicity. Below are representative methodologies for the key assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol outlines a sandwich ELISA for the detection of anti-PEG antibodies.

Materials:

  • High-binding 96-well microplates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Capture antigen: monoamine methoxy-PEG5000

  • Blocking buffer (e.g., 1% milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample diluent (e.g., 1% milk in PBS)

  • Detection antibody: Horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop solution (e.g., 1N HCl)

  • Microplate reader

Procedure:

  • Coating: Coat the microplate wells with the capture antigen (e.g., 100 µL of 0.02 mg/mL NH2-mPEG5000 in PBS) and incubate overnight at room temperature.

  • Blocking: Wash the wells with wash buffer and then block with 300 µL of blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Wash the wells and add diluted serum or plasma samples (and controls) to the wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature.

  • Detection Antibody Incubation: Wash the wells and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells and add the TMB substrate. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Antibody Characterization

This protocol provides a general workflow for using SPR to characterize anti-PEGylated protein antibodies.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • PEGylated protein (ligand)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Serum or plasma samples containing antibodies (analyte)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using EDC/NHS and immobilize the PEGylated protein via amine coupling. Deactivate excess reactive groups with ethanolamine.

  • Sample Injection: Inject the diluted serum or plasma samples over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association) of antibodies to the immobilized ligand in real-time. After the injection, flow running buffer over the surface to monitor the dissociation of the bound antibodies.

  • Regeneration: Inject the regeneration solution to remove bound antibodies and prepare the surface for the next sample.

  • Data Analysis: Analyze the sensorgrams to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Neutralizing Antibody (NAb) Assay

The design of a cell-based NAb assay is highly dependent on the mechanism of action of the therapeutic protein. The following is a generalized workflow.

Materials:

  • A cell line that responds to the biological activity of the PEGylated protein.

  • Cell culture medium and supplements.

  • PEGylated protein.

  • Serum or plasma samples.

  • A detection reagent that measures a downstream biological response (e.g., cell proliferation, cytokine production, reporter gene expression).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere or stabilize.

  • Sample Pre-incubation: Pre-incubate the PEGylated protein with the serum or plasma samples (and controls) to allow any neutralizing antibodies to bind to the drug.

  • Cell Treatment: Add the pre-incubated mixtures to the cells.

  • Incubation: Incubate the cells for a period sufficient to elicit a biological response.

  • Response Measurement: Add the detection reagent and measure the biological response (e.g., luminescence, fluorescence, absorbance).

  • Data Analysis: Determine the extent to which the antibodies in the sample neutralize the biological activity of the PEGylated protein by comparing the response to that of control samples.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate important pathways and workflows.

ImmunogenicityAssessmentWorkflow cluster_screening Screening Tier cluster_confirmation Confirmatory Tier cluster_characterization Characterization Tier s1 Patient Sample s2 Screening Assay (e.g., ELISA) s1->s2 c1 Confirmatory Assay (Specificity Test) s2->c1 Positive s_out Negative s2->s_out t1 Titer Determination c1->t1 Confirmed Positive c_out Negative c1->c_out n1 Neutralizing Antibody Assay (e.g., Cell-Based) t1->n1

Caption: Tiered approach for immunogenicity testing of PEGylated proteins.

AntiPEG_Formation peg_protein PEGylated Protein apc Antigen Presenting Cell (APC) peg_protein->apc Uptake & Processing t_cell T Helper Cell apc->t_cell Antigen Presentation b_cell B Cell t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Anti-PEG/Protein Antibodies plasma_cell->antibodies Production

Caption: Simplified signaling pathway of anti-PEG antibody formation.

MethodSelection start Need to Assess Immunogenicity q1 Detect Binding Antibodies? start->q1 elisa Use ELISA for Screening q1->elisa Yes q2 Characterize Binding Kinetics? q1->q2 No elisa->q2 spr Use SPR q2->spr Yes q3 Assess Functional Impact? q2->q3 No spr->q3 nab Use Cell-Based NAb Assay q3->nab Yes end Comprehensive Immunogenicity Profile q3->end No nab->end

Caption: Decision tree for selecting immunogenicity assessment methods.

By carefully considering the factors that influence immunogenicity and employing a robust analytical strategy, researchers and drug developers can better predict and manage the immunological risks associated with PEGylated protein therapeutics, ultimately leading to the development of safer and more effective treatments.

References

A Researcher's Guide to PEGylation: Acid-PEG13-NHS Ester vs. m-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a Polyethylene Glycol (PEG) linker is a critical step in the design of bioconjugates. The choice between a heterobifunctional and a monofunctional PEGylating agent can significantly impact the functionality, purity, and therapeutic efficacy of the final product. This guide provides an objective comparison of two commonly used PEGylation reagents: the heterobifunctional Acid-PEG13-NHS ester and the monofunctional m-PEG13-NHS ester.

Unveiling the Chemical Structures and Functional Differences

The fundamental distinction between Acid-PEG13-NHS ester and this compound lies in their terminal functional groups, which dictates their application in bioconjugation. Both molecules share a common core: a 13-unit polyethylene glycol chain that imparts hydrophilicity and acts as a flexible spacer arm. The key difference is at the terminus opposite the N-hydroxysuccinimide (NHS) ester.

  • Acid-PEG13-NHS ester is a heterobifunctional linker . It possesses a reactive NHS ester at one end and a carboxylic acid (-COOH) group at the other.[1][2] This dual functionality allows for a sequential, two-step conjugation of two different molecules.[3] The NHS ester readily reacts with primary amines (-NH2) on proteins, peptides, or other molecules.[4] The terminal carboxylic acid can then be activated (e.g., using EDC and NHS) to react with another primary amine, enabling the creation of complex bioconjugates like antibody-drug conjugates (ADCs).[5]

  • This compound is a monofunctional linker . It features an NHS ester at one end and a chemically inert methoxy group (-OCH3) at the other. This structure is designed for the straightforward PEGylation of a single target molecule at a primary amine site. The methoxy cap prevents the PEG chain from participating in further reactions, making it ideal for increasing the hydrodynamic size, solubility, and in vivo stability of therapeutic proteins and peptides.

Head-to-Head Comparison: Performance and Applications

The choice between these two PEG linkers is primarily driven by the desired outcome of the bioconjugation strategy. The heterobifunctional nature of Acid-PEG13-NHS ester offers greater versatility for building complex architectures, while the monofunctional this compound provides a simple and efficient way to PEGylate a single molecule.

Quantitative Data Summary

Table 1: Comparative Performance of PEGylation Strategies

ParameterThis compound (Monofunctional)Acid-PEG13-NHS Ester (Heterobifunctional - Two-Step)
Primary Application PEGylation of a single moleculeCrosslinking two different molecules
Conjugation Strategy One-step reactionSequential two-step reaction
Yield of Desired Product HighGenerally high, dependent on both reaction steps
Potential for Byproducts Low (primarily hydrolyzed reagent)Low (minimal polymerization with sequential addition)
Purity of Final Conjugate HighHigh

Table 2: Physicochemical Properties

PropertyThis compoundAcid-PEG13-NHS ester
Molecular Weight ~729.8 g/mol ~787.9 g/mol
Formula C32H59NO17C34H61NO19
Functional Groups Methoxy, NHS esterCarboxylic acid, NHS ester
Solubility Soluble in aqueous buffers and organic solvents like DMF and DMSOSoluble in aqueous buffers and organic solvents like DMF and DMSO

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key experiments utilizing both Acid-PEG13-NHS ester and this compound.

Protocol 1: Protein PEGylation using this compound

This protocol describes the general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein to be PEGylated

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer using a desalting column or by dialysis against an appropriate buffer.

  • Analysis: Characterize the PEGylated protein using SDS-PAGE (which will show a shift in molecular weight), and determine the degree of PEGylation using techniques like MALDI-TOF mass spectrometry or HPLC.

Protocol 2: Two-Step Conjugation of Two Proteins using Acid-PEG13-NHS Ester

This protocol outlines the sequential conjugation of two different proteins (Protein A and Protein B) using the heterobifunctional Acid-PEG13-NHS ester.

Step 1: Conjugation of Protein A via NHS Ester

Materials:

  • Protein A (containing primary amines)

  • Acid-PEG13-NHS ester

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Follow steps 1-3 of Protocol 1, substituting this compound with Acid-PEG13-NHS ester.

  • After the reaction, it is crucial to remove the excess Acid-PEG13-NHS ester. Purify the Protein A-PEG-Acid conjugate using a desalting column equilibrated with a suitable buffer (e.g., MES buffer, pH 4.5-5.0 for the next step).

Step 2: Activation of the Carboxylic Acid and Conjugation to Protein B

Materials:

  • Purified Protein A-PEG-Acid conjugate

  • Protein B (containing primary amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-5.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Carboxylic Acid Activation: Dissolve the Protein A-PEG-Acid conjugate in Activation Buffer. Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein B: Adjust the pH of the activated Protein A-PEG-NHS solution to 7.2-7.5 by adding Coupling Buffer. Immediately add Protein B (at an equimolar ratio or slight excess to Protein A). Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.

  • Purification and Analysis: Purify the final Protein A-PEG-Protein B conjugate using a desalting column or size-exclusion chromatography to remove unreacted proteins and reagents. Analyze the final conjugate by SDS-PAGE and other relevant techniques.

Visualizing the Workflow

To better illustrate the concepts described, the following diagrams have been generated using Graphviz.

Monofunctional_PEGylation cluster_reactants Reactants cluster_reaction Conjugation cluster_product Product Protein_A Protein A (-NH2) Reaction One-step reaction (pH 7.2-8.0) Protein_A->Reaction mPEG_NHS This compound mPEG_NHS->Reaction PEG_Protein_A PEGylated Protein A Reaction->PEG_Protein_A

Caption: Workflow for monofunctional PEGylation using this compound.

Heterobifunctional_Conjugation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Carboxylic Acid Activation & Conjugation Protein_A Protein A (-NH2) Reaction1 Reaction (pH 7.2-8.0) Protein_A->Reaction1 Acid_PEG_NHS Acid-PEG13-NHS ester Acid_PEG_NHS->Reaction1 Intermediate Protein A-PEG-Acid Reaction1->Intermediate Purification1 Purification Intermediate->Purification1 Purified_Intermediate Purified Protein A-PEG-Acid Purification1->Purified_Intermediate Activation Activation (pH 4.5-5.0) Purified_Intermediate->Activation EDC_NHS EDC, NHS EDC_NHS->Activation Activated_Intermediate Protein A-PEG-NHS Activation->Activated_Intermediate Reaction2 Reaction (pH 7.2-7.5) Activated_Intermediate->Reaction2 Protein_B Protein B (-NH2) Protein_B->Reaction2 Final_Product Protein A-PEG-Protein B Reaction2->Final_Product

Caption: Workflow for two-step heterobifunctional conjugation using Acid-PEG13-NHS ester.

Conclusion and Recommendations

Both Acid-PEG13-NHS ester and this compound are valuable tools in the field of bioconjugation.

  • This compound is the reagent of choice for applications requiring the straightforward PEGylation of a single biomolecule to improve its pharmacokinetic properties. Its monofunctional nature ensures a simple, efficient reaction with a low risk of byproduct formation.

  • Acid-PEG13-NHS ester offers superior versatility for creating complex bioconjugates, such as ADCs, by linking two different molecules. The ability to perform a sequential, two-step conjugation provides a high degree of control over the final product architecture, leading to more homogenous and well-defined conjugates.

The selection of the optimal PEG linker will ultimately depend on the specific goals of the research and the desired attributes of the final bioconjugate. For researchers aiming to construct complex, multi-component systems, the heterobifunctional Acid-PEG13-NHS ester is the more strategic choice. For applications focused on enhancing the properties of a single therapeutic molecule, the monofunctional this compound provides a robust and efficient solution.

References

A Researcher's Guide to DBCO-NH-PEG13-NHS Ester for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the precise and efficient linking of molecules is paramount. DBCO-NH-PEG13-NHS ester has emerged as a powerful tool, enabling researchers to seamlessly connect biomolecules through a combination of copper-free click chemistry and amine-reactive crosslinking. This guide provides an objective comparison of DBCO-NH-PEG13-NHS ester with its alternatives, supported by experimental data and detailed protocols to empower your research and development endeavors.

Performance Comparison: DBCO vs. Alternatives

The utility of a bifunctional linker is defined by the efficiency and specificity of its reactive groups. DBCO-NH-PEG13-NHS ester features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines. Its performance is best understood in comparison to other bioorthogonal and amine-reactive chemistries.

The primary alternatives to the DBCO-azide reaction are other forms of copper-free click chemistry, such as those utilizing bicyclo[6.1.0]nonyne (BCN) and the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (TCO) and a tetrazine.

Key Performance Parameters:

  • Reaction Kinetics: The speed of the bioorthogonal reaction is critical, especially when working with low concentrations of precious biomolecules. The TCO-tetrazine ligation boasts the fastest reaction rates, often orders of magnitude higher than SPAAC reactions. DBCO generally exhibits faster kinetics than BCN when reacting with aliphatic azides.[1]

  • Stability: The stability of the linker and the resulting conjugate is crucial for downstream applications. While DBCO is generally stable, it can be susceptible to reaction with thiols, such as those found in reducing agents like glutathione.[2] BCN has been reported to be significantly more stable to thiols than DBCO.[2]

  • Hydrophobicity: The DBCO group is inherently hydrophobic. The inclusion of a long, hydrophilic PEG13 spacer in DBCO-NH-PEG13-NHS ester significantly improves water solubility and reduces aggregation of the resulting bioconjugates.[3] Alternatives like BCN are generally smaller and less hydrophobic than DBCO.[4]

  • PEG Linker Length: The polyethylene glycol (PEG) spacer plays a crucial role in the properties of the final conjugate. Longer PEG chains, such as the PEG13 in the title compound, can enhance solubility, increase hydrodynamic radius, and provide greater flexibility, which can be advantageous in reducing steric hindrance and improving the pharmacokinetic properties of therapeutic conjugates. However, for some applications, a shorter linker may be preferred to maintain higher binding affinity.

Quantitative Data Summary

The following table summarizes key quantitative data for the performance comparison of different click chemistry reagents. It is important to note that reaction rates are highly dependent on the specific reactants, solvent, and temperature.

FeatureDBCO-AzideBCN-AzideTCO-TetrazineNotes
Second-Order Rate Constant (k₂) ~0.3 - 2.3 M⁻¹s⁻¹Generally slower than DBCO with aliphatic azidesUp to 10⁶ M⁻¹s⁻¹Reaction kinetics are highly dependent on the specific structures of the alkyne/alkene and azide/tetrazine.
Stability (vs. Thiols) Moderate, can react with reducing agents like GSH.More stable than DBCO in the presence of thiols.Generally stable.Important consideration for in vivo applications where reducing environments are present.
Hydrophobicity High (mitigated by PEG linker)Lower than DBCOVaries with structureThe PEG13 spacer in DBCO-NH-PEG13-NHS ester significantly improves hydrophilicity.
Reaction Conditions Aqueous buffers, pH 7-9, 4-37°CSimilar to DBCOAqueous buffers, physiological conditionsAll are bioorthogonal and proceed under mild conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments utilizing DBCO-NH-PEG13-NHS ester and similar reagents.

Protocol 1: Antibody-Oligonucleotide Conjugation

This protocol details the labeling of an antibody with an oligonucleotide using DBCO-NH-PEG13-NHS ester.

Materials:

  • Antibody in phosphate-buffered saline (PBS), pH 7.4

  • DBCO-NH-PEG13-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Azide-modified oligonucleotide

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting column

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.

  • DBCO-NHS Ester Activation: Immediately before use, dissolve the DBCO-NH-PEG13-NHS ester in DMSO to a concentration of 10 mM.

  • Antibody Labeling: Add a 20-30 fold molar excess of the DBCO-NH-PEG13-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching: Add Tris buffer to a final concentration of 100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess DBCO-NH-PEG13-NHS ester using a spin desalting column.

  • Click Reaction: Add a 2-4 fold molar excess of the azide-modified oligonucleotide to the DBCO-labeled antibody.

  • Incubation: Incubate the reaction overnight at 4°C.

  • Purification and Analysis: Purify the antibody-oligonucleotide conjugate using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography). Analyze the final product by SDS-PAGE.

Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans using a two-step process involving metabolic incorporation of an azide-modified sugar and subsequent reaction with a DBCO-functionalized molecule.

Materials:

  • Cells in culture

  • Azide-modified sugar precursor (e.g., Ac₄ManNAz)

  • DBCO-functionalized detection molecule (e.g., DBCO-fluorophore)

  • Cell culture medium

  • PBS

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the azide-modified sugar precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for incorporation into cell surface glycans.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them with PBS to remove unincorporated sugar.

  • Click Reaction: Resuspend the cells in a buffer containing the DBCO-functionalized detection molecule (e.g., 100 µM DBCO-fluorophore).

  • Incubation: Incubate the cells for 1 hour at room temperature with gentle agitation.

  • Washing and Analysis: Wash the cells with PBS to remove excess DBCO reagent. The labeled cells can then be analyzed by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the application of DBCO-NH-PEG13-NHS ester.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Click Conjugation Antibody Antibody (in Amine-Free Buffer) Mix Mix and Incubate (Room Temperature, 1 hr) Antibody->Mix DBCO_NHS DBCO-NH-PEG13-NHS Ester (dissolved in DMSO) DBCO_NHS->Mix Quench Quench Reaction (Tris Buffer) Mix->Quench Purify_Ab Purify (Desalting Column) Quench->Purify_Ab DBCO_Ab DBCO-Labeled Antibody Purify_Ab->DBCO_Ab Click_Reaction Click Reaction (4°C, Overnight) DBCO_Ab->Click_Reaction Azide_Oligo Azide-Modified Oligonucleotide Azide_Oligo->Click_Reaction Purify_Conj Purify Conjugate (Chromatography) Click_Reaction->Purify_Conj Final_Product Antibody-Oligonucleotide Conjugate Purify_Conj->Final_Product

Caption: Experimental workflow for antibody-oligonucleotide conjugation.

G cluster_0 Wnt Palmitoylation and Signaling cluster_1 Click Chemistry-Based Detection Wnt Wnt Protein Porcupine Porcupine (Acyltransferase) Wnt->Porcupine Palmitoylated_Wnt Palmitoylated Wnt (Active) Porcupine->Palmitoylated_Wnt Palmitoylation Alkynyl_Wnt Alkynyl-Labeled Wnt Porcupine->Alkynyl_Wnt Palmitoleoyl_CoA Palmitoleoyl-CoA Palmitoleoyl_CoA->Porcupine Secretion Secretion Palmitoylated_Wnt->Secretion Frizzled_LRP Frizzled/LRP6 Receptor Complex Secretion->Frizzled_LRP Binds to Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades (when active) Nucleus Nucleus beta_catenin->Nucleus Translocates to TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Alkynyl_Palmitate Alkynyl Palmitate Probe Alkynyl_Palmitate->Porcupine Metabolic Labeling Click_Reaction Click Reaction (CuAAC) Alkynyl_Wnt->Click_Reaction Azide_Reporter Azide-Reporter (e.g., Azide-Biotin) Azide_Reporter->Click_Reaction Detected_Wnt Detected Palmitoylated Wnt Click_Reaction->Detected_Wnt Detection via Reporter

Caption: Wnt signaling pathway and its study using click chemistry.

References

Safety Operating Guide

Proper Disposal of m-PEG13-NHS Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of m-PEG13-NHS ester, ensuring laboratory safety and environmental responsibility. This document provides detailed, step-by-step procedures for handling various forms of this compound waste.

For researchers and scientists working with this compound, a common reagent in bioconjugation, proper disposal is critical. The reactive N-hydroxysuccinimide (NHS) ester group necessitates specific handling procedures to mitigate potential hazards and ensure compliance with safety regulations. This guide outlines the immediate safety and logistical information for the proper disposal of this compound in its various forms.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn.

  • Protective Clothing: A lab coat is required.

  • Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid inhalation.[1]

All waste generated from the use of this compound should be treated as chemical waste and kept separate from regular trash. Use a designated, clearly labeled, and sealed waste container made of a material compatible with any solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF).

Disposal Procedures for Different Waste Streams

The correct disposal method for this compound is dependent on its form: unreacted solid, concentrated solutions, dilute aqueous solutions, or contaminated labware.

Unused or Expired Solid this compound

Solid this compound powder should never be disposed of in regular trash. The original vial containing the unused or expired product should be placed in a designated chemical waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your institution's Environmental Health and Safety (EHS) department.

Concentrated Solutions (e.g., in DMSO or DMF)

Concentrated stock solutions of this compound must be collected in a sealed and appropriately labeled hazardous waste container.[2] It is crucial to remember that organic solvents such as DMSO and DMF are not suitable for sewer disposal and should never be poured down the drain.[2] When rinsing glassware that has contained concentrated solutions, the first rinse should be collected as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal, but it is essential to consult your local EHS guidelines first.

Dilute Aqueous Solutions and Reaction Mixtures

The primary method for deactivating the reactive NHS ester in aqueous solutions is through hydrolysis.[2] This process converts the NHS ester to its corresponding carboxylic acid, which is no longer reactive with amines.

Experimental Protocol: Neutralization through Hydrolysis

  • pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, it can be adjusted with a mild base such as a sodium bicarbonate solution. A pH of 8.3-8.5 is considered optimal for hydrolysis.

  • Incubation: Allow the solution to stand at room temperature for several hours, or preferably overnight, to ensure the complete hydrolysis of the NHS ester.

  • Collection: After incubation, transfer the deactivated solution to a designated aqueous hazardous waste container. Even after hydrolysis, it is best practice to collect all aqueous waste containing the m-PEG molecule as chemical waste. Do not dispose of these solutions down the drain without explicit permission from your institution's EHS department.

ParameterRecommended Value/Procedure
Deactivation Method Hydrolysis
pH Range 7.0 - 8.5 (Optimal: 8.3 - 8.5)
Reagent for pH Adjustment Mild base (e.g., 0.1 M sodium bicarbonate)
Incubation Time Several hours to overnight
Incubation Temperature Room temperature
Final Disposal Collect in a designated aqueous hazardous waste container
Contaminated Labware and Debris

All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_generation Waste Generation cluster_waste_stream Identify Waste Stream cluster_disposal_action Disposal Action Waste This compound Waste Solid Solid Powder Waste->Solid Concentrated Concentrated Solution (e.g., in DMSO, DMF) Waste->Concentrated Aqueous Dilute Aqueous Solution Waste->Aqueous Labware Contaminated Labware Waste->Labware CollectSolid Collect in Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Hazardous Waste Container (No Drain Disposal) Concentrated->CollectLiquid Hydrolyze Hydrolyze (pH 7.0-8.5, overnight) Aqueous->Hydrolyze CollectLabware Collect in Solid Hazardous Waste Container Labware->CollectLabware CollectAqueous Collect in Aqueous Hazardous Waste Container Hydrolyze->CollectAqueous

Caption: Decision-making workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling m-PEG13-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling m-PEG13-NHS ester (CAS: 756525-94-7). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following information is synthesized from SDSs of structurally similar PEGylated NHS esters and general laboratory safety protocols for this class of compounds. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to conduct a thorough risk assessment before beginning any experimental work.

Immediate Safety and Hazard Information

Based on data from analogous compounds, this compound is anticipated to present the following hazards.[1] All personnel must handle this compound with the appropriate precautions.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Respiratory Tract Irritation May cause respiratory irritation.Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area, preferably a chemical fume hood.[1]

Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes and dust.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust or aerosols.

Logistical and Operational Plan

Proper storage and handling are crucial due to the moisture-sensitive nature of NHS esters.

ParameterSpecificationDetails
Storage -20°C, under inert gas, desiccated.Protect from moisture to prevent hydrolysis of the reactive NHS ester group. Always allow the container to equilibrate to room temperature before opening to avoid condensation.
Solubility Dichloromethane (DCM), Dimethylformamide (DMF).Use anhydrous solvents for reconstitution.
Occupational Exposure No established Permissible Exposure Limit (PEL).For novel or data-poor compounds like this, an Occupational Exposure Banding (OEB) approach is often used to assign control measures. Handle with engineering controls (fume hood) to minimize exposure.
Experimental Workflow: Safe Handling and Use

The following diagram outlines the critical steps for safely handling and using this compound in a typical laboratory conjugation experiment.

G Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep1 Equilibrate vial to room temperature prep2 Work in a chemical fume hood prep1->prep2 prep3 Weigh desired amount rapidly prep2->prep3 prep4 Dissolve in anhydrous DMF or DMSO prep3->prep4 react1 Add ester solution to amine-containing substrate prep4->react1 react2 Incubate under appropriate conditions react1->react2 react3 Quench reaction with amine-containing buffer (e.g., Tris) react2->react3 clean1 Decontaminate glassware and surfaces react3->clean1 clean2 Segregate waste clean1->clean2 clean3 Dispose of as hazardous chemical waste clean2->clean3 end End clean3->end start Start start->prep1

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plans

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Spill Management

In the event of a spill, prioritize safety and containment.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • PPE : Don appropriate PPE, including gloves, eye protection, and a lab coat.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently sweep or scoop the material to avoid generating dust.

  • Cleanup : Collect the absorbed or spilled material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused/Expired Product Dispose of in the original container or a clearly labeled hazardous waste container. Do not mix with other waste streams.
Contaminated Materials Includes used pipette tips, absorbent materials from spills, and contaminated PPE. Collect in a sealed, labeled hazardous waste bag or container.
Reaction Mixtures Aqueous solutions from quenched reactions may be neutralized and disposed of down the drain with copious amounts of water, provided local regulations permit. Unquenched or organic solvent-containing mixtures must be collected as hazardous liquid waste.

Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Arrange for disposal through a licensed hazardous waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG13-NHS ester
Reactant of Route 2
Reactant of Route 2
m-PEG13-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.